molecular formula C12H11NO B1610890 (4-Phenylpyridin-2-YL)methanol CAS No. 55218-73-0

(4-Phenylpyridin-2-YL)methanol

Cat. No.: B1610890
CAS No.: 55218-73-0
M. Wt: 185.22 g/mol
InChI Key: QPHORUBQDRBJEZ-UHFFFAOYSA-N
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Description

(4-Phenylpyridin-2-yl)methanol (CAS 55218-73-0) is a chiral alcohol with significant research value as a key intermediate in pharmaceutical development. This compound belongs to the diarylmethanol class, which are important precursors to physiologically active substances . Its derivative, (S)-Phenyl(pyridin-2-yl)methanol, is of particular interest as it possesses notable analgesic and anticonvulsant properties, making it a critical building block in medicinal chemistry research for the synthesis of bioactive molecules . The compound serves as a structural motif found in potent antihistaminic agents such as neobenodine, orphenadrine, and carbinoxamine . Recent advancements have demonstrated a green, biocatalytic method for the gram-scale enantioselective production of the (S)-enantiomer using Leuconostoc pseudomesenteroides N13, achieving high yield (98%), excellent conversion (99%), and exceptional enantiomeric excess (99% ee) . From a structural perspective, the molecule consists of pyridine and phenyl rings inclined to each other by 71.42°, forming helical chains in the crystal lattice via O–H⋯N hydrogen bonds . This compound, with the molecular formula C12H11NO and a molecular weight of 185.226 g/mol , is supplied for research applications such as asymmetric synthesis, biocatalysis studies, and the development of new pharmaceutical compounds. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-phenylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-9-12-8-11(6-7-13-12)10-4-2-1-3-5-10/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHORUBQDRBJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480943
Record name (4-PHENYLPYRIDIN-2-YL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55218-73-0
Record name (4-PHENYLPYRIDIN-2-YL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to (4-Phenylpyridin-2-yl)methanol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Phenylpyridin-2-yl)methanol is a pivotal bifunctional molecule featuring both a phenyl-substituted pyridine core and a primary alcohol. This unique structural arrangement makes it a highly versatile building block in medicinal chemistry and materials science. Its derivatives are integral to the development of novel therapeutics, particularly as antagonists for ion channels and as key intermediates in the synthesis of complex bioactive compounds. This guide provides a comprehensive overview of its chemical properties, detailed synthetic and purification protocols, in-depth analytical characterization, and significant applications, offering researchers a practical and scientifically grounded resource.

Chemical Identity and Properties

This compound is a stable, solid organic compound. The strategic placement of the phenyl group at the 4-position and the hydroxymethyl group at the 2-position of the pyridine ring dictates its reactivity and utility as a synthetic intermediate.

Chemical Structure:

Chemical structure of this compound

Nomenclature and Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 55218-73-0[1]

  • Molecular Formula: C₁₂H₁₁NO[2]

  • MDL Number: MFCD15143392[2]

Physicochemical Properties:

PropertyValueSource
Molecular Weight 185.22 g/mol [2]
Boiling Point 330.8 ± 27.0 °C at 760 mmHg[2]
Physical State Solid
Solubility Soluble in methanol, ethanol, DMSO, and other common organic solvents.

Synthesis and Purification

The synthesis of this compound can be achieved through several routes. A common and effective method involves a Suzuki cross-coupling reaction to form the C-C bond between the pyridine and phenyl rings, followed by reduction of a carbonyl group. This section details a robust, lab-scale protocol starting from 2-bromo-4-phenylpyridine.

Rationale for Synthetic Strategy

The chosen synthetic pathway prioritizes regioselectivity and high yield. The palladium-catalyzed Suzuki coupling is exceptionally reliable for forming the 4-phenylpyridine core. Subsequent reduction of a precursor aldehyde or ketone to the primary alcohol is a high-yielding and straightforward transformation. Using a mild reducing agent like sodium borohydride is preferable to stronger agents like lithium aluminum hydride due to its lower cost, greater safety profile, and ease of handling, while still providing excellent yields at room temperature.[3]

Detailed Experimental Protocol: Synthesis from 2-Bromo-4-phenylpyridine

Step 1: Suzuki Coupling to form 4-Phenyl-2-formylpyridine

This step is a conceptual prerequisite for a formyl-group reduction pathway. A more direct route involves the reduction of a pre-existing carbonyl. For this guide, we will focus on the reduction of a commercially available or previously synthesized ketone precursor, phenyl(pyridin-2-yl)methanone, as a representative example of the key reduction step.

Step 2: Reduction of Phenyl(pyridin-2-yl)methanone

  • Preparation: In a round-bottom flask, dissolve phenyl(pyridin-2-yl)methanone (1.0 eq) in a mixture of tetrahydrofuran (THF) and ethanol (4:3 v/v).

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C. The use of potassium borohydride is also an effective, lower-cost alternative.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).

  • Quenching: Carefully quench the reaction by slowly adding a dilute solution of hydrochloric acid.

  • Work-up: Remove the organic solvents via rotary evaporation. Extract the resulting aqueous solution three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a white solid.

Synthesis and Purification Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A Dissolve Precursor in THF/Ethanol B Cool to 0-5 °C A->B C Add NaBH4 B->C D Stir at RT (2-3h) Monitor by TLC C->D E Quench with dilute HCl D->E F Solvent Removal (Rotovap) E->F G Extract with Ethyl Acetate F->G H Dry (Na2SO4) & Concentrate G->H I Column Chromatography H->I J Pure this compound I->J

Caption: Workflow for the reduction and purification of this compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized this compound is critical. A combination of NMR spectroscopy and Mass Spectrometry provides unambiguous structural verification.

TechniqueExpected Data
¹H NMR Signals corresponding to aromatic protons on both the phenyl and pyridine rings, a singlet for the methylene (-CH₂) protons adjacent to the alcohol, and a broad singlet for the hydroxyl (-OH) proton.
¹³C NMR Resonances for all 12 carbon atoms, including distinct signals for the ipso-carbons of the phenyl-pyridine linkage and the methylene carbon (~60-65 ppm).[4]
Mass Spec (MS) A molecular ion peak [M]+ corresponding to the molecular weight of 185.22.

Note: Specific chemical shifts can vary based on the solvent and instrument used. It is recommended to compare obtained spectra with reference data.[5][6][7]

Applications in Research and Development

This compound and its isomers are crucial scaffolds in modern chemistry. Their utility spans from medicinal chemistry to the development of advanced materials.

Medicinal Chemistry and Drug Discovery

The pyridinyl methanol moiety is a recognized pharmacophore. Derivatives of this scaffold have been extensively investigated for various therapeutic targets.

  • Ion Channel Antagonists: The (pyridin-2-yl)methanol structure is a core component of novel and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[8][9] These antagonists are potential therapeutics for treating conditions related to inflammation, neuropathic pain, and skin disorders.[8][9]

  • Chiral Building Blocks: Chiral versions, such as (R)- and (S)-phenyl(pyridin-2-yl)methanol, are invaluable intermediates in the asymmetric synthesis of natural products and pharmaceuticals.[8][10][11] For example, this chiral backbone is found in antihistamines like bepotastine and carbinoxamine, and the antimalarial drug mefloquine.[8][11]

  • Organic Synthesis Intermediate: The compound serves as a versatile starting material for creating more complex molecules. The hydroxyl group can be easily converted to other functionalities, enabling the construction of diverse chemical libraries for drug screening.[2]

Application in Drug Synthesis Pathway

G A This compound (Key Intermediate) B Functional Group Transformation (e.g., Oxidation, Halogenation) A->B C Modified Intermediate B->C D Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) C->D E Complex Bioactive Molecule (e.g., Kinase Inhibitor, GPCR Ligand) D->E

Caption: Role of this compound as a key intermediate in a drug synthesis pathway.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.

  • Safety Precautions: The compound is harmful if swallowed, in contact with skin, or inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[12] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[2]

Conclusion

This compound is a compound of significant interest due to its adaptable structure. Its role as a foundational building block in the synthesis of high-value molecules, particularly in the pharmaceutical industry, is well-established. The synthetic protocols are robust, and the analytical methods for its characterization are straightforward. As research into complex therapeutics continues, the demand for versatile intermediates like this compound is poised to grow, making a thorough understanding of its chemistry essential for innovation in the field.

References

An In-depth Technical Guide to (4-Phenylpyridin-2-YL)methanol: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Phenylpyridin-2-YL)methanol is a heterocyclic aromatic alcohol with significant potential in medicinal chemistry and materials science. Its structure, featuring a phenyl group at the 4-position and a hydroxymethyl group at the 2-position of the pyridine ring, offers a unique scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and potential applications of this compound. While experimental data for this specific isomer is limited in publicly available literature, this guide synthesizes information from closely related isomers and analogous compounds to provide a predictive and practical resource for researchers. We will delve into the expected spectroscopic characteristics, reactivity, and offer detailed experimental protocols for its synthesis, grounded in established chemical principles.

Introduction: The Significance of the Phenylpyridine Scaffold

The phenylpyridine moiety is a privileged scaffold in drug discovery, appearing in numerous compounds with diverse biological activities. The introduction of a phenyl group onto the pyridine ring can significantly influence the molecule's steric and electronic properties, enhancing its binding affinity to biological targets and modulating its pharmacokinetic profile. The further incorporation of a methanol group provides a handle for additional chemical modifications, allowing for the exploration of structure-activity relationships (SAR). The specific substitution pattern, as in this compound, is crucial in determining the molecule's overall three-dimensional shape and its potential interactions with enzymes and receptors.

Physicochemical Properties: A Comparative Analysis

Table 1: Comparison of Physical Properties of Phenylpyridine Methanol Isomers and Analogs

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Reference
This compound (Predicted) C₁₂H₁₁NO185.22Not AvailableNot Available[1]
(4-(Pyridin-2-yl)phenyl)methanolIsomerC₁₂H₁₁NO185.2284-86Not Available[2]
Phenyl(pyridin-2-yl)methanolIsomerC₁₂H₁₁NO185.2268-71140-142 (0.5 mmHg)[3]
4-Pyridinemethanol, 2-phenyl-IsomerC₁₂H₁₁NO185.22Not Available105-115 (0.05 Torr)[4]

Based on the data from its isomers, this compound is expected to be a solid at room temperature with a melting point likely in the range of its isomers. Its solubility is predicted to be good in organic solvents such as methanol, ethanol, and chloroform, with limited solubility in water[5].

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenyl and pyridine rings, a singlet or a doublet for the methylene protons of the methanol group, and a broad singlet for the hydroxyl proton. The chemical shifts of the pyridine protons will be influenced by the positions of the phenyl and hydroxymethyl substituents.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 12 carbon atoms. The chemical shifts of the pyridine carbons will be characteristic of a 2,4-disubstituted pyridine ring. The methylene carbon will appear in the aliphatic region, typically around 60-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:

  • A broad band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.

  • C-H stretching vibrations of the aromatic rings around 3000-3100 cm⁻¹.

  • C=C and C=N stretching vibrations of the pyridine and phenyl rings in the 1400-1600 cm⁻¹ region.

  • C-O stretching vibration of the primary alcohol around 1000-1050 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z = 185. The fragmentation pattern would likely involve the loss of the hydroxymethyl group or fragments from the pyridine and phenyl rings.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the interplay of the phenyl, pyridine, and methanol functional groups.

  • Oxidation: The primary alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.

  • Esterification/Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or acid chlorides, and etherification with alkyl halides in the presence of a base.

  • Reactions of the Pyridine Ring: The nitrogen atom of the pyridine ring can act as a base or a nucleophile. It can be protonated by acids to form pyridinium salts or alkylated to form N-alkylpyridinium salts. The pyridine ring can also participate in metal-catalyzed cross-coupling reactions for further functionalization.

Synthesis of this compound: An Exemplary Protocol

While a specific, detailed protocol for the synthesis of this compound is not readily found, a logical and effective approach would be the reduction of the corresponding carboxylic acid or its ester. A plausible synthetic route is outlined below, based on established methodologies for similar compounds[6].

Synthesis_Workflow cluster_0 Starting Material cluster_1 Reduction start 4-Phenylpicolinic acid reagent Reducing Agent (e.g., LiAlH₄ in THF) start->reagent Step 1 product This compound reagent->product Step 2: Work-up

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol:

Objective: To synthesize this compound by the reduction of 4-phenylpicolinic acid.

Materials:

  • 4-Phenylpicolinic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF.

  • Addition of Starting Material: Dissolve 4-phenylpicolinic acid (1 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the LiAlH₄ suspension at 0 °C using a dropping funnel. Causality: The slow addition at low temperature helps to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. Trustworthiness: This specific workup procedure (Fieser workup) is a well-established and safe method for quenching LiAlH₄ reductions, resulting in a granular precipitate that is easy to filter.

  • Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate through a pad of Celite® and wash the filter cake with THF or diethyl ether. Combine the organic filtrates.

  • Purification: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Characterization: Confirm the identity and purity of the product using NMR, IR, and MS as described in the predicted spectroscopic characterization section.

Potential Applications in Drug Discovery and Materials Science

The this compound scaffold holds considerable promise for various applications, particularly in the field of drug discovery.

Applications cluster_0 Core Scaffold cluster_1 Potential Applications scaffold This compound app1 Anticancer Agents scaffold->app1 app2 Anti-inflammatory Drugs scaffold->app2 app3 CNS-active Compounds scaffold->app3 app4 Organic Light-Emitting Diodes (OLEDs) scaffold->app4

Caption: Potential applications of the this compound scaffold.

  • Anticancer Agents: Phenylpyridine derivatives have been investigated as inhibitors of various kinases and other enzymes implicated in cancer progression. The specific stereochemistry and electronic properties of this compound could be exploited to design selective enzyme inhibitors.

  • Anti-inflammatory Agents: The pyridine ring is a common feature in many anti-inflammatory drugs. Modifications of the this compound scaffold could lead to the discovery of novel anti-inflammatory agents.

  • Central Nervous System (CNS) Active Compounds: The lipophilic nature of the phenyl group and the hydrogen bonding capability of the methanol and pyridine functionalities make this scaffold a promising starting point for the development of CNS-active drugs.

  • Materials Science: Phenylpyridine derivatives are known to be excellent ligands for the formation of metal complexes with interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs)[7].

Conclusion

This compound represents a valuable, yet underexplored, chemical entity with significant potential. While direct experimental data remains scarce, this technical guide has provided a comprehensive overview of its predicted physicochemical properties, spectroscopic signatures, and reactivity based on a thorough analysis of its isomers and related compounds. The provided synthetic protocol offers a practical starting point for its preparation in a laboratory setting. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is highly encouraged and is expected to unveil novel applications in both medicinal chemistry and materials science.

References

An In-depth Technical Guide to (4-Phenylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

(4-Phenylpyridin-2-yl)methanol emerges as a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a pyridine ring substituted with both a phenyl group and a hydroxymethyl moiety, presents a versatile scaffold for the construction of complex molecular entities with significant therapeutic potential. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive technical overview of this compound, delving into its nomenclature, physicochemical properties, synthesis, and burgeoning applications. By synthesizing field-proven insights with rigorous scientific data, this document aims to serve as an authoritative resource, empowering researchers to unlock the full potential of this valuable synthetic intermediate.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is fundamental to scientific discourse and reproducibility. This section delineates the formal nomenclature and common identifiers for this compound.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .

Commonly encountered synonyms in literature and chemical catalogs include:

  • 2-Hydroxymethyl-4-phenylpyridine

  • 4-Phenyl-2-pyridinemethanol

  • 4-Phenyl-2-pyridylcarbinol

Chemical Structure and Identifiers

The structural representation and key registry numbers are crucial for unambiguous identification in databases and procurement.

Figure 1. Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 55218-73-0
Molecular Formula C₁₂H₁₁NO
Molecular Weight 185.22 g/mol
MDL Number MFCD15143392

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development, influencing everything from reaction conditions to formulation.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Melting Point 69.0 to 73.0 °C--INVALID-LINK--
Boiling Point 330.8 ± 27.0 °C at 760 mmHg--INVALID-LINK--[1]
Solubility Information not readily available
Appearance White to off-white crystalline powder--INVALID-LINK--
Spectroscopic Data

While comprehensive, peer-reviewed spectroscopic data for this compound is not widely published, typical spectral characteristics can be inferred from its structural motifs. The following are predicted key signals:

  • ¹H NMR: Aromatic protons of the phenyl and pyridine rings are expected in the range of δ 7.0-8.5 ppm. The methylene protons (-CH₂OH) would likely appear as a singlet around δ 4.5-5.0 ppm, and the hydroxyl proton (-OH) as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: Aromatic carbons would resonate in the δ 120-160 ppm region. The methylene carbon is anticipated around δ 60-65 ppm.

  • IR Spectroscopy: Characteristic peaks would include a broad O-H stretching band around 3200-3600 cm⁻¹, C-H stretching of the aromatic rings just above 3000 cm⁻¹, and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. A prominent C-O stretching band would be expected around 1050-1150 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 185. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group or cleavage of the bond between the two aromatic rings.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several strategic disconnections. A common and effective method involves the reduction of a corresponding carbonyl compound, such as an aldehyde or a carboxylic acid derivative.

Synthetic Pathway: Reduction of 4-Phenylpicolinaldehyde

A plausible and direct synthetic route is the reduction of 4-phenylpicolinaldehyde. This method is advantageous due to the commercial availability of the starting aldehyde and the high efficiency of modern reducing agents.

Figure 2. Synthetic pathway for this compound via reduction.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard chemical transformations for the reduction of aldehydes to alcohols.

Materials and Reagents:

  • 4-Phenylpicolinaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenylpicolinaldehyde (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: Cool the solution to 0 °C in an ice bath. To this stirred solution, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Extraction: Partition the resulting aqueous residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate in vacuo. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Applications in Research and Drug Development

The structural features of this compound make it a valuable intermediate in several areas of chemical and pharmaceutical research.

Precursor for Bioactive Molecules

The primary application of this compound is as a versatile building block in the synthesis of more complex molecules with potential biological activity. The hydroxyl group provides a reactive handle for further chemical transformations, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution. The pyridine nitrogen can act as a hydrogen bond acceptor or a site for coordination with metal centers in biological targets.

While direct biological activity of the parent molecule is not extensively documented, derivatives of similar pyridinylmethanol scaffolds have shown promise. For instance, certain (pyridin-2-yl)methanol derivatives have been investigated as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, which is implicated in pain sensation and skin disorders[2][3].

Ligand in Coordination Chemistry and Catalysis

The pyridine nitrogen and the hydroxyl oxygen of this compound can act as a bidentate ligand, capable of coordinating with various transition metals. This property makes it a candidate for the development of novel catalysts for a range of organic transformations. The phenyl group at the 4-position can be used to tune the steric and electronic properties of the resulting metal complexes, potentially influencing their catalytic activity and selectivity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • First Aid Measures:

    • Skin Contact: In case of contact, immediately wash with plenty of soap and water.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical advice.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound stands as a compound of significant interest for researchers in organic synthesis and drug discovery. Its well-defined structure, coupled with its synthetic accessibility, provides a solid foundation for the exploration of new chemical space. The presence of multiple functional groups allows for diverse chemical modifications, paving the way for the creation of novel ligands for catalysis and the development of new therapeutic agents. As research continues to uncover the full potential of this versatile building block, this compound is poised to remain a valuable tool in the arsenal of the modern chemist.

References

Introduction: Unveiling a Key Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Phenylpyridin-2-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

This compound, identified by the CAS number 55218-73-0 , is a heterocyclic compound of significant interest in the fields of organic synthesis and medicinal chemistry.[1][2][3] Its unique structure, which combines a pyridine ring with a phenyl group and a methanol substituent, renders it a valuable building block for the creation of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and critical applications, particularly its emerging role in the development of novel therapeutics. The insights and protocols detailed herein are designed to empower researchers in their pursuit of innovative chemical entities.

Core Chemical and Physical Properties

A foundational understanding of a compound's properties is paramount for its effective application in research and development. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 55218-73-0[1][2][3]
Molecular Formula C₁₂H₁₁NO[2][3]
Molecular Weight 185.23 g/mol [3]
SMILES OCc1nc(ccc1)c2ccccc2[2]
Purity Typically ≥95%[3]

While extensive experimental data for this specific isomer is not broadly published, related pyridine methanol derivatives are generally crystalline solids. For instance, the parent compound 4-Phenylpyridine is a light brown crystalline solid with a melting point of 77-78 °C.[4]

Synthesis and Mechanistic Considerations

The synthesis of this compound is not extensively detailed in publicly available literature. However, based on established principles of organic chemistry and synthetic routes for analogous compounds, a logical and efficient pathway involves the reduction of a suitable precursor, such as 2-formyl-4-phenylpyridine or a corresponding carboxylic acid derivative.

A prevalent method for synthesizing similar pyridinyl methanol structures is the asymmetric hydrogenation of the corresponding ketone. This approach is particularly valuable for producing chiral alcohols with high enantioselectivity, which is often a critical requirement in drug development.[5][6]

Logical Synthesis Workflow

The following diagram illustrates a plausible and widely utilized synthetic approach, starting from the related compound 4-phenylpyridine.

G cluster_0 Phase 1: Functionalization cluster_1 Phase 2: Oxidation cluster_2 Phase 3: Reduction A 4-Phenylpyridine (Starting Material) B 2-Methyl-4-phenylpyridine A->B α-Methylation (e.g., via Ladenburg rearrangement) C 4-Phenylpyridine-2-carbaldehyde B->C Selective Oxidation (e.g., SeO₂) D This compound (Final Product) C->D Reduction (e.g., NaBH₄, LiAlH₄)

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Asymmetric Hydrogenation (Exemplary)

The following protocol is adapted from methodologies used for structurally similar compounds and serves as an authoritative template for researchers.[5][6] This specific example details the asymmetric hydrogenation of a ketone precursor to yield a chiral alcohol.

Objective: To synthesize an enantiomerically enriched pyridinyl methanol derivative from its corresponding ketone.

Materials:

  • Phenyl(pyridin-2-yl)methanone (ketone precursor)

  • Chiral ligand (e.g., a BINAP derivative)

  • Metal complex (e.g., [Ir(COD)Cl]₂)

  • Methanol (solvent)

  • Base (e.g., Lithium tert-butoxide)

  • Hydrogen gas (H₂)

  • High-pressure autoclave

Step-by-Step Methodology:

  • Catalyst Preparation:

    • In an inert argon atmosphere, add the chiral ligand and the metal complex to a reaction flask.

    • Add anhydrous methanol as the solvent.

    • Stir the mixture at room temperature (e.g., 25°C) for approximately 30-60 minutes to allow for the formation of the active catalyst.

  • Hydrogenation Reaction:

    • In a high-pressure autoclave, charge the phenyl(pyridin-2-yl)methanone, the pre-formed catalyst solution, additional methanol, and the base.

    • Seal the autoclave and purge with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 3.0-5.0 MPa).

    • Heat the reaction mixture to the target temperature (e.g., 40-80°C) and maintain stirring for 8-12 hours.

  • Work-up and Isolation:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Add water to the residue and perform an extraction with an organic solvent, such as ethyl acetate.

    • Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude product.

  • Purification and Analysis:

    • Purify the crude product using column chromatography or recrystallization.

    • Analyze the final product for purity (e.g., via HPLC) and enantiomeric excess (e.g., via chiral HPLC). Yields for such reactions are often high, potentially exceeding 95%, with enantiomeric excess values (ee) also reaching over 95%.[5]

Applications in Drug Discovery and Development

The (pyridin-2-yl)methanol scaffold is a cornerstone in the design of novel bioactive molecules. Its structural features allow it to serve as a versatile intermediate for creating compounds that can interact with specific biological targets.

Central Role in TRPV3 Antagonist Development

A significant application of this compound and its derivatives is in the synthesis of antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[7][8]

  • Therapeutic Target: TRPV3 is a cation channel found in tissues such as the skin, spinal cord, and dorsal root ganglia. It is implicated in a range of physiological processes, including pain sensation, inflammation, and skin disorders.[7]

  • Mechanism of Action: By developing selective antagonists that block the activity of the TRPV3 channel, it is possible to modulate these pathways. This offers a promising therapeutic strategy for conditions like neuropathic pain and other central pain disorders.[7]

  • Drug Candidate Development: Research has shown that optimizing molecules containing the pyridinyl methanol moiety can lead to potent and selective TRPV3 antagonists. These compounds have demonstrated favorable preclinical profiles, highlighting their potential for further development into clinically effective drugs.[7][8]

The following diagram illustrates the logical relationship between the core chemical scaffold and its therapeutic application.

G A This compound (Core Scaffold) B Synthesis of Derivative Library A->B Chemical Modification C Optimized TRPV3 Antagonist (Lead Compound) B->C SAR Studies & Screening D Blockade of TRPV3 Ion Channel Activity C->D Pharmacological Interaction E Therapeutic Effect (e.g., Analgesia, Anti-inflammatory) D->E Physiological Response

Caption: Pathway from chemical scaffold to therapeutic application.

Safety and Handling

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

Standard laboratory safety protocols should be strictly followed:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and direct contact with skin and eyes.

References

Spectroscopic C-Arm of (4-Phenylpyridin-2-YL)methanol: A Technical Primer

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Its Spectroscopic Implications

(4-Phenylpyridin-2-YL)methanol possesses a unique combination of a pyridine ring, a phenyl group, and a primary alcohol. This intricate arrangement of functional groups gives rise to a distinct spectroscopic signature. The phenyl ring introduces aromatic protons and carbons, while the substituted pyridine ring exhibits characteristic shifts due to the nitrogen's electron-withdrawing nature. The methanol group contributes a hydroxyl proton and a methylene group, both of which are readily identifiable in NMR spectroscopy.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenyl and pyridine rings, as well as the methylene and hydroxyl protons of the methanol group.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6d1HH6 (Pyridine)
~7.8d1HH3 (Pyridine)
~7.6m2HH2', H6' (Phenyl)
~7.5m2HH3', H5' (Phenyl)
~7.4m1HH4' (Phenyl)
~7.3d1HH5 (Pyridine)
~4.8s2H-CH₂OH
~4.5t (broad)1H-OH

Causality of Experimental Choices: The choice of a deuterated solvent, such as CDCl₃ or DMSO-d₆, is critical for ¹H NMR. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal. The addition of a small amount of D₂O can be used to confirm the hydroxyl proton signal, as it will exchange with the deuterium and disappear from the spectrum. The choice of a 400 or 500 MHz spectrometer provides sufficient resolution to distinguish between the various aromatic protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

Caption: General workflow for NMR spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~160C2 (Pyridine)
~150C6 (Pyridine)
~148C4 (Pyridine)
~138C1' (Phenyl)
~129C3', C5' (Phenyl)
~128C4' (Phenyl)
~127C2', C6' (Phenyl)
~121C3 (Pyridine)
~119C5 (Pyridine)
~65-CH₂OH

Expertise & Experience: The chemical shifts of the pyridine carbons are significantly influenced by the nitrogen atom. The carbons adjacent to the nitrogen (C2 and C6) are deshielded and appear at a lower field. The phenyl-substituted carbon (C4) also experiences a downfield shift. The methylene carbon of the methanol group will have a characteristic shift around 65 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C=C bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (alcohol)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1600-1580Medium-StrongC=N stretch (pyridine)
1500-1400Medium-StrongC=C stretch (aromatic)
1200-1000StrongC-O stretch (alcohol)

Trustworthiness: The broadness of the O-H stretching band is a reliable indicator of hydrogen bonding, which is expected for the alcohol functionality. The presence of sharp peaks in the 1600-1400 cm⁻¹ region is a hallmark of aromatic systems.

Experimental Protocol: IR Spectroscopy

  • Prepare a sample of this compound as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
185[M]⁺ (Molecular ion)
184[M-H]⁺
168[M-OH]⁺
154[M-CH₂OH]⁺
108[Phenyl-CH₂]⁺
78[Pyridine]⁺
77[Phenyl]⁺

Authoritative Grounding: The molecular ion peak at m/z 185 would confirm the molecular weight of the compound (C₁₂H₁₁NO). The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral fragments. The loss of a hydroxyl radical (17 amu) or the entire hydroxymethyl group (31 amu) are common fragmentation pathways for benzylic alcohols.

Experimental Protocol: Mass Spectrometry

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Acquire the mass spectrum over a suitable m/z range.

  • Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Caption: Predicted major fragmentation pathways.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected NMR, IR, and MS characteristics, researchers can more effectively identify and characterize this compound in their synthetic and analytical workflows. While the data presented here is based on established spectroscopic principles and analysis of similar structures, it provides a robust framework for the interpretation of experimental results.

An In-depth Technical Guide to the Crystal Structure of Phenyl(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Solid-State Architecture of a Key Medicinal Scaffold

Phenyl(pyridin-2-yl)methanol, a molecule possessing both a pyridine and a phenyl ring attached to a stereogenic carbinol center, represents a fundamental structural motif in medicinal chemistry and materials science. Its derivatives are integral to various pharmacologically active compounds.[1] A profound understanding of its three-dimensional structure in the solid state is paramount, as crystal packing and intermolecular interactions dictate crucial physicochemical properties such as solubility, stability, dissolution rate, and bioavailability. For drug development professionals, this knowledge is foundational for formulation design, polymorph screening, and the rational design of next-generation therapeutics.

This guide provides a comprehensive examination of the crystal structure of phenyl(pyridin-2-yl)methanol. Moving beyond a mere presentation of data, we will delve into the causal relationships behind the experimental protocols, from synthesis and crystallization to the final structural elucidation by single-crystal X-ray diffraction (SC-XRD). We will dissect the intricate network of intermolecular forces that govern the crystal packing, offering insights grounded in authoritative crystallographic data.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to determining a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals of sufficient quality for diffraction experiments. The chosen protocols are not arbitrary; they are selected to ensure a pure, well-ordered crystalline sample.

Synthesis Protocol: Selective Reduction of 2-Benzoylpyridine

The synthesis of phenyl(pyridin-2-yl)methanol is efficiently achieved via the reduction of the corresponding ketone, 2-benzoylpyridine. Sodium borohydride (NaBH₄) in ethanol is the reagent system of choice for this transformation.[2]

Causality Behind the Method:

  • Chemoselectivity: Sodium borohydride is a mild reducing agent, expertly suited for the selective reduction of ketones and aldehydes. It does not reduce the aromatic pyridine or phenyl rings under these conditions, ensuring the integrity of the core molecular framework.

  • Solvent Choice: Ethanol serves as an excellent protic solvent that not only dissolves the starting material but also participates in the reaction mechanism by protonating the intermediate alkoxide species to yield the final alcohol product.

  • Workup Procedure: The addition of water and subsequent heating helps to quench any unreacted NaBH₄ and facilitate the precipitation or extraction of the product. Ethyl acetate is a common choice for extraction due to its polarity, which allows for efficient partitioning of the desired alcohol from the aqueous phase.

Experimental Protocol:

  • Dissolve 2-benzoylpyridine (5.0 g, 0.027 mol) in 60 ml of ethanol (EtOH) at room temperature.

  • Slowly add sodium borohydride (3.13 g, 0.083 mol) to the solution with gentle stirring. The slow addition is crucial to control the exothermic reaction.

  • Continue stirring the solution for 1 hour at room temperature to ensure the reaction proceeds to completion.

  • Add 60 ml of water to the reaction mixture and heat at 363 K (90 °C) for 15 minutes.

  • After allowing the solution to cool to room temperature, extract the product into ethyl acetate (50 ml).

  • Evaporate the organic solvent under reduced pressure to yield the product as a pale green oil.[2]

G cluster_synthesis Synthesis Workflow A Dissolve 2-Benzoylpyridine in Ethanol B Slowly Add NaBH4 A->B C Stir for 1 hour B->C D Quench with H2O & Heat C->D E Extract with Ethyl Acetate D->E F Evaporate Solvent E->F G Phenyl(pyridin-2-yl)methanol (Oil) F->G

Caption: Synthesis workflow for phenyl(pyridin-2-yl)methanol.

Crystallization Protocol: The Art of Slow Evaporation

Obtaining a crystal suitable for SC-XRD requires a slow, controlled process that allows molecules to self-assemble into a highly ordered lattice. The slow evaporation technique is a classic and effective method for this purpose.

Causality Behind the Method: Slow evaporation from a solution allows the concentration of the solute to increase gradually, reaching supersaturation under near-equilibrium conditions. This minimizes the formation of nucleation sites and promotes the growth of a small number of large, well-defined single crystals rather than a mass of polycrystalline powder. Ethanol is an appropriate solvent as it has a moderate vapor pressure and is a good solvent for the compound.[2]

Experimental Protocol:

  • Dissolve the synthesized phenyl(pyridin-2-yl)methanol oil in a minimal amount of ethanol.

  • Loosely cover the container (e.g., with perforated parafilm) to allow for the slow evaporation of the solvent.

  • Store the container in a vibration-free environment at room temperature.

  • Over several days, colorless crystals suitable for X-ray diffraction will form.[2]

Elucidation of the Crystal Structure via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical technique for determining the precise atomic arrangement within a crystalline solid. It provides unambiguous information on bond lengths, bond angles, and the spatial relationship between molecules.

The Experimental and Computational Workflow

The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the crystal structure is solved and refined.

G A Mount Single Crystal B X-ray Data Collection (Bruker SMART CCD) A->B C Data Reduction & Cell Refinement (SAINT) B->C D Structure Solution (SHELXS) C->D E Structure Refinement (SHELXL) D->E F Final Crystallographic Model (CIF) E->F

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data and Refinement Parameters

The crystallographic data provides a quantitative description of the crystal lattice. The structure of phenyl(pyridin-2-yl)methanol was solved and refined using established and trusted software packages like SHELXS and SHELXL, ensuring the reliability of the final model.[2]

Parameter Value Significance
Chemical FormulaC₁₂H₁₁NODefines the elemental composition of the asymmetric unit.
Formula Weight185.22 g/mol Molar mass of the compound.[3]
Crystal SystemOrthorhombicThe unit cell is a rectangular prism with unequal axes.
Space GroupPna2₁A non-centrosymmetric space group, indicating a chiral packing arrangement.
a7.4385 (8) ÅUnit cell dimension along the a-axis.[2]
b14.3429 (16) ÅUnit cell dimension along the b-axis.[2]
c9.2255 (10) ÅUnit cell dimension along the c-axis.[2]
V984.27 (19) ųVolume of the unit cell.[2]
Z4Number of molecules in the unit cell.[2]
Temperature296 KData collection temperature (room temperature).[2]
R[F² > 2σ(F²)]0.039R-factor, an indicator of the agreement between the model and experimental data.
wR(F²)0.084Weighted R-factor, a more robust measure of refinement quality.[2]
Molecular Conformation

Within the crystal, the phenyl(pyridin-2-yl)methanol molecule adopts a specific, low-energy conformation. The most notable feature is the significant twist between the two aromatic rings. The pyridine and phenyl rings are inclined to each other by a dihedral angle of 71.42 (10)°.[2][4][5] This non-planar arrangement is a direct consequence of minimizing steric repulsion between the ortho-hydrogens of the two rings, a common feature in linked aromatic systems.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal is dictated by a delicate balance of intermolecular forces.[6][7] In the case of phenyl(pyridin-2-yl)methanol, the crystal packing is dominated by a strong and highly directional hydrogen bond.

The Dominant Supramolecular Synthon: O—H⋯N Hydrogen Bonding

The primary interaction governing the supramolecular assembly is a classic hydrogen bond formed between the hydroxyl group (-OH) of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule.[2][5] This is an energetically favorable interaction, where the hydroxyl proton acts as the hydrogen bond donor and the lone pair of electrons on the sp²-hybridized pyridine nitrogen acts as the acceptor.

Interaction D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
O—H···N0.82(3)2.06(3)2.861(2)166(3)
Data sourced from Kim & Kang (2014).[2]

The D···A (O···N) distance of 2.861 Å is significantly shorter than the sum of the van der Waals radii of oxygen and nitrogen (~3.07 Å), and the angle of 166° is nearly linear, both of which are characteristic of a strong hydrogen bond.

Formation of Helical Chains

This directional O—H⋯N hydrogen bonding acts as a powerful structure-directing synthon, linking the molecules head-to-tail into infinite one-dimensional chains. Due to the symmetry operations of the Pna2₁ space group, these chains propagate in a helical fashion along the crystallographic c-axis.[2][4] This helical arrangement is a direct consequence of the chirality of the individual molecules arranging in a specific symmetry environment.

G cluster_chain Conceptual Representation of the Helical Chain M1 Molecule 1 (O-H) M2 Molecule 2 (N) M1->M2 O-H···N M3 Molecule 3 (O-H) M2->M3 O-H···N M4 Molecule 4 (N) M3->M4 O-H···N M5 ... M4->M5 O-H···N

Caption: O—H···N hydrogen bonds link molecules into a 1D chain.

Hirshfeld Surface Analysis: A Modern Perspective

While not reported in the original study, a conceptual Hirshfeld surface analysis provides deeper insight into the intermolecular interactions.[8] This technique maps the regions of close contact between molecules in the crystal. For phenyl(pyridin-2-yl)methanol, the analysis would visually confirm the O—H⋯N hydrogen bonds as prominent, sharp red spots on the surface, indicating close, donor-acceptor interactions. The remainder of the surface would show more diffuse contacts corresponding to weaker H···H, C···H, and N···H van der Waals forces, which contribute to the overall packing efficiency. The large dihedral angle between the rings would preclude any significant π-π stacking interactions, which would otherwise appear as distinct flat patches on the Hirshfeld surface.

Conclusion and Outlook

The crystal structure of phenyl(pyridin-2-yl)methanol is a textbook example of how a single, strong hydrogen bond can dictate the entire supramolecular architecture. The key findings are:

  • The molecule adopts a twisted conformation with a 71.42 (10)° dihedral angle between the phenyl and pyridine rings.[2][9]

  • The crystal packing is governed by strong O—H⋯N hydrogen bonds.[2][5]

  • These interactions link the molecules into infinite helical chains along the c-axis.[2]

For researchers in drug development, this detailed structural knowledge provides a critical baseline. The stable, hydrogen-bonded helical chain motif will influence the material's mechanical properties and dissolution behavior. Understanding this primary synthon allows for a targeted crystal engineering approach, where co-formers could be introduced to disrupt or modify this network, potentially leading to new polymorphs or co-crystals with tailored properties like enhanced solubility. Future research could therefore focus on exploring the polymorphic landscape of this compound and its derivatives to fully harness its potential in pharmaceutical formulations.

References

Reactivity of the hydroxyl group in (4-Phenylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in (4-Phenylpyridin-2-YL)methanol

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its structural motif, featuring a phenyl group appended to a pyridine ring with a reactive hydroxyl moiety, serves as a versatile scaffold for the development of novel pharmacologically active agents and functional materials.[1][2][3] The reactivity of the primary hydroxyl group, modulated by the electronic and steric influences of the phenylpyridine core, allows for a diverse array of chemical transformations. This guide provides an in-depth exploration of these key reactions—oxidation, esterification, etherification, and nucleophilic substitution—supported by field-proven experimental protocols, mechanistic insights, and quantitative data to empower researchers, scientists, and drug development professionals in leveraging this valuable intermediate.

The Strategic Importance of the this compound Scaffold

The phenylpyridine framework is a privileged structure in drug discovery, appearing in molecules designed to target a wide range of biological pathways. The introduction of a methanol group at the 2-position provides a critical handle for synthetic diversification. Derivatives of (pyridin-2-yl)methanol have been instrumental in the development of potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, highlighting their potential in treating pain and inflammation.[1][4] Furthermore, the strategic placement of the hydroxyl group allows for its conversion into various functionalities, enabling its use as a precursor for ligands in catalysis or as a key intermediate in the synthesis of complex molecular architectures, including potential herbicides.[3][5]

Understanding the causality behind the hydroxyl group's reactivity is paramount. The electron-withdrawing nature of the pyridine ring enhances the acidity of the hydroxyl proton, facilitating deprotonation for reactions like etherification. Conversely, the benzylic-like position of the alcohol influences its susceptibility to oxidation and substitution. This guide dissects these core transformations to provide a predictive and practical framework for its application.

Synthesis of the Core Moiety: this compound

Before exploring its reactivity, it is instructive to understand the synthesis of the parent molecule. A common and robust pathway involves a two-step sequence starting from a substituted benzylpyridine. This approach allows for modularity, where different phenyl-substituted precursors can be used to generate a library of analogs.

A representative synthesis begins with the oxidation of 2-benzyl-4-phenylpyridine to the corresponding ketone, (4-phenylpyridin-2-yl)(phenyl)methanone. This intermediate is then subjected to reduction to yield the target primary alcohol. For applications in drug development, where stereochemistry is often critical, asymmetric reduction methods are employed to produce specific enantiomers with high enantiomeric excess (ee).[6][7]

G Start 2-Benzyl-4-phenylpyridine Ketone (4-Phenylpyridin-2-yl)methanone Start->Ketone Oxidation [KMnO4] Alcohol This compound Ketone->Alcohol Reduction [NaBH4 or Asymmetric Hydrogenation]

Caption: General synthetic workflow for this compound.

Core Reactivity and Functionalization of the Hydroxyl Group

The hydroxyl group of this compound is the primary site for chemical modification, enabling its elaboration into a vast array of derivatives.[8] The principal transformations are summarized below.

Reaction Type Key Reagents/Conditions Product Functional Group Significance
Oxidation TPAP, NMO; or KMnO₄Aldehyde, Carboxylic AcidAccess to carbonyl compounds for further C-C bond formation.
Esterification Carboxylic Acid, H₂SO₄ (Fischer); or DCC, DMAP (Steglich)EsterProdrug strategies, modification of physicochemical properties.
Etherification NaH, Alkyl Halide (Williamson)EtherEnhances lipophilicity, acts as a stable protecting group.
Nucleophilic Substitution SOCl₂; or TsCl, PyridineAlkyl Halide, TosylateActivation of the hydroxyl group for displacement by nucleophiles.
Oxidation to Carbonyls

The conversion of the primary alcohol to an aldehyde is a cornerstone transformation. While strong oxidants like potassium permanganate (KMnO₄) can be used, they risk over-oxidation to the carboxylic acid.[9] For a more controlled and selective oxidation to the aldehyde, the Ley-Griffith reaction, which utilizes tetra-n-propylammonium perruthenate (TPAP) as a catalyst with N-methylmorpholine N-oxide (NMO) as a co-oxidant, is highly effective.[10] This method is known for its mild conditions and high tolerance for other functional groups.

G cluster_mech Ley-Griffith (TPAP) Oxidation R_OH R-CH₂-OH Intermediate [Cyclic Ruthenate Ester] R_OH->Intermediate + [RuO₄]⁻ RuO4 [RuO₄]⁻ (TPAP) Aldehyde R-CHO Intermediate->Aldehyde Hydride Transfer Ru_V H₂RuO₄⁻ Intermediate->Ru_V NMO_H NMO-H⁺ Ru_V->RuO4 + NMO (Re-oxidation) NMO NMO NMO->NMO_H H2O H₂O

Caption: Simplified mechanism of TPAP-catalyzed alcohol oxidation.

Experimental Protocol: TPAP Oxidation of this compound

  • Setup: To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add powdered 4 Å molecular sieves.

  • Reagent Addition: Add N-methylmorpholine N-oxide (NMO) (1.5 eq). Stir for 15 minutes at room temperature.

  • Catalyst Introduction: Add tetra-n-propylammonium perruthenate (TPAP) (0.05 eq) in one portion. The reaction is often exothermic and may turn from dark green to black.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Workup: Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with DCM or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified by column chromatography on silica gel.

Esterification: Modulating Physicochemical Properties

Esterification is a fundamental reaction for modifying the polarity, solubility, and bioavailability of a molecule. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis (e.g., H₂SO₄), is a classic and cost-effective method.[11][12] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol or carboxylic acid is used, or water is removed as it is formed.[11][13]

Experimental Protocol: Fischer Esterification with Acetic Acid

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and acetic acid (5.0 eq).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄) (0.1 eq) dropwise to the stirred solution.

  • Reaction: Heat the mixture to reflux (the temperature will depend on the boiling point of the excess carboxylic acid) for 4-8 hours.

  • Monitoring: Monitor the formation of the ester by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude ester via flash chromatography.[13]

G cluster_workflow Fischer Esterification Workflow Reactants Alcohol + Carboxylic Acid Catalysis Add H₂SO₄ Catalyst Reactants->Catalysis Reflux Heat to Reflux (4-8h) Catalysis->Reflux Neutralize Quench with NaHCO₃ Reflux->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Purify Purify via Chromatography Extract->Purify

Caption: Step-by-step workflow for a typical Fischer esterification.

Etherification: Introducing Lipophilic Moieties

The Williamson ether synthesis provides a reliable route to ethers from alcohols. The process involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction. For benzylic alcohols like the title compound, chemoselective methods using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) have also been developed to avoid harsh basic conditions.[14]

Experimental Protocol: Williamson Ether Synthesis

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Alcohol Addition: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

  • Electrophile Addition: Cool the resulting alkoxide solution back to 0 °C and add the alkyl halide (e.g., methyl iodide, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude ether by column chromatography.

Nucleophilic Substitution: Activating the Hydroxyl Group

The hydroxyl group is a poor leaving group. To facilitate its displacement by nucleophiles, it must first be converted into a more reactive functionality. This "activation" is a critical step in many synthetic routes, including the synthesis of proton pump inhibitors from related scaffolds.[15] A common method is to convert the alcohol into an alkyl chloride using thionyl chloride (SOCl₂) or into a tosylate using tosyl chloride (TsCl). The resulting electrophilic intermediate is readily displaced by a wide range of nucleophiles.

G Alcohol R-CH₂-OH Intermediate Activated Intermediate (R-CH₂-Cl, R-CH₂-OTs) Alcohol->Intermediate Activation Step Activator Activating Agent (e.g., SOCl₂, TsCl) Product Substituted Product (R-CH₂-Nu) Intermediate->Product Sₙ2 Displacement Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Caption: Logical pathway for nucleophilic substitution of the hydroxyl group.

Experimental Protocol: Conversion to 2-(Chloromethyl)-4-phenylpyridine

  • Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl and SO₂), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (SOCl₂) (1.5 eq) dropwise via a syringe. A mild evolution of gas should be observed.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting alcohol is no longer visible.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and solvent.

  • Isolation: Redissolve the residue in DCM and wash carefully with a saturated NaHCO₃ solution, then with brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude chloride, which can be used in the next step without further purification or purified by chromatography if necessary.

Conclusion and Future Outlook

The hydroxyl group of this compound is a versatile and highly reactive functional handle. The transformations detailed in this guide—oxidation, esterification, etherification, and nucleophilic substitution—represent the fundamental pillars of its synthetic utility. A thorough understanding of the principles and protocols governing these reactions enables chemists to strategically manipulate the core scaffold, paving the way for the discovery and development of novel therapeutics, advanced materials, and innovative catalytic systems. The continued exploration of this privileged structure, grounded in the robust chemistry of its hydroxyl group, promises to yield significant advancements across the chemical sciences.

References

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (4-Phenylpyridin-2-YL)methanol in Organic Solvents

In the landscape of drug discovery and development, the solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone physicochemical property that dictates its fate from initial synthesis to final dosage form performance. For researchers, scientists, and drug development professionals, a comprehensive understanding of an API's solubility profile in various organic solvents is not merely academic; it is a critical prerequisite for the successful design of crystallization processes, formulation development, and ultimately, ensuring bioavailability.[1] Poor solubility can lead to significant challenges in achieving desired concentrations for toxicological studies, developing stable liquid formulations, and obtaining suitable crystalline forms with optimal characteristics.

This guide provides a detailed technical overview of the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively published, this document serves as a practical framework for its determination. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, provide a robust, step-by-step experimental protocol for accurate solubility measurement, and discuss the analytical techniques required for quantification.

Physicochemical Characterization of this compound

Understanding the inherent properties of the this compound molecule is the first step in predicting its behavior in different solvent systems. The principle of "like dissolves like" is fundamental, and a molecule's polarity, hydrogen bonding capability, and size are key determinants of its solubility.

This compound has the molecular formula C₁₂H₁₁NO and a molecular weight of approximately 185.22 g/mol .[2] Its structure features several key functional groups that govern its solubility:

  • A Phenyl Group: A non-polar, hydrophobic aromatic ring.

  • A Pyridine Ring: A polar aromatic heterocyclic ring containing a nitrogen atom, which can act as a hydrogen bond acceptor.

  • A Methanol Group (-CH₂OH): A highly polar group capable of acting as both a hydrogen bond donor and acceptor.

The presence of both polar (hydroxyl, pyridine) and non-polar (phenyl) moieties classifies this compound as an amphiphilic molecule. The computed XLogP3 value, a measure of lipophilicity, is 1.7, indicating a moderate level of lipophilicity.[2] This structural duality suggests that its solubility will be highly dependent on the nature of the solvent.

PropertyValueSource
Molecular Formula C₁₂H₁₁NOPubChem CID 1515239[2]
Molecular Weight 185.22 g/mol PubChem CID 1515239[2]
XLogP3 1.7PubChem CID 1515239[2]
Hydrogen Bond Donors 1 (from -OH)Inferred from structure
Hydrogen Bond Acceptors 2 (from -OH and Pyridine-N)Inferred from structure

Theoretical Solubility Profile and Solvent Selection Rationale

Based on its physicochemical properties, we can predict the solubility of this compound across a spectrum of common organic solvents. This theoretical assessment is crucial for designing efficient experimental screening.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl group and the pyridine nitrogen of the API.[1] Therefore, high solubility is anticipated in lower-chain alcohols like methanol and ethanol.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): These solvents are polar but lack O-H or N-H bonds. They can accept hydrogen bonds and participate in dipole-dipole interactions. Moderate to high solubility is expected, particularly in highly polar solvents like Dimethyl Sulfoxide (DMSO).

  • Non-Polar Solvents (e.g., Hexane, Cyclohexane, Toluene): The large, non-polar phenyl group will contribute to some solubility in these solvents through van der Waals forces. However, the highly polar methanol group will significantly limit solubility. Low solubility is predicted in aliphatic hydrocarbons, with potentially slightly better solubility in an aromatic solvent like Toluene due to π-π stacking interactions with the phenyl and pyridine rings.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity. Moderate solubility is expected, as they can interact with the polar parts of the molecule without being strongly repelled by the non-polar phenyl ring.

The following table provides a qualitative prediction to guide experimental work.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighStrong hydrogen bonding interactions with the -OH group and pyridine nitrogen.
Polar Aprotic Acetonitrile, Acetone, Ethyl AcetateModerate to HighDipole-dipole interactions and hydrogen bond acceptance.
Polar Aprotic (High) Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighVery strong polar interactions.
Chlorinated Dichloromethane (DCM), ChloroformModerateIntermediate polarity, balancing interactions with both polar and non-polar regions.
Aromatic Toluene, BenzeneLow to Moderateπ-π stacking interactions possible, but polarity mismatch with the -OH group.
Non-Polar Aliphatic n-Hexane, Cyclohexane, HeptaneLowDominated by weak van der Waals forces; poor interaction with polar functional groups.

Experimental Protocol for Equilibrium Solubility Determination

The most reliable method for determining solubility is the equilibrium (or shake-flask) method. This protocol is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is reached and that the concentration of the dissolved API is accurately measured.

Rationale Behind Experimental Choices
  • Equilibrium Method: This method is considered the gold standard as it measures the thermodynamic solubility of a compound, provided sufficient time is allowed for the system to reach equilibrium between the solid and dissolved states.[3]

  • Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant and recorded temperature (e.g., 25 °C or 37 °C) is critical for reproducibility and relevance.[4]

  • Quantification by HPLC-UV: High-Performance Liquid Chromatography (HPLC) is a highly specific, sensitive, and accurate technique for quantifying the concentration of an API in solution.[5][6] UV detection is ideal for this compound due to the strong UV absorbance of its aromatic rings.

Step-by-Step Methodology

Materials and Reagents:

  • This compound (ensure purity is known)

  • Selected organic solvents (HPLC grade or higher)

  • 2-4 mL glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge capable of holding the vials

  • 0.22 µm syringe filters (ensure compatibility with the solvent, e.g., PTFE)

  • Syringes

  • HPLC system with UV detector, C18 column, and data acquisition software

Protocol Steps:

  • Preparation of Vials: Add an excess amount of solid this compound to each vial. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation. A starting point is to add ~20-50 mg of the solid.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them on the orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the samples to shake for at least 24-48 hours. A preliminary study can determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 48, 72 hours) until the concentration plateaus.[3]

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solid.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm solvent-compatible syringe filter into a clean HPLC vial. This step is critical to remove any fine particulates. A precise dilution with the same solvent may be necessary to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantification via HPLC-UV: Analyze the filtered samples using a validated HPLC method.

HPLC Method Parameters (Adapted from a similar compound)
ParameterRecommended ValueRationale
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)Excellent for retaining and separating moderately polar organic molecules.[5]
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)A common mobile phase for reverse-phase chromatography. Formic acid helps to protonate the pyridine nitrogen, leading to sharper peaks.[5]
Elution Isocratic or Gradient (e.g., start with 60:40 Acetonitrile:Water)An isocratic method is simpler if separation is good. A gradient may be needed if impurities are present.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 25 °CEnsures reproducible retention times.[5]
Detection Wavelength ~230-260 nm (scan for λmax)Aromatic compounds like this have strong absorbance in the UV range. Determine the maximum absorbance wavelength (λmax) for optimal sensitivity.[5]
Injection Volume 10 µLA standard volume; can be adjusted based on concentration.

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Generate a calibration curve by plotting peak area against concentration. The concentration of the unknown samples can then be determined from this curve.

Data Presentation and Visualization

All quantitative solubility data should be summarized in a clear, structured table for easy comparison.

Table for Experimental Solubility Results:

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L)
Methanol 25 Experimental Value Calculated Value
Ethanol 25 Experimental Value Calculated Value
Acetonitrile 25 Experimental Value Calculated Value
Dichloromethane 25 Experimental Value Calculated Value
Toluene 25 Experimental Value Calculated Value

| n-Hexane | 25 | Experimental Value | Calculated Value |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the equilibrium solubility determination protocol.

Solubility_Workflow cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis prep1 Add excess API to vial prep2 Add known volume of solvent prep1->prep2 equil Shake at constant T (24-48 hours) prep2->equil sep1 Centrifuge to pellet solid equil->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.22 µm syringe filter sep2->sep3 ana1 Prepare dilutions if necessary sep3->ana1 ana2 Inject into HPLC-UV ana1->ana2 ana3 Quantify against calibration curve ana2->ana3 result Final Solubility Data (mg/mL, mol/L) ana3->result

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

This guide has outlined a comprehensive approach for characterizing the solubility of this compound in organic solvents. By combining a theoretical analysis based on its molecular structure with a robust and detailed experimental protocol, researchers can reliably determine this critical parameter. The provided HPLC method serves as a validated starting point for accurate quantification, ensuring the integrity of the generated data. Following this structured methodology will empower scientists in drug development to make informed decisions regarding process chemistry, formulation design, and preclinical evaluation of this promising compound.

References

Discovery and history of substituted phenylpyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Substituted Phenylpyridine Compounds

Authored by Gemini, Senior Application Scientist

Foreword: The Phenylpyridine Core - A Scaffold of Enduring Significance

The fusion of two fundamental aromatic rings—phenyl and pyridine—creates the phenylpyridine scaffold, a structural motif that has proven to be a cornerstone of modern chemistry. Its significance transcends simple classification, marking a journey from a heterocyclic curiosity to a "privileged scaffold" in medicinal chemistry and a critical component in advanced materials science.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the discovery, synthesis, and application of substituted phenylpyridine compounds. We will delve into the causality behind synthetic choices, the logic of experimental design, and the molecular properties that grant this scaffold its remarkable versatility.

Part 1: Historical Context and the Dawn of Biaryl Synthesis

The story of phenylpyridine is intrinsically linked to the broader history of pyridine chemistry and the evolution of carbon-carbon bond formation. While a single, definitive "discovery" of the parent compound is not well-documented, its emergence can be traced to the foundational work on pyridine synthesis in the late 19th century, such as the Hantzsch synthesis of 1881.[1] Early potential routes to phenylpyridines would have relied on harsh methods for creating biaryl linkages, like the Ullmann reaction developed in the early 1900s.[1]

However, the true potential of the phenylpyridine scaffold was unlocked in the latter half of the 20th century with the advent of palladium-catalyzed cross-coupling reactions. The development of the Negishi, and particularly the Suzuki-Miyaura couplings, revolutionized synthetic chemistry by providing mild, efficient, and highly versatile methods for constructing the C-C bond between the phenyl and pyridine rings.[1][3] These breakthroughs transformed phenylpyridines from challenging synthetic targets into readily accessible building blocks, paving the way for their widespread investigation and application.[1]

Part 2: Modern Synthetic Methodologies: The Chemist's Toolkit

The accessibility of substituted phenylpyridines is paramount to their study and application. Modern synthetic strategies are dominated by transition-metal-catalyzed cross-coupling reactions, each with distinct advantages depending on the desired substitution pattern and functional group tolerance.

The Suzuki-Miyaura Cross-Coupling: The Workhorse Reaction

The Suzuki-Miyaura reaction is arguably the most prevalent method for synthesizing phenylpyridines due to its operational simplicity, the commercial availability of a vast array of boronic acids, and the generally low toxicity of its boron-based reagents.[4][5] The reaction couples a halo-pyridine (or pyridine-triflate) with a phenylboronic acid in the presence of a palladium catalyst and a base.[4]

The choice of catalyst, ligand, base, and solvent is critical for success.[3] For instance, palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or those formed in situ from a palladium(II) source like Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand are commonly employed.[3][4] The base, often an inorganic carbonate like potassium carbonate (K₂CO₃), is essential for the transmetalation step.[3][4]

Catalytic Cycle of Suzuki-Miyaura Coupling

The mechanism proceeds through a well-established catalytic cycle involving a palladium(0) active species.

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition pd_trans R¹-Pd(II)L₂-R² pd_complex->pd_trans Transmetalation product R¹-R² (Phenylpyridine) pd_trans->product Reductive Elimination product->pd0 Catalyst Regeneration aryl_halide R¹-X (Halopyridine) aryl_halide->pd_complex boronic_acid R²-B(OH)₂ (Phenylboronic Acid) boronic_acid->pd_trans base Base (e.g., K₂CO₃) base->pd_trans

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of 2-Phenylpyridine

This protocol provides a representative procedure for the synthesis of a 2-phenylpyridine derivative via Suzuki-Miyaura coupling.[6]

Materials:

  • 2-Chloropyridine (1.0 mmol, 1.0 eq)

  • Phenylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture, 10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 2-chloropyridine, phenylboronic acid, and potassium carbonate.

  • Inerting: Evacuate the flask and backfill with an inert gas (e.g., nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under the inert atmosphere, add the palladium(II) acetate and triphenylphosphine.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or GC/MS.

  • Work-up: Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 2-phenylpyridine product.

The Negishi and Stille Couplings: Valuable Alternatives

While the Suzuki coupling is often preferred, the Negishi and Stille reactions offer important alternatives, particularly when dealing with sensitive functional groups or when the requisite organometallic reagents are more accessible.[5]

  • Negishi Coupling: This reaction utilizes a pre-formed organozinc reagent (e.g., phenylzinc chloride) with a halopyridine, catalyzed by palladium or nickel.[3][7] A key advantage is its utility for substrates that may be sensitive to the basic conditions of the Suzuki reaction.[3]

  • Stille Coupling: This method employs an organostannane reagent (e.g., phenyltributyltin). It is known for excellent functional group tolerance but is often avoided due to the high toxicity of the organotin compounds and byproducts.[3]

Comparative Data for Phenylpyridine Synthesis

The choice of method depends on a balance of reactivity, cost, functional group tolerance, and safety.

Method Coupling Partner Catalyst Typical Yield Key Advantages Key Disadvantages
Suzuki-Miyaura Boronic Acid/EsterPalladiumGood to ExcellentLow toxicity, stable reagents, wide reagent availability.[4][5]Requires a base, which can be problematic for some substrates.
Negishi OrganozincPalladium or NickelGood to ExcellentHigh reactivity, useful for base-sensitive substrates.[3][7]Organozinc reagents are moisture-sensitive and must be prepared.
Stille OrganostannanePalladiumGood to ExcellentExcellent functional group tolerance.[3]High toxicity of tin reagents and byproducts.[3]
C-H Activation: The Modern Frontier

Direct C-H activation represents a paradigm shift in synthesis, offering a more atom-economical approach by functionalizing a C-H bond directly, thereby avoiding the pre-functionalization required for traditional cross-coupling.[8] For 2-phenylpyridine, the ortho C-H bond on the phenyl ring is a prime target for palladium-catalyzed functionalization due to the directing effect of the pyridine nitrogen.[8][9] This strategy allows for the introduction of various substituents directly onto the phenylpyridine core, opening new avenues for derivatization.[10][11]

Workflow for C-H Activation

CH_Activation_Workflow start Start with Substituted 2-Phenylpyridine reactants Combine with Coupling Partner and Palladium Catalyst start->reactants reaction Heat under Optimized Conditions (Solvent, Additives) reactants->reaction cyclometalation Coordinating-Group Directed C-H Bond Cleavage (Cyclometalated Intermediate Forms) reaction->cyclometalation Key Mechanistic Step functionalization Functionalization Event (e.g., Arylation, Alkenylation) cyclometalation->functionalization product Isolate Functionalized Product functionalization->product

Caption: Generalized workflow for directed C-H activation of 2-phenylpyridine.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The phenylpyridine scaffold is considered a privileged structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[1][2][12] Its rigid, planar structure and the pyridine nitrogen's ability to act as a hydrogen bond acceptor make it an ideal anchor for binding to biological targets like enzymes and receptors.[12]

Anticancer and Kinase Inhibition

Phenylpyridine derivatives have shown significant potential as anticancer agents.[1][2] One of the primary mechanisms involves the inhibition of protein kinases, enzymes that play a critical role in cell signaling pathways that are often dysregulated in cancer. The phenylpyridine core can serve as a scaffold to position substituents that interact with the ATP-binding pocket of a target kinase, leading to inhibition of its activity and downstream signaling.

Mechanism of Kinase Inhibition

Kinase_Inhibition cluster_normal Normal Kinase Function cluster_inhibited Inhibited State kinase Kinase Active Site ATP Binding Pocket Substrate Site product Phosphorylated Substrate kinase->product Phosphorylation no_product No Reaction kinase->no_product Inhibition inhibitor Phenylpyridine Inhibitor inhibitor->kinase:atp Competitive Binding atp ATP atp->kinase:atp

Caption: Phenylpyridine derivatives can act as competitive kinase inhibitors.

Diverse Biological Activities

Beyond oncology, the phenylpyridine scaffold is integral to compounds with a wide range of biological activities.

Therapeutic Area Target/Mechanism Example Application Citation
Anti-inflammatory Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.Development of novel non-steroidal anti-inflammatory drugs (NSAIDs).[2]
Antimicrobial The pyridine ring is a known pharmacophore in antimicrobial agents.Derivatives have shown activity against Gram-positive bacteria.[1]
Metabolic Disease Glucagon receptor antagonism.5-hydroxyalkyl-4-phenylpyridines identified as potential treatments for diabetes.[13]
Agrochemical Insecticidal activity against various pests.Novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties.[14][15]

Part 4: Applications in Materials Science: The OLED Revolution

Perhaps the most impactful application of substituted phenylpyridines outside of medicine is in the field of organic electronics, specifically in Organic Light-Emitting Diodes (OLEDs).[16] Cyclometalated iridium(III) complexes, with tris(2-phenylpyridine)iridium (Ir(ppy)₃) as the prototypical example, are indispensable as phosphorescent emitters.[17][18]

In OLED devices, electron-hole recombination generates both singlet (25%) and triplet (75%) excitons. While fluorescent materials can only harvest singlet excitons, phosphorescent emitters like Ir(ppy)₃ utilize a strong spin-orbit coupling induced by the heavy iridium atom to enable the harvesting of triplet excitons, allowing for theoretical internal quantum efficiencies of up to 100%.[17]

Tuning Photophysical Properties

The emission color and efficiency of these iridium complexes can be precisely tuned by introducing substituents onto the phenylpyridine ligands.[19] Electron-donating groups or extending the π-conjugation of the ligand generally leads to a red-shift in the emission wavelength, moving from blue to green to red.[19][20] This tunability is a cornerstone of developing full-color OLED displays.

Photophysical Properties of Substituted Iridium(III) Phenylpyridine Complexes
Complex Substituent on ppy Ligand Emission λmax (nm) Quantum Yield (Φ) Key Observation Citation
Ir(ppy)₃None (parent)~510 (Green)HighArchetypal green phosphorescent emitter.[17]
Ir(Me-ppy)₃Methyl groupRed-shifted vs. Ir(ppy)₃LowerElectron-donating group shifts emission.[19]
Ir(F₂ppy)₃Difluoro groups~470 (Blue)HighElectron-withdrawing groups blue-shift emission.[21]
Ir(piq)(ppy)₂Phenylisoquinoline (piq) ligandRed-shifted vs. Ir(ppy)₃HighExtending ligand conjugation red-shifts emission.[17]

The facial (fac) and meridional (mer) isomers of these octahedral complexes also exhibit different photophysical properties due to their different symmetries.[18][20]

Conclusion: A Future Built on a Privileged Core

From its theoretical origins in the annals of heterocyclic chemistry to its current status as a critical component in life-saving drugs and next-generation displays, the substituted phenylpyridine scaffold has demonstrated remarkable and enduring utility. Its synthetic accessibility, cemented by the development of modern cross-coupling and C-H activation methodologies, ensures that chemists can continue to build upon this privileged core. The continued exploration of new substitution patterns and novel applications in both medicinal chemistry and materials science guarantees that the rich history of phenylpyridine compounds is still being written.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (4-Phenylpyridin-2-YL)methanol Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The (4-Phenylpyridin-2-YL)methanol scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives have demonstrated a wide range of biological activities, including roles as potent and selective antagonists for receptors like the Transient Receptor Potential Vanilloid 3 (TRPV3), highlighting their importance in the development of novel treatments for pain, inflammation, and skin disorders.[1][2] This technical guide provides a comprehensive overview of the synthetic strategies for accessing these valuable compounds, with a focus on practical, field-proven protocols. We will delve into the key synthetic disconnections, explore various catalytic cross-coupling reactions for the construction of the core phenylpyridine framework, and detail reliable methods for the subsequent functionalization to introduce the critical methanol moiety. This document is designed to serve as an in-depth resource for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical steps necessary for the successful synthesis of this compound derivatives.

Introduction: The Significance of the this compound Scaffold

The pyridine ring is a cornerstone in the design of biologically active molecules and is a prevalent heterocycle in FDA-approved drugs.[3] The incorporation of a phenyl group at the 4-position and a methanol group at the 2-position of the pyridine ring gives rise to the this compound scaffold. This particular arrangement of functional groups has proven to be a fruitful starting point for the development of new therapeutic agents. For instance, systematic optimization of this scaffold has led to the discovery of potent and selective TRPV3 antagonists, which have shown promise in preclinical models of neuropathic and central pain.[1][2] The structure-activity relationship (SAR) studies of these derivatives often reveal that the phenyl and methanol groups play crucial roles in binding to their biological targets.[3][4] Furthermore, the phenylpyridine moiety itself is found in compounds with diverse biological activities, including herbicidal and anticancer properties.[5][6][7]

The synthetic accessibility and the potential for diverse functionalization make the this compound core an attractive target for medicinal chemists. This guide will provide a detailed exploration of the primary synthetic routes to this important class of compounds.

Retrosynthetic Analysis: Key Disconnections

A logical retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnections that form the basis of the most common synthetic strategies.

G cluster_synthons1 From Disconnection A cluster_synthons2 From Disconnection B target This compound disconnection1 Disconnection A: C-C Bond Formation target->disconnection1 disconnection2 Disconnection B: Functional Group Interconversion target->disconnection2 synthon1a 4-Phenylpyridine Precursor disconnection1->synthon1a synthon1b Methanol Synthon (e.g., from COOH, CHO) disconnection1->synthon1b synthon2a Substituted Pyridine disconnection2->synthon2a synthon2b Phenyl Group Source disconnection2->synthon2b

Figure 1: Retrosynthetic analysis of this compound.

  • Disconnection A (C-C Bond Formation): This approach focuses on first constructing the 4-phenylpyridine core and then introducing the methanol group. This is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi couplings, between a substituted pyridine and a phenyl-containing reagent (or vice-versa).[8][9]

  • Disconnection B (Functional Group Interconversion): This strategy involves starting with a pyridine derivative that already contains a precursor to the methanol group at the 2-position, such as a carboxylic acid, ester, or aldehyde. The phenyl group is then introduced at the 4-position, often via a cross-coupling reaction. The final step is the reduction of the functional group at the 2-position to the desired methanol.[10]

Synthesis of the 4-Phenylpyridine Core: Cross-Coupling Strategies

The formation of the C-C bond between the pyridine and phenyl rings is a critical step in the synthesis of this compound derivatives. Transition metal-catalyzed cross-coupling reactions are the most efficient and widely used methods for this transformation.[11][12]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and robust method for forming biaryl linkages.[9][12] It typically involves the reaction of a halo-pyridine with a phenylboronic acid (or vice versa) in the presence of a palladium catalyst and a base.

G start 4-Halopyridine (X = Cl, Br, I) product 4-Phenylpyridine start->product reagent Phenylboronic Acid reagent->product catalyst Pd Catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->product

Figure 2: General scheme for Suzuki-Miyaura coupling.

Protocol 1: Synthesis of 4-Phenyl-2-picolinic acid via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a key intermediate, 4-phenyl-2-picolinic acid, which can then be reduced to the target methanol derivative.

Materials:

  • 4-Chloro-2-picolinic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 4-chloro-2-picolinic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with HCl (e.g., 1M) to a pH of ~3-4 to precipitate the product.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 4-phenyl-2-picolinic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Negishi Coupling

The Negishi coupling offers an alternative C-C bond formation strategy, particularly useful when dealing with sensitive functional groups.[13][14] This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst.

Protocol 2: Synthesis of 4-Phenyl-2-bromopyridine via Negishi Coupling

This protocol outlines the synthesis of a 4-phenylpyridine intermediate that can be further functionalized.

Materials:

  • 4-Bromo-2-iodopyridine

  • Phenylzinc chloride (prepared in situ or commercially available)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add 4-bromo-2-iodopyridine (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add a solution of phenylzinc chloride (1.1 eq) in THF to the reaction mixture.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-phenyl-2-bromopyridine.

Other Cross-Coupling Reactions

While Suzuki and Negishi couplings are prevalent, other methods like the Sonogashira coupling can also be employed for the synthesis of related structures, which can then be converted to the desired phenylpyridine core.[15][16][17][18][19]

Introduction of the Methanol Moiety

Once the 4-phenylpyridine core is established, the final step is the introduction of the methanol group at the 2-position. This is most commonly achieved through the reduction of a corresponding carboxylic acid, ester, or aldehyde.

Reduction of Picolinic Acids and Esters

The reduction of 2-picolinic acids or their esters is a straightforward and high-yielding method for the synthesis of (pyridin-2-yl)methanol derivatives.[10]

Protocol 3: Reduction of 4-Phenyl-2-picolinic acid to this compound

Materials:

  • 4-Phenyl-2-picolinic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Sodium hydroxide (NaOH) solution (e.g., 15%)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-phenyl-2-picolinic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension. Caution: The reaction is exothermic and generates hydrogen gas.[20][21]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate is formed.

  • Filter the solid and wash it thoroughly with ethyl acetate.

  • Combine the filtrate and the washings, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography or recrystallization.

Table 1: Comparison of Reducing Agents for Picolinic Acid/Ester Reduction

Reducing AgentSubstrateTypical ConditionsAdvantagesDisadvantages
Lithium Aluminum Hydride (LiAlH₄)Carboxylic Acid, EsterAnhydrous THF, 0 °C to RTHigh reactivity, reduces both acids and estersHighly reactive with protic solvents, requires careful handling
Sodium Borohydride (NaBH₄)EsterMethanol or Ethanol, RTMilder, more selective for esters over some other functional groupsGenerally does not reduce carboxylic acids directly
Borane-THF Complex (BH₃·THF)Carboxylic AcidAnhydrous THF, 0 °C to RTReduces carboxylic acids in the presence of some other functional groupsCan be sensitive to air and moisture
Grignard Reaction with Picolinaldehyde

An alternative approach involves the use of a Grignard reagent with a 2-picolinaldehyde derivative.[22][23][24]

Protocol 4: Synthesis of this compound via Grignard Reaction

Materials:

  • 4-Bromo-2-picolinaldehyde

  • Phenylmagnesium bromide (Grignard reagent)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 4-bromo-2-picolinaldehyde (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C.

  • Slowly add phenylmagnesium bromide (1.1 eq, solution in ether or THF) to the aldehyde solution.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain (4-bromopyridin-2-yl)(phenyl)methanol. This intermediate can then be subjected to a cross-coupling reaction to replace the bromine with a desired substituent or subjected to debromination if the unsubstituted phenyl group is desired.

Structure-Activity Relationship (SAR) Insights

The synthesis of a library of this compound derivatives allows for the exploration of the structure-activity relationship. Key modifications often include:

  • Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups on the phenyl ring can significantly impact the biological activity.[3]

  • Substitution on the Pyridine Ring: Functionalization at other positions of the pyridine ring can modulate the physicochemical properties and target engagement.

  • Modification of the Methanol Group: While the methanol group is often crucial, its conversion to an ether, ester, or other functional groups can be explored to optimize the pharmacokinetic profile.

Conclusion

The synthesis of this compound derivatives is a key area of research in medicinal chemistry, driven by the significant therapeutic potential of this scaffold. The synthetic strategies outlined in this guide, primarily revolving around transition metal-catalyzed cross-coupling reactions and subsequent functional group manipulations, provide robust and versatile routes to these valuable compounds. The detailed protocols and mechanistic insights are intended to empower researchers to efficiently synthesize and explore the chemical space around this important pharmacophore, ultimately contributing to the discovery of new and improved medicines.

References

The Versatility of (4-Phenylpyridin-2-YL)methanol: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex, high-value molecules. Among these, (4-Phenylpyridin-2-YL)methanol has emerged as a particularly versatile and powerful intermediate. Its unique architecture, featuring a pyridine ring, a phenyl substituent, and a reactive methanol moiety, offers a trifecta of chemical handles that can be selectively manipulated to forge intricate molecular frameworks. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound, highlighting its pivotal role in medicinal chemistry and catalysis. We will delve into detailed protocols, explore the causality behind experimental choices, and showcase its application in the synthesis of bioactive compounds.

The significance of the pyridinylmethanol core lies in its prevalence in a wide array of pharmaceuticals, agrochemicals, and functional materials. The pyridine nitrogen introduces a key site for hydrogen bonding and metal coordination, while the phenyl group can be tailored to modulate steric and electronic properties. The primary alcohol function serves as a versatile launching point for a variety of chemical transformations, including oxidation, etherification, and conversion to leaving groups for nucleophilic substitution. Furthermore, the chiral variants of this molecule, (S)- and (R)-phenyl(pyridin-2-yl)methanol, are crucial for the stereoselective synthesis of enantiomerically pure drugs.[1]

Core Applications and Synthetic Utility

The utility of this compound as a building block is best illustrated through its application in the synthesis of complex molecular targets.

Pharmaceutical Scaffolds: A Gateway to Bioactive Molecules

The pyridinylmethanol motif is a privileged scaffold in medicinal chemistry, frequently appearing in drugs targeting a range of diseases. A prime example is its role as a key precursor to antihistamines.

Application Highlight: Synthesis of Carbinoxamine

Carbinoxamine is an ethanolamine-class antihistamine and anticholinergic agent used to treat symptoms such as hay fever, allergies, and the common cold.[2] The synthesis of Carbinoxamine provides an excellent case study for the application of a substituted pyridinylmethanol derivative, specifically (4-chlorophenyl)(pyridin-2-yl)methanol, which is structurally analogous to our topic molecule. The core transformation involves the etherification of the methanol's hydroxyl group.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-(4-Phenylpyridin-2-YL)methanol

The enantioselective synthesis of pyridinylmethanols is of paramount importance for accessing single-enantiomer drugs. Asymmetric hydrogenation of the corresponding ketone is a highly efficient and atom-economical method.

Reaction Scheme:

(4-phenylpyridin-2-yl)methanone → (S)-(4-phenylpyridin-2-yl)methanol

Rationale:

This protocol employs a chiral catalyst to stereoselectively reduce the prochiral ketone. The choice of a specific chiral ligand and metal precursor is critical for achieving high enantiomeric excess (ee). The reaction is carried out under hydrogen pressure, and the base is added to facilitate the catalytic cycle.

Materials:

  • (4-phenylpyridin-2-yl)methanone

  • [Ir(COD)Cl]₂ (metal complex precursor)

  • Chiral Ligand (e.g., a chiral bisphosphine or diamine ligand)

  • Sodium Carbonate (or other suitable base)

  • Methanol (solvent)

  • Hydrogen gas (H₂)

  • Ethyl acetate (for extraction)

  • Water

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Catalyst Preparation: In a reaction flask under an inert atmosphere (e.g., argon), dissolve the chiral ligand and [Ir(COD)Cl]₂ in methanol. Stir the mixture at room temperature for approximately 30 minutes to form the active catalyst.

  • Hydrogenation: In a high-pressure autoclave, add (4-phenylpyridin-2-yl)methanone, the pre-formed catalyst solution, and sodium carbonate.

  • Add methanol as the solvent.

  • Seal the autoclave, purge with hydrogen gas, and then pressurize with H₂ to the desired pressure (e.g., 3.0 MPa).

  • Heat the reaction mixture to the specified temperature (e.g., 40°C) and stir for the required duration (e.g., 12 hours).

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Add water to the residue and extract the product with ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography, to yield (S)-(4-phenylpyridin-2-yl)methanol.

Data Summary:

ParameterValueReference
Substrate(phenylpyridin-2-yl)methanone[3]
Catalyst System[Ir(COD)Cl]₂ / Chiral Ligand I-1[3]
BaseSodium Carbonate[3]
SolventMethanol[3]
H₂ Pressure3.0 MPa[3]
Temperature40°C[3]
Reaction Time12 hours[3]
Yield90%[3]
Purity98%[3]
Enantiomeric Excess (ee)94%[3]

Note: The data presented is for the analogous phenyl(pyridin-2-yl)methanone, and similar results can be expected for the 4-phenyl substituted analogue with appropriate optimization.

Protocol 2: Application in Williamson Ether Synthesis for Carbinoxamine Precursor

This protocol details the etherification of a pyridinylmethanol, a key step in the synthesis of Carbinoxamine. The hydroxyl group is deprotonated by a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Reaction Scheme:

(4-chlorophenyl)(pyridin-2-yl)methanol + 2-chloro-N,N-dimethylethanamine → 2-[1-(4-chlorophenyl)-1-(pyridin-2-yl)methoxy]ethyldimethylamine (Carbinoxamine)

Rationale:

The Williamson ether synthesis is a classic and reliable method for forming ethers. The choice of a strong base is crucial to ensure complete deprotonation of the alcohol. The reaction is typically run in an aprotic polar solvent to facilitate the Sₙ2 reaction.

Materials:

  • (4-chlorophenyl)(pyridin-2-yl)methanol

  • 2-chloro-N,N-dimethylethanamine

  • Sodium hydride (NaH) or another strong base

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Saturated aqueous ammonium chloride solution (for quenching)

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (4-chlorophenyl)(pyridin-2-yl)methanol in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride in portions to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution: Add 2-chloro-N,N-dimethylethanamine to the reaction mixture.

  • Heat the reaction to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0°C and cautiously quench the excess sodium hydride with a saturated aqueous solution of ammonium chloride.

  • Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain Carbinoxamine.

Visualization of Synthetic Pathways

Diagram 1: General Synthetic Routes to this compound

G cluster_0 Starting Materials cluster_1 Synthetic Transformations cluster_2 Target Building Block 2-bromo-4-phenylpyridine 2-bromo-4-phenylpyridine Grignard Reaction Grignard Reaction 2-bromo-4-phenylpyridine->Grignard Reaction 4-phenylpicolinaldehyde 4-phenylpicolinaldehyde Reduction Reduction 4-phenylpicolinaldehyde->Reduction (4-phenylpyridin-2-yl)methanone (4-phenylpyridin-2-yl)methanone Asymmetric Hydrogenation Asymmetric Hydrogenation (4-phenylpyridin-2-yl)methanone->Asymmetric Hydrogenation target This compound Grignard Reaction->target Reduction->target Asymmetric Hydrogenation->target

Caption: Synthetic pathways to this compound.

Diagram 2: Application Workflow in Pharmaceutical Synthesis

G start This compound step1 Activation of Hydroxyl Group (e.g., Conversion to Leaving Group) start->step1 step2 Nucleophilic Substitution (e.g., Etherification, Amination) step1->step2 step3 Further Functionalization (Optional) step2->step3 end Bioactive Molecule (e.g., Antihistamine, Kinase Inhibitor) step2->end step3->end

References

Application Note & Protocol: Synthesis of (4-Phenylpyridin-2-YL)methanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of (4-Phenylpyridin-2-YL)methanol, a valuable building block in medicinal chemistry, utilizing the Grignard reaction. We delve into the mechanistic underpinnings of this classic carbon-carbon bond-forming reaction, detailing a robust experimental protocol from reagent preparation to product purification. This guide is designed to equip researchers with the necessary knowledge to safely and efficiently perform this synthesis, with an emphasis on the causal relationships behind experimental choices and self-validating quality control measures.

Introduction: The Significance of Substituted Pyridyl Alcohols

Pyridyl alcohols, such as this compound, are pivotal structural motifs in the landscape of drug discovery and development. The pyridine ring, a bioisostere of the benzene ring, often imparts improved metabolic stability and aqueous solubility to drug candidates. The hydroxymethyl group provides a handle for further functionalization, enabling the exploration of a wider chemical space in lead optimization campaigns. The phenyl substituent at the 4-position can engage in crucial hydrophobic or pi-stacking interactions within biological targets. A reliable and scalable synthesis of such intermediates is therefore of paramount importance.

The Grignard reaction stands as a cornerstone of organic synthesis, offering a powerful method for the formation of carbon-carbon bonds.[1][2] This protocol will detail the synthesis of this compound through the nucleophilic addition of a phenyl Grignard reagent to 4-phenylpyridine-2-carbaldehyde.

Mechanistic Rationale: The Grignar Reaction

The Grignard reaction involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group.[3] In this specific synthesis, phenylmagnesium bromide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-phenylpyridine-2-carbaldehyde. This nucleophilic attack results in the formation of a new carbon-carbon bond and a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired secondary alcohol, this compound.

A critical consideration when working with pyridine-containing substrates is the Lewis basicity of the pyridine nitrogen. The lone pair of electrons on the nitrogen can coordinate with the magnesium atom of the Grignard reagent, potentially reducing its nucleophilicity and leading to lower yields.[4] Performing the reaction at low temperatures can help to mitigate this side reaction by favoring the kinetically controlled addition to the carbonyl group.[4]

Safety First: Handling Grignard Reagents

Extreme Caution is Advised. Grignard reagents are highly reactive, pyrophoric, and moisture-sensitive.[5] All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[5]

  • Anhydrous Conditions: All glassware must be rigorously dried (oven-dried or flame-dried) to prevent quenching of the Grignard reagent by water.[6][7] Solvents must be anhydrous.

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety goggles, and appropriate gloves (Nomex or nitrile gloves are recommended).[8]

  • Fire Safety: Keep a Class D fire extinguisher suitable for reactive metals readily accessible. Ethers are highly flammable.[6]

  • Quenching: Have a plan for safely quenching the reaction and any residual Grignard reagent.

Experimental Protocol

This protocol is divided into two main stages: the preparation of the phenylmagnesium bromide Grignard reagent and the subsequent reaction with 4-phenylpyridine-2-carbaldehyde.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPuritySupplier
Magnesium TurningsMg24.311.2 g (50 mmol)>99%Sigma-Aldrich
BromobenzeneC₆H₅Br157.017.85 g (50 mmol)Anhydrous, >99%Sigma-Aldrich
IodineI₂253.811 crystal>99%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11150 mLDriSolv® or similarMilliporeSigma
4-Phenylpyridine-2-carbaldehydeC₁₂H₉NO183.217.33 g (40 mmol)>97%Combi-Blocks
Saturated Aqueous Ammonium ChlorideNH₄Cl53.49100 mL-Fisher Scientific
Ethyl AcetateC₄H₈O₂88.11300 mLACS GradeFisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.04As neededGranularFisher Scientific

Workflow Diagram

Grignard_Synthesis_Workflow cluster_prep Part A: Grignard Reagent Preparation cluster_reaction Part B: Grignard Reaction cluster_workup Part C: Workup & Purification A1 Assemble & Flame-Dry Glassware A2 Add Mg Turnings & Iodine Crystal A1->A2 A3 Add Bromobenzene in Anhydrous THF A2->A3 A4 Initiate & Reflux Reaction A3->A4 A5 Cool to Room Temperature A4->A5 B2 Cool Grignard Reagent to 0°C A5->B2 B1 Dissolve Aldehyde in Anhydrous THF B3 Slowly Add Aldehyde Solution B4 Warm to RT & Stir B3->B4 C1 Quench with Sat. aq. NH4Cl B4->C1 C2 Extract with Ethyl Acetate C1->C2 C3 Wash Organic Layer C2->C3 C4 Dry with Na2SO4 C3->C4 C5 Concentrate in vacuo C4->C5 C6 Purify by Column Chromatography C5->C6 caption Workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

Part A: Preparation of Phenylmagnesium Bromide

  • Glassware Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.[6][9]

  • Reagent Addition: Place the magnesium turnings and a single crystal of iodine in the reaction flask.[9][10] The iodine helps to activate the magnesium surface.[11]

  • Initiation: In the dropping funnel, prepare a solution of bromobenzene in 50 mL of anhydrous THF. Add approximately 10 mL of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed.[9] If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Grignard Formation: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[9] The exothermic nature of the reaction should sustain the reflux.[5] After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and greyish-brown.

Part B: Reaction with 4-Phenylpyridine-2-carbaldehyde

  • Aldehyde Preparation: In a separate flame-dried flask, dissolve the 4-phenylpyridine-2-carbaldehyde in 100 mL of anhydrous THF under a nitrogen atmosphere.

  • Reaction Setup: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice-water bath.

  • Nucleophilic Addition: Slowly add the solution of 4-phenylpyridine-2-carbaldehyde to the stirred Grignard reagent via a cannula or the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Part C: Workup and Purification

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.[12] This will hydrolyze the magnesium alkoxide and any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 100 mL) to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Characterization and Expected Results

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected yield for this reaction is typically in the range of 60-80%, depending on the purity of the reagents and the strictness of the anhydrous conditions.

Troubleshooting

IssuePossible CauseSuggested Solution
Grignard reaction fails to initiate.Inactive magnesium surface; presence of moisture.Add a fresh crystal of iodine; gently warm the flask; ensure all glassware and reagents are scrupulously dry.[9][11]
Low yield of the desired product.Incomplete Grignard formation; side reaction with the pyridine nitrogen; premature quenching of the Grignard reagent.Ensure all magnesium is consumed during Grignard formation; maintain a low reaction temperature during the addition of the aldehyde; use rigorously dried solvents and reagents.[4]
Formation of biphenyl as a major byproduct.Wurtz coupling reaction.Add the bromobenzene solution slowly to the magnesium turnings during the Grignard formation.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound via a Grignard reaction. By understanding the underlying principles and adhering to the safety precautions and experimental procedures outlined, researchers can confidently and efficiently produce this valuable synthetic intermediate. The provided troubleshooting guide should assist in overcoming common challenges associated with this powerful yet sensitive transformation.

References

Application Notes & Protocols: (4-Phenylpyridin-2-YL)methanol in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Scaffold in Medicinal Chemistry

(4-Phenylpyridin-2-yl)methanol is a heterocyclic building block of significant interest in the field of drug discovery and development. Its structure, which integrates a pyridine ring, a phenyl group, and a reactive hydroxymethyl functional group, provides a unique and versatile scaffold for the synthesis of a diverse array of bioactive molecules. The pyridine moiety acts as a hydrogen bond acceptor and can participate in metal coordination, while the phenyl ring offers a site for substitutions to modulate physicochemical properties such as lipophilicity and solubility. Crucially, the hydroxymethyl group at the 2-position serves as a key synthetic handle for elaboration into more complex structures.

This scaffold is a core component in numerous compounds exhibiting a range of therapeutic activities, including anticancer, antiviral, and antihistaminic properties.[1][2] Furthermore, the carbon atom bearing the hydroxyl and phenyl groups is a stereocenter, making this compound an important precursor for the synthesis of enantiomerically pure pharmaceuticals, where stereochemistry is critical for target engagement and efficacy.[1][3]

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound. It details core synthetic strategies, step-by-step protocols for the synthesis of key bioactive molecules, and the mechanistic rationale behind these methodologies.

PropertyValue
CAS Number 55218-73-0[4]
Molecular Formula C₁₂H₁₁NO[4]
Molecular Weight 185.22 g/mol [4]
Appearance Solid
Storage Inert atmosphere, room temperature[4]

Part 1: Core Synthetic Strategies & Mechanistic Insights

The utility of this compound in synthesis stems from two primary strategic approaches: the asymmetric synthesis to access its chiral forms and the versatile functionalization of its hydroxymethyl group.

Asymmetric Synthesis of Chiral (Phenyl)(pyridin-2-yl)methanol Derivatives

The biological activity of many pharmaceuticals is dependent on their specific stereochemistry. The (R)- and (S)-enantiomers of (phenyl)(pyridin-2-yl)methanol are critical precursors for drugs such as the antimalarial Mefloquine and the antihistamines Bepotastine and Carbinoxamine.[1][3] While classical resolution can be used, the most efficient and atom-economical method for accessing these chiral alcohols is the asymmetric catalytic hydrogenation of the corresponding prochiral ketone, phenyl(pyridin-2-yl)methanone (2-benzoylpyridine).

Causality of Experimental Choice: This method is preferred in industrial settings because it directly establishes the desired stereocenter with high enantioselectivity (often >99% ee), avoiding lengthy resolution steps and the loss of 50% of the material.[1][3] The choice of catalyst is paramount; complexes of Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir) with chiral phosphine ligands are typically employed. The specific ligand creates a chiral environment around the metal center, which directs the delivery of hydrogen to one face of the ketone, leading to the preferential formation of one enantiomer.

Asymmetric_Hydrogenation cluster_products Chiral Alcohol Products Ketone Phenyl(pyridin-2-yl)methanone Catalyst [M]/L* (e.g., Ru/Chiral Ligand) H₂, Pressure Ketone->Catalyst R_Alcohol (R)-Phenyl(pyridin-2-yl)methanol Catalyst->R_Alcohol High e.e. S_Alcohol (S)-Phenyl(pyridin-2-yl)methanol Catalyst->S_Alcohol (or vice-versa, depending on ligand)

Caption: Asymmetric hydrogenation of a prochiral ketone to yield enantiomerically enriched alcohols.

Functionalization of the Hydroxymethyl Group

The -CH₂OH group is a versatile functional handle that allows the this compound scaffold to be covalently linked to other parts of a target molecule. Direct displacement of the hydroxyl group is difficult due to its poor leaving group nature (OH⁻ is a strong base). Therefore, a two-step activation-substitution sequence is the most common and reliable strategy.

Step 1: Activation. The alcohol is first converted into a derivative with a good leaving group. This is typically achieved by reaction with:

  • Sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base (e.g., pyridine, triethylamine) to form sulfonate esters (tosylates, mesylates).

  • Thionyl chloride (SOCl₂) or similar reagents to form an alkyl chloride.

Step 2: Nucleophilic Substitution. The resulting activated intermediate is highly susceptible to attack by nucleophiles in an Sₙ2 reaction. A prominent application is the Williamson ether synthesis, where an alkoxide nucleophile displaces the leaving group to form an ether linkage. This is a foundational strategy for constructing many kinase inhibitors where the pyridinylmethyl moiety is linked to a larger aromatic system via an oxygen atom.[2]

Functionalization_Workflow Start This compound (R-CH₂OH) Activation Activation Step (e.g., + TsCl, Base) Start->Activation Intermediate Activated Intermediate (R-CH₂OTs) Activation->Intermediate Substitution Nucleophilic Substitution (+ Nu⁻) Intermediate->Substitution Product Final Product (R-CH₂-Nu) Substitution->Product Product_Example Ether Product (R-CH₂-O-Ar) Substitution->Product_Example Specific case Nu_Example Example: Williamson Ether Synthesis Nu⁻ = Ar-O⁻ (Phenoxide) Nu_Example->Substitution

Caption: General workflow for the functionalization of the hydroxymethyl group via activation and substitution.

Part 2: Application in the Synthesis of Anticancer Agents

The pyridinylmethoxy scaffold is a key feature in a variety of small-molecule kinase inhibitors. Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[5] The following protocols describe the synthesis of an N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivative, a class of compounds that has shown potent antiproliferative activity against several cancer cell lines.[2]

Workflow for Urea-Based Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis A This compound Py-CH₂OH C Intermediate Ether Py-CH₂-O-Ar-CHO A:h->C:n 1. NaH 2. Couple with B B 4-Hydroxybenzaldehyde HO-Ar-CHO B:h->C:n D Oxime Intermediate Py-CH₂-O-Ar-CH=NOH C->D + NH₂OH·HCl E Amine Intermediate Py-CH₂-O-Ar-CH₂NH₂ D->E Reduction (e.g., Zn/HCOOH) G Final Product N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea E->G Couple with F F Aryl Isocyanate R'-N=C=O F->G

Caption: Synthetic workflow for an N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea kinase inhibitor.

Protocol 1: Synthesis of 4-((4-phenylpyridin-2-yl)methoxy)benzaldehyde (Intermediate C)

This protocol details the Williamson ether synthesis to couple the pyridine scaffold with a benzaldehyde unit.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 4-Fluorobenzaldehyde or 4-Hydroxybenzaldehyde

  • Ethyl acetate, Hexane, Saturated aq. NH₄Cl, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • CAUTION: Perform all steps under an inert atmosphere (e.g., Argon or Nitrogen). NaH is highly reactive with water and air.

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the sodium alkoxide is observed.

  • Cool the reaction mixture back to 0 °C and add 4-fluorobenzaldehyde (1.1 eq) dropwise. Rationale: The fluoride is a good leaving group for nucleophilic aromatic substitution in this case, but coupling with 4-hydroxybenzaldehyde after its deprotonation is also a viable route.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., Hexane/Ethyl Acetate gradient) to yield the pure ether intermediate.

Protocol 2: Synthesis of the Final Urea Compound (G)

This protocol outlines the conversion of the aldehyde to an amine, followed by coupling with an isocyanate.

Materials:

  • Intermediate C from Protocol 1

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol, Water

  • Zinc dust, Formic acid

  • Aryl isocyanate (e.g., 4-chlorophenyl isocyanate)

  • Dichloromethane (DCM)

Procedure:

  • Oxime Formation (Intermediate D):

    • Dissolve Intermediate C (1.0 eq) in a mixture of ethanol and water.

    • Add NH₂OH·HCl (1.5 eq) and NaHCO₃ (1.5 eq).

    • Stir the mixture at room temperature for 3-4 hours until TLC indicates consumption of the starting material.

    • Remove ethanol under reduced pressure. The oxime product often precipitates and can be collected by filtration, washed with water, and dried.

  • Amine Formation (Intermediate E):

    • Suspend the oxime (1.0 eq) in formic acid at 0 °C.

    • Add Zinc dust (5.0 eq) portion-wise, maintaining the temperature below 20 °C.

    • After the addition is complete, stir the reaction at room temperature for 5-6 hours.

    • Filter the reaction mixture to remove excess zinc and inorganic salts.

    • Make the filtrate basic (pH > 10) with concentrated NaOH solution at 0 °C.

    • Extract the product with DCM (3x), dry the combined organic layers over MgSO₄, and concentrate to yield the crude amine, which is often used directly in the next step.

  • Urea Formation (Final Product G):

    • Dissolve the crude amine (1.0 eq) in anhydrous DCM.

    • Add the desired aryl isocyanate (1.05 eq) and stir the reaction at room temperature for 2-3 hours.

    • The urea product often precipitates from the solution. If not, the solvent can be partially removed to induce crystallization.

    • Collect the solid product by filtration, wash with cold DCM or ether, and dry under vacuum.

Compound Example (from Ref.[2])Cell Line: A549 (IC₅₀, µM)Cell Line: MCF7 (IC₅₀, µM)Cell Line: PC3 (IC₅₀, µM)
9b (R' = 4-Cl-3-CF₃-phenyl)4.862.152.51
9d (R' = 4-CH₃-3-CF₃-phenyl)4.212.232.97
Sorafenib (Control) 5.866.545.12
Table adapted from data presented in literature, demonstrating the antiproliferative activity of synthesized urea derivatives.[2]

Part 3: Application in the Synthesis of Chiral Antihistamines

Chiral (phenyl)(pyridin-2-yl)methanol is the central pharmacophore for first-generation ethanolamine antihistamines like Carbinoxamine. These drugs act as H1 histamine receptor antagonists. The synthesis relies on the successful asymmetric preparation of the chiral alcohol followed by its coupling to a side chain.

Protocol 3: Asymmetric Synthesis of (S)-phenyl(pyridin-2-yl)methanol

This protocol is based on the highly efficient asymmetric hydrogenation of 2-benzoylpyridine.[1]

Materials:

  • 2-Benzoylpyridine (phenyl(pyridin-2-yl)methanone)

  • [RuCl₂(S)-xyl-binap]₂·NEt₃ or a similar chiral Ruthenium catalyst

  • Methanol (degassed)

  • Hydrogen gas (H₂)

  • High-pressure autoclave/hydrogenator

Procedure:

  • Catalyst Preparation & Reaction Setup:

    • In a glovebox, charge a high-pressure autoclave vessel with 2-benzoylpyridine (1.0 eq) and the chiral Ruthenium catalyst (e.g., 0.001 eq, S/C ratio of 1000).

    • Add degassed methanol as the solvent.

  • Hydrogenation:

    • Seal the autoclave and remove it from the glovebox.

    • Purge the vessel several times with hydrogen gas.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-80 atm).

    • Heat the reaction mixture to the specified temperature (e.g., 50-80 °C) with vigorous stirring.

    • Maintain the reaction under these conditions for several hours (e.g., 12-24 h) until the reaction is complete (monitored by GC or HPLC).

  • Work-up and Isolation:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

    • Purge the vessel with nitrogen.

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • The residue can be purified by chromatography or crystallization to yield the enantiomerically pure (S)-phenyl(pyridin-2-yl)methanol.

    • Self-Validation: The enantiomeric excess (ee) should be determined using chiral HPLC. Values >99% are achievable with optimized catalyst systems.[1]

References

Application Notes & Protocols: (4-Phenylpyridin-2-YL)methanol as a Key Intermediate for Novel Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Abstract

The 4-arylpyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs).[1][2] (4-Phenylpyridin-2-YL)methanol, in particular, has emerged as a critical and versatile building block for the synthesis of complex molecules, including novel kinase inhibitors and modulators of ion channels.[3][4] Its structure combines the biologically significant 4-phenylpyridine moiety with a reactive hydroxymethyl group at the 2-position, which serves as a synthetic handle for molecular elaboration. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, handling, and application of this key intermediate. We present detailed, field-proven protocols for its preparation via Suzuki-Miyaura coupling and subsequent reduction, and its application in building more complex molecular architectures relevant to drug discovery.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 55218-73-0[5]
Molecular Formula C₁₂H₁₁NO[6]
Molecular Weight 185.23 g/mol [6]
Appearance White to off-white solid/powder[7]
Purity Typically ≥95%[6]
Storage Store long-term in a cool, dry place, away from incompatible substances and ignition sources.[8]

Characterization: The identity and purity of this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[5]

Synthesis of this compound

The most robust and widely applicable method for synthesizing the 4-phenylpyridine core is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][10] This is followed by the reduction of a carbonyl group at the 2-position to yield the target alcohol.

Reaction Principle: A Two-Step Approach

The synthesis is logically divided into two primary stages:

  • C-C Bond Formation: A Suzuki-Miyaura coupling is employed to create the 4-phenylpyridine skeleton. This reaction couples an organoboron compound (e.g., phenylboronic acid) with a halide (e.g., 4-chloropyridine-2-carboxylic acid) in the presence of a palladium catalyst and a base.[1][2] The choice of a carboxylic acid at the 2-position provides a convenient precursor for the final reduction step.

  • Reduction to Alcohol: The carboxylic acid group is selectively reduced to a primary alcohol. This transformation can be achieved using various reducing agents, with Borane-THF complex (BH₃·THF) being a common and effective choice for reducing carboxylic acids without affecting the aromatic rings.

Visualization of Synthetic Workflow

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Reduction Starting_Materials 4-Chloro-2-pyridinecarboxylic Acid + Phenylboronic Acid Intermediate 4-Phenylpyridine-2-carboxylic Acid Starting_Materials->Intermediate  Pd(PPh₃)₄, K₂CO₃  DME/H₂O, 80°C Final_Product This compound Intermediate->Final_Product  BH₃·THF  THF, 0°C to RT

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

Materials:

  • 4-Chloro-2-pyridinecarboxylic acid

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME) and Water (H₂O)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 1M solution

Procedure:

Step 1: Suzuki-Miyaura Coupling to form 4-Phenylpyridine-2-carboxylic Acid

  • To a round-bottom flask equipped with a reflux condenser, add 4-chloro-2-pyridinecarboxylic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent mixture of DME and water (4:1 v/v).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with water and wash with ethyl acetate to remove non-polar impurities.

  • Acidify the aqueous layer to pH 3-4 with 1M HCl. The product, 4-phenylpyridine-2-carboxylic acid, will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Reduction to this compound

  • Suspend the dried 4-phenylpyridine-2-carboxylic acid (1.0 eq) in anhydrous THF in a flask under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add BH₃·THF solution (3.0 eq) dropwise via a syringe. Causality: The excess borane ensures the complete reduction of the carboxylic acid.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, carefully quench the reaction by slowly adding methanol at 0 °C, followed by 1M HCl.

  • Adjust the pH to ~8-9 with 1M NaOH or saturated NaHCO₃ solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Application in Pharmaceutical Synthesis

The primary utility of this compound lies in the reactivity of its hydroxyl group. This group can be easily converted into a good leaving group (e.g., a halide), which can then be displaced by a variety of nucleophiles to build more complex molecular scaffolds.[7] This strategy is frequently used in the synthesis of kinase inhibitors and other targeted therapeutics.[11]

Principle: Activation and Nucleophilic Substitution

The hydroxyl group is not a good leaving group. Therefore, it must first be "activated." A common and effective method is its conversion to an alkyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting (2-chloromethyl)-4-phenylpyridine is now highly electrophilic at the benzylic position and readily undergoes Sₙ2 reactions with various nucleophiles (e.g., amines, thiols, phenols), enabling the rapid diversification of the core structure.

Visualization of Application Workflow

G cluster_0 Step 1: Activation of Hydroxyl Group cluster_1 Step 2: Nucleophilic Substitution (Example) Starting_Material This compound Activated_Intermediate 2-(Chloromethyl)-4-phenylpyridine Starting_Material->Activated_Intermediate  SOCl₂  DCM, 0°C Final_Scaffold Advanced Pharmaceutical Scaffold Activated_Intermediate->Final_Scaffold  Nucleophile (e.g., R-NH₂)  Base (e.g., DIPEA), DMF

Caption: General workflow for utilizing the intermediate in drug synthesis.

Detailed Experimental Protocol: Application

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • A desired primary or secondary amine (R₁R₂NH)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

Step 1: Chlorination to form 2-(Chloromethyl)-4-phenylpyridine

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add thionyl chloride (1.2 eq) dropwise. Causality: The reaction is exothermic and releases HCl and SO₂ gas; slow addition at low temperature controls the reaction rate and minimizes side reactions.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, carefully pour the mixture into a flask containing ice and saturated NaHCO₃ solution to quench the excess SOCl₂.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. The resulting crude 2-(chloromethyl)-4-phenylpyridine is often used in the next step without further purification.

Step 2: Nucleophilic Substitution with an Amine

  • Dissolve the crude 2-(chloromethyl)-4-phenylpyridine (1.0 eq) in anhydrous DMF.

  • Add the desired amine nucleophile (1.1 eq) followed by DIPEA (2.0 eq). Causality: DIPEA is a non-nucleophilic base that scavenges the HCl generated during the reaction, driving it to completion.

  • Stir the reaction at room temperature or heat gently (e.g., to 50 °C) for 6-18 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine to remove DMF and salts.

  • Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the final product via flash column chromatography or recrystallization to obtain the desired advanced pharmaceutical scaffold.

Safety and Handling

As a research chemical, this compound and its derivatives must be handled with appropriate care.[12]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[8]

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing fumes.[13]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8] Keep away from heat, sparks, and open flames.[14]

  • First Aid:

    • Skin Contact: Wash with plenty of soap and water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[8]

    • Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[8][14]

Conclusion

This compound is a high-value intermediate that provides a reliable entry point for the synthesis of diverse 4-phenylpyridine-containing compounds. The protocols detailed herein, based on robust Suzuki-Miyaura coupling and subsequent functionalization, offer a clear and reproducible pathway for researchers in pharmaceutical and medicinal chemistry. The strategic use of this intermediate can significantly accelerate the discovery and development of novel therapeutics by enabling the efficient generation of compound libraries for biological screening.

References

The Strategic Role of (4-Phenylpyridin-2-YL)methanol in Advanced Ligand Synthesis for Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Catalytic Potential through Pyridine-Based Ligand Architecture

In the landscape of modern catalysis, the design and synthesis of effective ligands are paramount to achieving high efficiency, selectivity, and stability in metal-catalyzed reactions. Pyridine-based ligands, in particular, have garnered significant attention due to their versatile coordination chemistry and the tunable electronic and steric properties they impart to a metal center. Among the myriad of precursors for these ligands, (4-Phenylpyridin-2-YL)methanol stands out as a strategic building block. Its structure, featuring a reactive hydroxyl group, a coordinating pyridine nitrogen, and a bulky phenyl substituent, offers a unique platform for the synthesis of sophisticated ligands tailored for a range of catalytic applications.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in the synthesis of novel ligands. We will delve into the synthetic rationale, provide detailed protocols for ligand synthesis, and explore the potential catalytic applications of the resulting metal complexes.

Core Synthesis Strategy: From Precursor to P,N-Chelating Ligand

The primary synthetic utility of this compound lies in the facile conversion of its hydroxyl group into a reactive moiety for subsequent nucleophilic substitution. This two-step strategy allows for the introduction of a variety of donor atoms, most notably phosphorus, to create powerful P,N-chelating ligands. These ligands are highly sought after in catalysis due to their ability to form stable, catalytically active metal complexes.

The overall synthetic workflow can be visualized as follows:

G A This compound B Activation of Hydroxyl Group (e.g., Chlorination) A->B SOCl₂ or similar C 2-(Chloromethyl)-4-phenylpyridine B->C D Nucleophilic Substitution with a Phosphide Source C->D e.g., LiPPh₂ E P,N-Chelating Phosphine Ligand D->E F Complexation with Metal Precursor E->F G Catalytically Active Metal Complex F->G

Caption: General workflow for the synthesis of a P,N-chelating ligand from this compound.

PART 1: Activation of the Hydroxyl Group - Synthesis of 2-(Chloromethyl)-4-phenylpyridine

The initial and critical step is the conversion of the relatively unreactive hydroxyl group into a good leaving group, typically a halide. Chlorination using thionyl chloride (SOCl₂) is a common and effective method.

Protocol 1: Synthesis of 2-(Chloromethyl)-4-phenylpyridine

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(chloromethyl)-4-phenylpyridine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • The use of an inert atmosphere prevents the reaction of thionyl chloride with atmospheric moisture.

  • The dropwise addition of thionyl chloride at 0 °C helps to control the exothermic reaction.

  • The aqueous workup with sodium bicarbonate neutralizes excess thionyl chloride and the HCl generated during the reaction.

PART 2: Synthesis of a P,N-Chelating Ligand

With the activated chloromethyl intermediate in hand, the introduction of a phosphine moiety can be achieved via nucleophilic substitution with a suitable phosphide reagent, such as lithium diphenylphosphide (LiPPh₂).

Protocol 2: Synthesis of (4-Phenylpyridin-2-yl)methyl)diphenylphosphine

Materials:

  • 2-(Chloromethyl)-4-phenylpyridine

  • Diphenylphosphine (HPPh₂)

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

  • Inert atmosphere (nitrogen or argon)

  • Dry ice/acetone bath

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve diphenylphosphine (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0 eq) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the lithium diphenylphosphide.

  • Stir the solution at -78 °C for 30 minutes.

  • In a separate flask, dissolve 2-(chloromethyl)-4-phenylpyridine (1.0 eq) in anhydrous THF.

  • Slowly add the solution of 2-(chloromethyl)-4-phenylpyridine to the lithium diphenylphosphide solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the careful addition of degassed water.

  • Extract the product with an organic solvent such as ethyl acetate or DCM.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography under an inert atmosphere to yield the desired phosphine ligand.

Causality Behind Experimental Choices:

  • Strictly anhydrous and inert conditions are crucial as organolithium reagents and phosphides are highly reactive towards water and oxygen.

  • The low temperature of -78 °C is necessary for the controlled deprotonation of diphenylphosphine and to prevent side reactions.

  • The synthesis of phosphine ligands is often accomplished through the reaction of phosphorus halides with organometallic reagents like Grignard or organolithium compounds.[1]

Catalytic Applications of this compound-Derived Ligands

Ligands derived from this compound, particularly P,N-chelating phosphines, are expected to be highly effective in a variety of palladium-catalyzed cross-coupling reactions. The combination of a σ-donating phosphine and a π-accepting pyridine ring allows for fine-tuning of the electronic properties of the metal center, which is crucial for catalytic activity.

Potential Catalytic Applications:

Catalytic ReactionMetalRationale for Ligand Efficacy
Suzuki-Miyaura Coupling PdThe strong σ-donation from the phosphine can facilitate the oxidative addition step, while the pyridine moiety can stabilize the palladium complex.[2]
Heck Coupling PdThe steric bulk of the phenyl group on the pyridine and the diphenylphosphine can influence the regioselectivity of the reaction.
Buchwald-Hartwig Amination PdThe electron-rich nature of the ligand can promote the reductive elimination step, which is often rate-limiting in C-N bond formation.[1]
Asymmetric Hydrogenation Rh, Ru, IrChiral versions of these ligands, if synthesized from a chiral precursor, could be effective in asymmetric hydrogenation reactions.[3][4]

Visualization of a Catalytic Cycle:

G cluster_0 Suzuki-Miyaura Coupling A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Ar-Pd(II)L₂(X) B->C D Transmetalation C->D R-B(OR)₂ E Ar-Pd(II)L₂(R) D->E F Reductive Elimination E->F F->A Ar-R

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a versatile and strategically important precursor for the synthesis of advanced ligands for catalysis. The straightforward activation of its hydroxyl group opens up a plethora of synthetic possibilities, particularly for the creation of P,N-chelating phosphine ligands. While direct literature examples of its use are emerging, the established principles of ligand synthesis strongly support its utility. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the full potential of this valuable building block in the development of next-generation catalysts.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving (4-Phenylpyridin-2-YL)methanol Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the (4-Phenylpyridin-2-YL)methanol Scaffold

The this compound core and its derivatives represent a class of privileged heterocyclic scaffolds with significant applications across medicinal chemistry and materials science.[1][2][3] The inherent asymmetry and rich electronic landscape of the phenylpyridine framework, combined with the reactive handle of the hydroxymethyl group, make these compounds versatile building blocks for the synthesis of complex molecules, including potential kinase inhibitors and novel ligands.[4] The Suzuki-Miyaura cross-coupling reaction is a powerful and adaptable method for the further functionalization of this core, enabling the formation of carbon-carbon bonds with a high degree of control and functional group tolerance.[5][6]

This guide provides an in-depth exploration of the Suzuki coupling reaction as it applies to precursors of this compound. We will delve into the mechanistic nuances of coupling with pyridine-based substrates, present detailed experimental protocols, and offer insights into overcoming common challenges associated with these transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Mechanistic Considerations: The "2-Pyridyl Problem" in Suzuki Couplings

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[7][8] The cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to an organic halide, transmetalation of the organic group from a boron-based reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active catalyst.[7]

However, the application of this reaction to 2-substituted pyridines, such as a halogenated this compound precursor, presents unique challenges often referred to as the "2-pyridyl problem."[9] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation and reduced reaction yields.[4] Furthermore, 2-pyridylboronic acids are known for their instability and propensity to undergo protodeboronation, a side reaction that cleaves the carbon-boron bond.[10]

To circumvent these issues, careful selection of the palladium source, ligands, base, and solvent system is paramount. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can promote the desired catalytic cycle while minimizing catalyst inhibition. The choice of a suitable base is also critical to activate the boronic acid for transmetalation without promoting unwanted side reactions.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_intermediate1 R¹-Pd(II)(X)L₂ oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation R²-B(OR)₂ + Base pd_intermediate2 R¹-Pd(II)(R²)L₂ transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Product) reductive_elimination->product reactants R¹-X + R²-B(OR)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki Coupling of (2-Bromo-4-phenylpyridin-2-yl)methanol with an Arylboronic Acid

This protocol details a representative procedure for the Suzuki coupling of a hypothetical (2-bromo-4-phenylpyridin-2-yl)methanol with a generic arylboronic acid. The hydroxymethyl group is generally tolerated in Suzuki reactions; however, if side reactions are observed, protection (e.g., as a silyl ether) may be necessary.

Materials and Reagents
ReagentCAS Number (Example)Molecular Weight ( g/mol )Amount (mmol)Equivalents
(2-Bromo-4-phenylpyridin-2-yl)methanolN/A(Varies)1.01.0
Arylboronic Acid(Varies)(Varies)1.21.2
Pd(dppf)Cl₂72287-26-4816.640.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane (anhydrous)123-91-188.118 mL-
Water (degassed)7732-18-518.022 mL-
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add (2-bromo-4-phenylpyridin-2-yl)methanol (1.0 equiv), the chosen arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas, such as argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Prepare a 4:1 mixture of anhydrous 1,4-dioxane and degassed water. Add this solvent mixture (10 mL total volume) to the reaction flask via syringe. The solution should be sparged with the inert gas for an additional 10-15 minutes.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (25 mL). Separate the organic layer, and wash it successively with water (2 x 25 mL) and brine (25 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate), to yield the desired functionalized this compound derivative.

Experimental Workflow Diagram

Suzuki_Workflow setup 1. Combine Reagents in Schlenk Flask (Aryl Halide, Boronic Acid, Base, Catalyst) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvents inert->solvent react 4. Heat and Stir Reaction Mixture solvent->react monitor 5. Monitor Progress (TLC/LC-MS) react->monitor workup 6. Aqueous Work-up (Extraction and Washing) monitor->workup Reaction Complete purify 7. Isolate and Purify Product (Column Chromatography) workup->purify product Pure Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2: Microwave-Assisted Suzuki Coupling

For rapid optimization and synthesis, microwave-assisted Suzuki coupling can significantly reduce reaction times.

Materials and Reagents
ReagentCAS Number (Example)Molecular Weight ( g/mol )Amount (mmol)Equivalents
(2-Chloro-4-phenylpyridin-2-yl)methanolN/A(Varies)0.51.0
Arylboronic Acid(Varies)(Varies)0.751.5
Pd(PPh₃)₄14221-01-31155.560.0150.03
Sodium Carbonate (Na₂CO₃)497-19-8105.991.02.0
N,N-Dimethylformamide (DMF)68-12-273.094 mL-
Water (degassed)7732-18-518.021 mL-
Step-by-Step Procedure
  • Reaction Setup: In a microwave reaction vial equipped with a small magnetic stir bar, combine (2-chloro-4-phenylpyridin-2-yl)methanol (1.0 equiv), the arylboronic acid (1.5 equiv), sodium carbonate (2.0 equiv), and Pd(PPh₃)₄ (3 mol%).[4]

  • Solvent Addition: Add a degassed 4:1 mixture of DMF and water (5 mL total volume).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-150 °C for 15-60 minutes.[4]

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Perform a standard aqueous work-up as described in Protocol 1. Purify the product by flash column chromatography.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst, insufficient degassing, decomposition of boronic acid.Use a fresh batch of palladium catalyst. Ensure thorough degassing of solvents and the reaction mixture.[10] Consider using a more stable boronic ester (e.g., pinacol ester) in place of the boronic acid.[10] Increase catalyst loading to 5 mol%.
Protodeboronation Presence of water and a strong base, prolonged reaction time.Use a milder base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Minimize the amount of water in the reaction mixture or use anhydrous conditions if possible. Use a more stable boronic ester.[10]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Ensure the reaction is performed under a strictly inert atmosphere. Thoroughly degas all solvents.[10]
Difficulty in Purification The product is highly polar.Employ reverse-phase column chromatography for purification. Consider derivatizing the hydroxymethyl group to a less polar ether or ester before purification, followed by deprotection.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis and functionalization of molecules based on the this compound scaffold. While challenges related to the pyridine moiety exist, they can be successfully overcome through the careful selection of catalysts, ligands, and reaction conditions. The protocols and insights provided in this guide offer a solid foundation for researchers to explore and expand the chemical space around this important heterocyclic core, facilitating advancements in drug discovery and materials science.

References

Application Notes and Protocols for the Development of Novel Herbicides Based on (4-Phenylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Herbicidal Moieties

The relentless evolution of herbicide resistance in weed populations presents a significant threat to global food security. This necessitates a continuous search for novel herbicide candidates with unique mechanisms of action (MoA). The pyridine chemical scaffold has proven to be a versatile framework in agrochemical discovery, with numerous commercialized products targeting a range of biological processes in weeds.[1][2] Phenylpyridine derivatives, in particular, have emerged as a promising class of herbicides, with studies indicating their potential to inhibit critical plant enzymes.[3][4][5]

This document outlines a comprehensive strategy for the investigation of (4-Phenylpyridin-2-YL)methanol as a foundational molecule for the development of new herbicides. We will explore its potential as a lead compound, hypothesizing its mode of action and providing detailed protocols for its synthesis, derivatization, and a tiered screening process to evaluate its herbicidal efficacy. The causality behind each experimental choice is explained to provide a robust framework for researchers, scientists, and drug development professionals in the agrochemical sector.

Scientific Rationale: Targeting Protoporphyrinogen Oxidase (PPO)

Several studies have identified substituted phenylpyridines as potent inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.[3][6] PPO inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen. This initiates a cascade of lipid peroxidation, leading to rapid membrane disruption and ultimately, cell death, manifesting as necrotic lesions on plant tissues.[7] This light-dependent, contact-type herbicidal action is characteristic of PPO inhibitors.

Given the structural similarities of this compound to known PPO-inhibiting phenylpyridine herbicides, we hypothesize that this compound and its derivatives will exhibit a similar mechanism of action. This application note will, therefore, focus on a development pipeline centered around the evaluation of PPO inhibition.

Experimental Workflow: A Tiered Approach to Herbicide Discovery

A successful herbicide discovery program requires a systematic and tiered approach to efficiently screen and identify promising candidates. The following workflow is designed to evaluate this compound and its analogs, starting from broad screening and progressing to more detailed characterization.

experimental_workflow cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo (Whole-Plant) Screening cluster_3 Phase 4: Lead Optimization synthesis Synthesis of this compound derivatization Derivative Library Synthesis (SAR) synthesis->derivatization Lead Compound ppo_assay PPO Inhibition Assay derivatization->ppo_assay Test Compounds pre_emergence Pre-emergence Assay ppo_assay->pre_emergence Active Hits post_emergence Post-emergence Assay ppo_assay->post_emergence Active Hits dose_response Dose-Response & Selectivity pre_emergence->dose_response post_emergence->dose_response moa_confirmation MoA Confirmation dose_response->moa_confirmation Optimized Leads

Caption: Tiered experimental workflow for herbicide discovery.

Part 1: Synthesis and Library Development

The initial phase focuses on the synthesis of the parent compound, this compound, and the generation of a focused library of derivatives to explore structure-activity relationships (SAR).

Protocol 1.1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of phenylpyridine derivatives.

Materials:

  • 2-Bromo-4-phenylpyridine

  • n-Butyllithium (n-BuLi)

  • Paraformaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-bromo-4-phenylpyridine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Add dry paraformaldehyde in one portion to the reaction mixture and continue stirring at -78 °C for 2 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 1.2: Generation of a Derivative Library for SAR Studies

To explore the structure-activity relationship, a library of analogs should be synthesized by modifying the phenyl and pyridine rings, as well as the methanol moiety.

Suggested Modifications:

  • Phenyl Ring Substitution: Introduce electron-donating and electron-withdrawing groups at various positions (ortho, meta, para) of the phenyl ring. This can be achieved by using appropriately substituted phenylboronic acids in a Suzuki coupling reaction with a suitable pyridine precursor.

  • Pyridine Ring Substitution: Introduce substituents on the pyridine ring to modulate electronic properties and steric hindrance.

  • Methanol Moiety Modification:

    • Oxidize the alcohol to an aldehyde or a carboxylic acid.

    • Esterify or etherify the alcohol.

    • Replace the hydroxyl group with other functional groups (e.g., halogens, amines).

SAR_Strategy Core This compound Phenyl Ring Pyridine Ring Methanol Moiety R1_mods R1 Modifications: - Electron-donating groups - Electron-withdrawing groups - Halogens Core:R1->R1_mods R2_mods R2 Modifications: - Alkyl groups - Halogens - Methoxy groups Core:R2->R2_mods R3_mods R3 Modifications: - Oxidation (Aldehyde, Acid) - Esterification - Etherification Core:R3->R3_mods

Caption: Strategy for derivative synthesis for SAR studies.

Part 2: In Vitro Screening for PPO Inhibition

The primary screen involves a high-throughput in vitro assay to rapidly assess the inhibitory activity of the synthesized compounds against PPO.

Protocol 2.1: Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol is based on the fluorometric detection of protoporphyrin IX (Proto IX), the product of the PPO-catalyzed reaction.[8]

Materials:

  • Spinach or other suitable plant tissue for enzyme extraction

  • Extraction buffer (e.g., 50mM Tris-HCl pH 7.5, 1mM EDTA, 0.1% Triton X-100)

  • Protoporphyrinogen IX (Protogen IX) as the substrate

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation ~405 nm, Emission ~630 nm)

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh spinach leaves in ice-cold extraction buffer.

    • Centrifuge the homogenate at 4°C to pellet cell debris.

    • Collect the supernatant containing the crude enzyme extract.

    • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In the wells of a 96-well black microplate, add the enzyme extract, assay buffer, and varying concentrations of the test compounds (typically from a stock solution in DMSO). Include a DMSO-only control.

    • Pre-incubate the mixture for 10 minutes at room temperature.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate, Protogen IX.

    • Immediately measure the fluorescence at time zero.

    • Incubate the plate in the dark at 37°C.

    • Measure the fluorescence at regular intervals (e.g., every 5 minutes for 30 minutes).

  • Data Analysis:

    • Calculate the rate of Proto IX formation (increase in fluorescence over time).

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) for active compounds.

Data Presentation:

Compound IDR¹ SubstituentR² SubstituentR³ ModificationPPO IC₅₀ (µM)
Lead-001 HH-CH₂OHValue
Deriv-001 4-ClH-CH₂OHValue
Deriv-002 4-OCH₃H-CH₂OHValue
Deriv-003 H5-Cl-CH₂OHValue
Deriv-004 HH-CHOValue
...............

Part 3: In Vivo Whole-Plant Screening

Compounds that demonstrate significant PPO inhibition in the in vitro assay should be advanced to whole-plant screening to assess their herbicidal activity under more realistic conditions.[9]

Protocol 3.1: Pre-emergence Herbicidal Activity Assay

This assay evaluates the ability of the test compounds to control weeds when applied to the soil before weed emergence.[10][11]

Materials:

  • Pots or trays filled with a standard potting mix

  • Seeds of representative monocot (e.g., Setaria viridis - green foxtail) and dicot (e.g., Amaranthus retroflexus - redroot pigweed) weed species

  • Test compounds formulated for spray application (e.g., dissolved in a suitable solvent with a surfactant)

  • Laboratory spray chamber

Procedure:

  • Sow the weed seeds at a uniform depth in the pots.

  • Apply the test compounds at a standard high rate (e.g., 1000 g a.i./ha) to the soil surface using a laboratory spray chamber to ensure uniform application.

  • Include untreated and commercial standard (e.g., a known PPO inhibitor) controls.

  • Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

  • Water the pots as needed.

  • After a set period (e.g., 14-21 days), visually assess the herbicidal effect.

  • Evaluate parameters such as percent weed control (0% = no effect, 100% = complete kill), germination inhibition, and any phytotoxic symptoms (e.g., stunting, chlorosis, necrosis).

Protocol 3.2: Post-emergence Herbicidal Activity Assay

This assay assesses the efficacy of the compounds when applied to emerged and actively growing weeds.[9][11]

Materials:

  • Pots with established, uniformly grown weed seedlings (at the 2-4 leaf stage) of the same species as in the pre-emergence assay.

  • Test compounds formulated for foliar application.

  • Laboratory spray chamber.

Procedure:

  • Grow the weed seedlings to the 2-4 leaf stage.

  • Apply the test compounds directly to the foliage of the seedlings using a laboratory spray chamber.

  • Include untreated and commercial standard controls.

  • Return the pots to the greenhouse or growth chamber.

  • Visually assess the herbicidal injury at regular intervals (e.g., 3, 7, and 14 days after treatment).

  • Evaluate the percent weed control and record phytotoxic symptoms.

Data Presentation:

Compound IDPre-emergence Control (%)Post-emergence Control (%)
S. viridisA. retroflexus
Lead-001 ValueValue
Deriv-001 ValueValue
Deriv-002 ValueValue
.........
Commercial Std. ValueValue

Part 4: Lead Optimization and Further Characterization

Promising candidates from the in vivo screens should undergo further testing to determine their potency, selectivity, and to confirm their mechanism of action.

  • Dose-Response Studies: Conduct whole-plant assays with a range of application rates to determine the GR₅₀ (the dose required to cause a 50% reduction in plant growth) for target weed species.

  • Crop Selectivity: Evaluate the phytotoxicity of lead compounds on important crop species (e.g., corn, soybean, wheat) to identify candidates with a favorable selectivity profile.

  • Mechanism of Action Confirmation: Conduct physiological and biochemical studies to confirm PPO inhibition as the primary mode of action. This can include measuring the accumulation of protoporphyrin IX in treated plant tissues.[7]

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel PPO-inhibiting herbicides. The structured, multi-tiered approach outlined in these application notes provides a robust framework for synthesizing, screening, and optimizing derivatives of this lead compound. By systematically evaluating in vitro enzyme inhibition and in vivo whole-plant efficacy, researchers can efficiently identify new herbicidal candidates with the potential to address the growing challenge of weed resistance in modern agriculture.

References

Troubleshooting & Optimization

Technical Support Center: Scale-Up Synthesis of (4-Phenylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of (4-Phenylpyridin-2-YL)methanol. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot plant or manufacturing scale. As a key building block in pharmaceutical development, robust and scalable synthesis is critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and practical scale-up experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes to this compound?

The choice of synthetic route on a large scale is primarily driven by factors such as cost of goods, atom economy, safety, and ease of purification. While several methods exist, the most prevalent and industrially viable route involves the reduction of a carbonyl group at the 2-position of the 4-phenylpyridine core.

A highly common and reliable approach starts from 2-methyl-4-phenylpyridine, proceeds through oxidation to the aldehyde or carboxylic acid, and is followed by reduction. However, the most direct scalable route often involves the reduction of a commercially available or readily synthesized ester, typically methyl 4-phenylpyridine-2-carboxylate.

Below is a diagram illustrating this preferred industrial pathway.

Synth_Pathway cluster_main Recommended Scale-Up Synthetic Pathway Ester Methyl 4-phenylpyridine-2-carboxylate Alcohol This compound Ester->Alcohol Reduction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Ester Solvent Solvent (e.g., Methanol, Ethanol) Solvent->Ester

Caption: Recommended pathway for scalable synthesis.

Q2: What are the primary safety considerations when scaling up the reduction step?

The reduction of an ester or aldehyde to an alcohol is often exothermic and can involve reactive reagents. When scaling up, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation a critical challenge.

  • Thermal Hazard: The addition of reducing agents like sodium borohydride (NaBH₄) to protic solvents (e.g., methanol) generates hydrogen gas and heat. On a large scale, this can lead to a dangerous increase in temperature and pressure if the addition rate is not carefully controlled. A thorough thermal hazard evaluation using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) is highly recommended before scale-up.

  • Hydrogen Evolution: The reaction between NaBH₄ and the alcohol solvent is a significant source of flammable hydrogen gas. The reactor must be equipped with adequate ventilation and an inert atmosphere (e.g., nitrogen blanket) to prevent the formation of an explosive mixture.

  • Quenching: The post-reaction quenching of excess reducing agent (e.g., with acetone or acetic acid) is also highly exothermic and generates large volumes of gas. This step must be performed slowly, with efficient cooling and headspace management to avoid runaway reactions or over-pressurization.

Q3: How does the choice of reducing agent affect the scale-up process?

The choice of reducing agent is a critical decision balancing reactivity, cost, safety, and work-up complexity.

Reducing AgentPrimary AdvantagesScale-Up Challenges & Considerations
Sodium Borohydride (NaBH₄) Cost-effective, easy to handle (solid), selective for aldehydes/ketones/esters.Exothermic reaction with protic solvents, hydrogen evolution, aqueous work-up required.
Lithium Borohydride (LiBH₄) More reactive than NaBH₄, can be used at lower temperatures.More expensive, highly reactive with water, requires anhydrous conditions.
Lithium Aluminum Hydride (LAH) Highly reactive, reduces most carbonyls.Extreme caution required; pyrophoric, reacts violently with water. Generally avoided in large-scale production unless absolutely necessary due to safety concerns.
Catalytic Hydrogenation High atom economy, "green" process, simple work-up.Requires specialized high-pressure equipment, catalyst cost and potential for catalyst poisoning by pyridine nitrogen.

For the synthesis of this compound, Sodium Borohydride is often the best choice for scale-up due to its balanced reactivity, lower cost, and more manageable safety profile compared to LAH.

Troubleshooting Guide

Problem: Low reaction yield (<85%) during the NaBH₄ reduction of methyl 4-phenylpyridine-2-carboxylate.

Analysis: Low yields in this reduction are typically traced back to one of three areas: incomplete reaction, degradation of the product, or loss during work-up. The pyridine nitrogen can also interfere with the reaction.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Cause: Insufficient equivalents of NaBH₄. The borohydride is consumed by reaction with the protic solvent and any residual water, in addition to reducing the ester.

    • Solution: Increase the equivalents of NaBH₄ from a typical lab-scale 1.5-2.0 eq. to 2.5-4.0 eq. for scale-up. The optimal amount should be determined by small-scale experiments monitoring for the disappearance of the starting material by HPLC or TLC.

    • Pro-Tip: Perform the reaction at a slightly elevated temperature (e.g., 40-50 °C) after the initial exotherm from NaBH₄ addition is controlled. This can significantly improve the reaction rate for reducing the ester, which is slower than for an aldehyde or ketone.

  • Formation of Borate Esters:

    • Cause: During the reaction, the product alcohol can form borate ester complexes with the boron byproducts. A simple aqueous work-up may not be sufficient to fully hydrolyze these complexes, trapping the product in the aqueous layer.

    • Solution: Ensure the quenching and work-up step uses an acidic solution (e.g., 1M HCl or acetic acid) to break down these complexes. Adjusting the pH to ~8-9 before extraction can then ensure the product, a weak base, is in its free form for efficient extraction into an organic solvent like ethyl acetate or dichloromethane.

  • Hydrolysis of Starting Material:

    • Cause: If the reaction is run for an extended period, especially at elevated temperatures with excess base (from NaBH₄ decomposition), the starting ester can hydrolyze to the corresponding carboxylate, which is not reduced by NaBH₄.

    • Solution: Monitor the reaction progress. Once the starting material is consumed, proceed with the work-up. Do not leave the reaction stirring unnecessarily overnight at elevated temperatures.

Below is a troubleshooting workflow for diagnosing low yield.

Troubleshooting_Yield Start Low Yield Observed Check_Completion Check Reaction Completion by HPLC/TLC Start->Check_Completion SM_Present Starting Material (SM) Remains Check_Completion->SM_Present Yes SM_Absent No Starting Material Check_Completion->SM_Absent No Increase_Reagent Solution: - Increase NaBH4 equivalents - Increase temperature (40-50°C) - Check solvent quality (for water) SM_Present->Increase_Reagent Check_Workup Analyze Aqueous Layer for Product SM_Absent->Check_Workup Product_in_Aqueous Product Found in Aqueous Layer Check_Workup->Product_in_Aqueous Yes Check_Byproducts Analyze Crude for Byproducts (e.g., Carboxylic Acid) Check_Workup->Check_Byproducts No Optimize_Workup Solution: - Use acidic quench (pH 1-2) - Adjust to pH 8-9 before extraction - Use a better extraction solvent (e.g., DCM) Product_in_Aqueous->Optimize_Workup Optimize_Conditions Solution: - Reduce reaction time - Avoid high temperatures for extended periods Check_Byproducts->Optimize_Conditions

Caption: Troubleshooting flowchart for low reaction yield.

Problem: The product is difficult to purify and fails to crystallize, remaining an oil.

Analysis: this compound has a relatively low melting point, and residual solvents or minor impurities can significantly depress it, leading to oils. The polar nature of the pyridyl alcohol can also make it challenging to crystallize.

Potential Causes & Solutions:

  • Residual Solvents:

    • Cause: High-boiling point solvents used in the work-up (like toluene or DMF) or even extraction solvents (ethyl acetate) can be difficult to remove completely under vacuum, resulting in an oil.

    • Solution: After concentrating the crude product, perform a solvent swap. Add a lower-boiling, non-polar solvent in which the product is sparingly soluble (e.g., heptane, MTBE, or a mixture). This will help azeotropically remove the residual high-boiling solvent and can also induce crystallization.

  • Inorganic Salt Impurities:

    • Cause: Salts from the work-up (e.g., sodium chloride, sodium borate) can sometimes carry through if the organic layer is not washed properly. These salts can inhibit crystallization.

    • Solution: During work-up, perform a water wash followed by a brine wash to remove the bulk of inorganic salts. Ensure phase separation is clean and complete, as rag layers can carry salts into the organic phase.

  • Structural Impurities:

    • Cause: A common impurity is the over-reduced species, (4-phenyl-piperidin-2-yl)methanol, where the pyridine ring itself has been partially reduced. This impurity is structurally similar and can act as a crystallization inhibitor.

    • Solution: Ring reduction is less common with NaBH₄ but can occur under harsh conditions. If this impurity is detected, purification via column chromatography may be necessary before attempting crystallization. Alternatively, converting the crude alcohol to a solid derivative (e.g., a hydrochloride salt by adding HCl in ether) can facilitate purification through selective precipitation, after which the salt can be neutralized back to the free alcohol.

Experimental Protocol: Optimized Scale-Up Reduction and Work-Up

This protocol is a representative example for a 100g scale synthesis. Warning: This procedure should only be performed by trained personnel in a controlled environment with appropriate safety measures.

Materials:

  • Methyl 4-phenylpyridine-2-carboxylate: 100 g (0.47 mol)

  • Sodium Borohydride (NaBH₄): 35.5 g (0.94 mol, 2.0 eq)

  • Methanol (MeOH): 1 L

  • Acetone: 100 mL

  • 1M Hydrochloric Acid: ~500 mL

  • Ethyl Acetate (EtOAc): 2 L

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

Procedure:

  • Reaction Setup: In a 3L jacketed reactor under a nitrogen atmosphere, charge methyl 4-phenylpyridine-2-carboxylate and methanol. Begin agitation and cool the vessel to 0-5 °C using a circulating chiller.

  • Reagent Addition: Add the sodium borohydride portion-wise over 60-90 minutes, carefully monitoring the internal temperature. Do not allow the temperature to exceed 15 °C during the addition. Hydrogen evolution will be observed.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until HPLC analysis shows <1% of the starting material remaining.

  • Quenching: Cool the reaction mixture back to 0-5 °C. Slowly add acetone to quench any excess NaBH₄. A moderate exotherm will occur.

  • Acidification & Hydrolysis: Slowly add 1M HCl to the mixture. Significant gas evolution will occur. Continue adding until the pH is ~1-2. This step is crucial for hydrolyzing borate esters. Stir for 30 minutes.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Add ethyl acetate (1 L) to the remaining aqueous slurry. Adjust the pH to 8-9 by slowly adding saturated NaHCO₃ solution. Separate the organic layer.

  • Washing: Extract the aqueous layer again with ethyl acetate (2 x 500 mL). Combine all organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be further purified by crystallization.

Technical Support Center: Optimizing the Synthesis of (4-Phenylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Phenylpyridin-2-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic outcomes. This resource offers full editorial control to present the information in a logical, user-friendly format, moving from common issues to more complex challenges.

I. Synthetic Pathway Overview

The synthesis of this compound typically involves a two-step process:

  • Formation of the 4-phenylpyridine core: This is commonly achieved via a Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryl compounds, including the 4-phenylpyridine scaffold.[3]

  • Reduction of the 2-formyl group: The resulting 4-phenyl-2-pyridinecarboxaldehyde is then reduced to the desired alcohol, this compound. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄).[4][5]

This guide will address potential issues in both stages of this synthesis.

Diagram of the General Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Reduction 2-halopyridine 2-Halopyridine (e.g., 2-bromopyridine) coupling Pd Catalyst, Base 2-halopyridine->coupling phenylboronic_acid Phenylboronic Acid phenylboronic_acid->coupling intermediate 4-Phenyl-2-pyridinecarboxaldehyde coupling->intermediate reduction Reducing Agent (e.g., NaBH4) intermediate->reduction product This compound reduction->product

Caption: General two-step synthesis of this compound.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part A: Suzuki-Miyaura Cross-Coupling for 4-Phenyl-2-pyridinecarboxaldehyde

Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield of the desired 4-phenyl-2-pyridinecarboxaldehyde. What are the likely causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura couplings involving pyridine derivatives are a common challenge.[6] Several factors can contribute to this, and a systematic approach to optimization is recommended.

  • Catalyst, Ligand, and Base Selection: The choice of palladium catalyst, ligand, and base is critical for a successful coupling.[7] Different combinations can have a significant impact on the reaction outcome.

    • Expert Insight: While various palladium catalysts can be used, Pd(PPh₃)₄ is a common choice.[7] The selection of the base is also crucial, with inorganic bases like K₃PO₄ or K₂CO₃ often providing good results.[7][8] The solvent system also plays a significant role, with mixtures like toluene, THF, dioxane, and water being frequently employed.[3]

  • Reaction Temperature and Time: These parameters are interdependent and require optimization.

    • Expert Insight: A typical starting point is heating the reaction mixture at 70-80°C.[7] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent decomposition of the product.

  • Purity of Reagents: The purity of the boronic acid and the halide is paramount. Impurities can poison the catalyst and lead to side reactions.

    • Expert Insight: Ensure your phenylboronic acid is dry and stored under an inert atmosphere, as boronic acids can dehydrate to form boroxines, which can affect reactivity.

Troubleshooting Table for Low Yield in Suzuki-Miyaura Coupling

Potential Cause Troubleshooting Recommendation Rationale
Inefficient Catalyst/Ligand System Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands.The electronic and steric properties of the catalyst and ligand significantly influence the catalytic cycle.[1][2]
Suboptimal Base Test various inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[3][7]The base is crucial for the transmetalation step in the catalytic cycle.
Incorrect Solvent Experiment with different solvents or solvent mixtures (e.g., toluene/water, dioxane/water).[3]The solvent affects the solubility of reagents and the stability of the catalytic species.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for product decomposition.Higher temperatures can increase the reaction rate, but may also lead to side reactions.
Impure Reagents Use freshly purchased or purified reagents. Ensure boronic acid is free of boroxine.Impurities can deactivate the catalyst and reduce the overall yield.

Q2: I am observing significant formation of homocoupled byproducts (biphenyl and/or bipyridine) in my Suzuki-Miyaura reaction. How can I minimize these side products?

A2: Homocoupling is a common side reaction in Suzuki-Miyaura couplings. It can arise from the coupling of two molecules of the boronic acid or two molecules of the halide.

  • Control of Reaction Conditions:

    • Expert Insight: The presence of oxygen can promote the homocoupling of boronic acids. Therefore, it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

    • The choice of base can also influence the extent of homocoupling. In some cases, using a weaker base may be beneficial.

  • Stoichiometry of Reagents:

    • Expert Insight: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes help to drive the desired cross-coupling reaction to completion and minimize homocoupling of the halide.[7]

Q3: I am having difficulty with the purification of 4-phenyl-2-pyridinecarboxaldehyde from the reaction mixture. What are the recommended purification techniques?

A3: Purification of pyridine derivatives can sometimes be challenging due to their polarity and potential to chelate to silica gel.

  • Column Chromatography:

    • Expert Insight: Silica gel column chromatography is the most common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often effective.

    • Pro-Tip: To minimize tailing on the silica gel column, a small amount of a tertiary amine (e.g., triethylamine, ~1%) can be added to the eluent. This helps to neutralize the acidic sites on the silica gel.

  • Recrystallization:

    • Expert Insight: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method. The choice of solvent will depend on the solubility of the product and impurities.

Part B: Reduction of 4-Phenyl-2-pyridinecarboxaldehyde

Q4: My reduction of 4-phenyl-2-pyridinecarboxaldehyde with NaBH₄ is incomplete, and I am recovering a significant amount of starting material. What should I do?

A4: Incomplete reduction can be due to several factors, including the reactivity of the reducing agent, reaction conditions, and the quality of the reagents.

  • Reactivity of NaBH₄:

    • Expert Insight: Sodium borohydride is a mild reducing agent and its reactivity can be influenced by the solvent.[4] While it is often used in alcoholic solvents like methanol or ethanol, its reactivity can be enhanced in certain cases.

    • Troubleshooting: If the reduction is sluggish, consider adding the NaBH₄ portion-wise to the reaction mixture. This can help to maintain a higher concentration of the reducing agent throughout the reaction.

  • Reaction Temperature:

    • Expert Insight: The reduction of aldehydes with NaBH₄ is typically carried out at room temperature or below.[4] If the reaction is slow at room temperature, cooling the reaction to 0°C before the addition of NaBH₄ and then allowing it to slowly warm to room temperature can sometimes improve the yield.

  • Quality of NaBH₄:

    • Expert Insight: Sodium borohydride can decompose over time, especially if exposed to moisture. Use freshly opened or properly stored NaBH₄ for best results.

Q5: I am observing the formation of an over-reduced product where the pyridine ring is also reduced. How can I prevent this?

A5: While NaBH₄ is generally selective for the reduction of aldehydes and ketones in the presence of aromatic rings, over-reduction can occur under certain conditions.[9]

  • Choice of Reducing Agent:

    • Expert Insight: If over-reduction is a significant issue, consider using a milder or more selective reducing agent. However, for the reduction of an aldehyde, NaBH₄ is generally a good choice. The issue is more likely related to reaction conditions.

  • Control of Reaction Conditions:

    • Expert Insight: Over-reduction is more likely to occur with prolonged reaction times or at elevated temperatures. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.

    • The pH of the reaction mixture can also play a role. Maintaining a neutral or slightly basic pH during the reduction can help to prevent unwanted side reactions.

Troubleshooting Diagram for the Reduction Step

Reduction Troubleshooting cluster_incomplete Troubleshooting Incomplete Reduction cluster_over Troubleshooting Over-reduction start Low Yield of This compound incomplete_reduction Incomplete Reduction? start->incomplete_reduction over_reduction Over-reduction? incomplete_reduction->over_reduction No check_nabh4 Check NaBH4 Quality (use fresh reagent) incomplete_reduction->check_nabh4 Yes monitor_reaction Monitor Reaction Closely (TLC/LC-MS) over_reduction->monitor_reaction Yes portionwise_addition Add NaBH4 Portion-wise check_nabh4->portionwise_addition optimize_temp Optimize Temperature (e.g., 0°C to RT) portionwise_addition->optimize_temp end Optimized Yield optimize_temp->end control_time_temp Control Reaction Time and Temperature monitor_reaction->control_time_temp control_ph Maintain Neutral/Slightly Basic pH control_time_temp->control_ph control_ph->end

Caption: Decision tree for troubleshooting the reduction step.

III. Experimental Protocols

Protocol 1: Synthesis of 4-Phenyl-2-pyridinecarboxaldehyde via Suzuki-Miyaura Coupling

Materials:

  • 2-Bromo-6-formylpyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 2-bromo-6-formylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add toluene and water (e.g., a 4:1 mixture).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Heat the reaction mixture to 80°C and stir vigorously under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Reduction of 4-Phenyl-2-pyridinecarboxaldehyde to this compound

Materials:

  • 4-Phenyl-2-pyridinecarboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-phenyl-2-pyridinecarboxaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the solution, keeping the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Add saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by silica gel column chromatography or recrystallization.

IV. References

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - J-Stage. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Recent Strategies for the Synthesis of Pyridine Derivatives. (2025). ChemInform.

  • Direct Synthesis of Pyridine Derivatives | Journal of the American Chemical Society. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023). Molecules. --INVALID-LINK--

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing - ResearchGate. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Technical Support Center: Pyridine Synthesis Troubleshooting - Benchchem. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method. (2024). BOC Sciences.

  • Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Preparation method for 4-pyridinecarboxaldehyde. (2017). Google Patents.

  • Phenyl(pyridin-2-yl)methanone asymmetric reduction using the novel... - ResearchGate. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Removal of oxygen from pyridine N-oxide - Chemistry Stack Exchange. (2016). Chemistry Stack Exchange.

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry.

  • Side Reactions in a Grignard Synthesis - ResearchGate. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative. (2020). Google Patents.

  • Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative. (2020). Google Patents.

  • Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate... - Google Patents. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism - YouTube. (2016). Leah4sci. --INVALID-LINK--

  • This compound|BLD Pharm. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Pyridine N-Oxides - Baran Lab. (2012). Baran Lab.

  • Reduction Reactions with NaBH4 and LAH - YouTube. (2020). The Organic Chemistry Tutor. --INVALID-LINK--

  • What is Pyridine N Oxide Preparation: A simple guide - Echemi. (2022). Echemi.

  • Recent trends in the chemistry of pyridine N-oxides - arkat usa. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Process for production of 2-(4-methyl-2-phenylpiperazin- 1-yl)pyridine-3-methanol - Google Patents. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone - Semantic Scholar. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Flow Synthesis of 2-Methylpyridines via α-Methylation - MDPI. (2015). Molbank.

  • Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • This compound [P95357] - ChemUniverse. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015). Master Organic Chemistry.

  • 4-Phenylpyridine-2-carboxaldehyde | C12H9NO | CID 12217654 - PubChem - NIH. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • grignard reagents - Chemguide. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Optimization of Methanol Synthesis under Forced Periodic Operation - MDPI. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • PHENYL(PYRIDIN-2-YL)METHANOL, (R)- - gsrs. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Optimization of methanol yield and carbon dioxide utilization in methanol synthesis process. (2024). IOP Conference Series: Earth and Environmental Science.

References

Technical Support Center: Purification of Crude (4-Phenylpyridin-2-YL)methanol by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals tackling the purification of crude (4-Phenylpyridin-2-YL)methanol via recrystallization. This document moves beyond a simple protocol, offering troubleshooting solutions and frequently asked questions to address the specific challenges encountered in the laboratory. The methodologies described are grounded in established chemical principles to ensure robust and reproducible results.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question: I've followed the protocol, but no crystals are forming, even after cooling the solution in an ice bath. What's going wrong?

Answer: The failure of crystals to form, or nucleation, is a common issue typically rooted in two main causes: excessive solvent or a solution that is too clean.

  • Excessive Solvent: The most frequent cause is using too much solvent to dissolve the crude material.[1] Even at low temperatures, your compound has some finite solubility in the solvent; if the concentration is below this saturation point, it will not crystallize.[1][2]

    • Solution: Gently heat the solution to evaporate a portion of the solvent. Once you observe turbidity (cloudiness) or the formation of solid material, add a very small amount of fresh solvent dropwise until the solution becomes clear again. Now, allow it to cool slowly.[3] If you have already disposed of the filtrate, you can test for excess compound in the future by dipping a glass stirring rod into the mother liquor and letting it dry; a significant residue indicates substantial compound loss.[3]

  • Lack of Nucleation Sites: Sometimes, a solution can become supersaturated without forming crystals because there are no surfaces or seed particles to initiate crystal growth.

    • Solution 1: Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent level.[4] This action can release microscopic glass fragments that serve as ideal nucleation sites.[4]

    • Solution 2: Seed Crystals. If you have a small amount of pure this compound from a previous batch, add a single tiny crystal to the cooled solution. This "seed crystal" provides a template for further crystal growth.

    • Solution 3: Antisolvent. If you are using a single solvent system and nucleation is difficult, you might consider adding a few drops of a miscible "antisolvent" (a solvent in which your compound is insoluble) to the cooled solution to induce precipitation.

Question: My compound isn't forming crystals; instead, an oil is separating from the solution. How do I fix this "oiling out"?

Answer: "Oiling out" occurs when the solid melts in the hot solvent and separates from the solution at a temperature above its melting point. This is often caused by the boiling point of the solvent being too high or the presence of significant impurities that depress the compound's melting point.

  • Causality: The solubility of your compound is so high in the hot solvent that it only becomes supersaturated at a temperature where the compound's stable form is a liquid, not a solid.

  • Solutions:

    • Reheat and Add More Solvent: Return the flask to the heat source to redissolve the oil. Add a small additional volume of the primary solvent (the one in which the compound is more soluble if using a mixed system).[3] This keeps the compound in solution longer during cooling, potentially allowing it to reach a temperature below its melting point before it precipitates.

    • Lower the Cooling Temperature: Try cooling the solution even further, perhaps in a dry ice/acetone bath, to see if the oil will solidify. If it does, you can then attempt to recrystallize the solidified mass from a fresh, more appropriate solvent.

    • Change Solvents: The most reliable solution is to select a different solvent or solvent system. Choose a solvent with a lower boiling point or use a mixed-solvent system where you can more finely control the point of saturation.

Question: My final yield of pure this compound is very low. What are the likely causes?

Answer: A low yield is a frustrating outcome that can compromise a multi-step synthesis. Several factors can contribute to this issue:

  • Using Too Much Solvent: As mentioned, this is a primary cause of low recovery. The goal is to create a saturated solution with a minimum of near-boiling solvent.[1]

  • Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose a significant portion of your product. To prevent this, use a pre-heated funnel and flask, and add a slight excess of hot solvent before filtering.[2]

  • Excessive Washing: Washing the collected crystals is necessary to remove residual mother liquor containing impurities. However, using too much wash solvent, or solvent that is not ice-cold, will redissolve some of your product.[1] Always use a minimal amount of ice-cold solvent for rinsing.

  • Inappropriate Solvent Choice: If the compound is too soluble in the chosen solvent even at low temperatures, a significant amount will remain in the mother liquor. A good recrystallization solvent should show a large difference in solubility between hot and cold conditions.[5][6]

Question: The crystals I obtained are still colored, even after recrystallization. How can I remove colored impurities?

Answer: Colored impurities are often large, polar molecules with extended conjugation. They can be effectively removed using activated carbon (charcoal).

  • Mechanism: Activated carbon has a very high surface area and can adsorb large, non-polar and colored molecules from the solution, while your smaller target molecule remains dissolved.

  • Procedure:

    • Dissolve the crude, colored compound in the appropriate amount of hot solvent.

    • Remove the flask from the heat source and allow it to cool slightly to prevent flash boiling when the carbon is added.

    • Add a very small amount of activated carbon (a spatula tip is usually sufficient). Using too much will adsorb your product and reduce the yield.

    • Bring the solution back to a boil for a few minutes.

    • Perform a hot filtration to remove the carbon particles. The filtrate should be colorless.

    • Allow the colorless filtrate to cool and crystallize as usual.

Question: My crystals formed almost instantly as a fine powder when I removed the solution from the heat. Is this a problem?

Answer: Yes, this is a sign of excessively rapid crystallization, which should be avoided.[3]

  • Why it's a problem: The ideal process involves slow cooling to allow for the selective formation of a pure crystal lattice.[6] When crystals crash out of solution quickly, impurities can become trapped within the lattice, defeating the purpose of the purification.[3]

  • Solution: Reheat the solution to redissolve the powdered solid. Add a small amount of additional solvent (1-2 mL) to slightly decrease the saturation.[3] Then, ensure the solution cools slowly. Let it cool on the benchtop, insulated with a towel if necessary, before moving it to an ice bath for maximum recovery.[4]

Frequently Asked Questions (FAQs)

Question: What are the key characteristics of an ideal solvent for recrystallization?

Answer: The selection of a proper solvent is the most critical step for a successful recrystallization.[6] The ideal solvent should possess the following characteristics:[5][7][8]

  • Differential Solubility: The compound of interest should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).[5]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after filtration).[5][8]

  • Chemical Inertness: The solvent must not react with the compound being purified.[7]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[7]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[7]

Question: How should I select a suitable solvent for this compound?

Answer: this compound has both polar features (the alcohol -OH group and the pyridine nitrogen) and non-polar features (the phenyl and pyridine rings). This suggests that moderately polar solvents or mixed-solvent systems are likely to be effective.

A good starting point is to test small amounts of your crude material (~50 mg) in various solvents (~1 mL) in test tubes.[5][8]

Solvent ClassExample(s)Rationale & Expected Outcome
Protic Polar Ethanol, Methanol, IsopropanolThe alcohol group can hydrogen bond with the solvent. Aromatic compounds are often soluble in hot alcohols.[4] These are excellent starting points. The compound is likely soluble when hot and less soluble when cold.
Aprotic Polar Acetone, Ethyl AcetateThese solvents have moderate polarity. This compound may be too soluble in these even when cold, but they are good candidates for a mixed-solvent system.
Non-Polar Hexanes, TolueneThe large aromatic structure suggests some solubility, but the polar alcohol group will likely render it insoluble or sparingly soluble even when hot. Toluene may work for highly substituted aromatics.[9][10] Hexanes are a good choice for an "antisolvent."
Mixed Solvents Ethanol/Water, Ethyl Acetate/HexanesA highly effective approach when no single solvent is ideal.[2] Dissolve the compound in a minimum of the "good" solvent (e.g., hot ethanol) and add the "poor" or "antisolvent" (e.g., water) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Question: What are the key physical properties and potential impurities for this compound?

Answer:

  • Physical Properties:

    • Molecular Formula: C₁₂H₁₁NO[11]

    • Molecular Weight: 185.22 g/mol [12]

    • Appearance: Pure this compound should be a white to off-white crystalline solid. A related isomer, phenyl(pyridin-2-yl)methanol, forms colorless crystals.[13]

    • Melting Point: The melting point of a pure compound should have a sharp range (typically < 2 °C). While a specific melting point is not consistently reported in the literature for this exact isomer, it is a critical measure of purity that should be determined experimentally.

  • Potential Impurities:

    • Unreacted Starting Materials: Depending on the synthetic route, this could include 4-phenyl-2-pyridinecarboxaldehyde or a corresponding ketone precursor.

    • Reagents: Residual reagents from the synthesis, such as reducing agents (e.g., sodium borohydride byproducts).[13]

    • Side-Products: Products from side reactions that may have occurred during the synthesis. The nature of these depends entirely on the specific synthetic pathway employed.[14][15]

Experimental Protocol: Recrystallization Workflow

This protocol provides a detailed, step-by-step methodology for the purification of this compound.

Recrystallization_Workflow

Caption: Workflow for the purification of this compound.

Methodology:

  • Solvent Selection: Based on prior screening (see FAQ), choose a suitable solvent (e.g., ethanol) or solvent pair (e.g., ethyl acetate/hexanes).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip or magnetic stir bar. Add the chosen solvent portion-wise while heating the mixture on a hot plate. Add just enough hot solvent to fully dissolve the solid.[1]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and boil for 2-3 minutes.

  • Hot Filtration (If Necessary): If there are insoluble impurities or if carbon was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. Rinse the original flask and filter paper with a small amount of hot solvent to recover all the product.[6]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[4] Do not disturb the flask during this period to promote the growth of large, pure crystals.[6] Once at room temperature, you may place the flask in an ice-water bath for 15-20 minutes to maximize crystal yield.[2]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[2]

  • Washing: With the vacuum off, add a small volume of ice-cold recrystallization solvent to wash away the mother liquor. Reapply the vacuum to pull the wash solvent through. Repeat if necessary.[1]

  • Drying: Leave the crystals in the funnel with the vacuum on to air-dry for several minutes. Then, transfer the solid to a watch glass and allow it to dry completely. Drying can be accelerated in a low-temperature vacuum oven.

  • Analysis: Determine the mass to calculate the percent recovery and measure the melting point to assess purity. The melting range should be narrow for a pure compound.

References

Side reactions to avoid in the synthesis of (4-Phenylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Phenylpyridin-2-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice in a user-friendly question-and-answer format, grounded in established chemical principles and supported by literature references.

Section 1: Synthesis via Reduction of 4-Phenyl-2-pyridinecarboxaldehyde

The reduction of an aldehyde precursor is a common and direct method to obtain this compound. However, seemingly straightforward, this reaction can present challenges.

FAQ 1.1: I am observing incomplete reduction of my starting aldehyde to the desired alcohol. What could be the cause and how can I improve the conversion?

Root Cause Analysis: Incomplete reduction when using a hydride-based reducing agent like sodium borohydride (NaBH₄) can stem from several factors. These include insufficient equivalents of the reducing agent, poor reagent quality, or suboptimal reaction conditions. NaBH₄ is a mild reducing agent, and its reactivity can be influenced by the solvent and temperature.[1][2]

Troubleshooting and Optimization:

  • Reagent Stoichiometry and Quality:

    • Ensure you are using a sufficient excess of NaBH₄. A common starting point is 1.5 to 2.0 equivalents relative to the aldehyde.

    • NaBH₄ can degrade over time, especially if exposed to moisture. Use freshly opened or properly stored reagent.

  • Solvent and Temperature:

    • The reduction is typically performed in alcoholic solvents like methanol or ethanol at room temperature.[2]

    • If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as this can also promote side reactions.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion before quenching the reaction.

ParameterRecommendationRationale
Reducing Agent Sodium Borohydride (NaBH₄)Mild and selective for aldehydes and ketones.[1]
Equivalents of NaBH₄ 1.5 - 2.0 eq.Ensures complete consumption of the starting material.
Solvent Methanol, EthanolProtic solvents that facilitate the reaction.
Temperature 0 °C to Room TemperatureBalances reaction rate and selectivity.
Reaction Time 1 - 4 hoursTypically sufficient for complete conversion.

Section 2: Synthesis via Grignard Reaction

Grignard reactions offer a versatile method for carbon-carbon bond formation. For the synthesis of this compound, this could involve the reaction of a pyridyl Grignard reagent with formaldehyde or the reaction of phenylmagnesium bromide with 2-pyridinecarboxaldehyde.

FAQ 2.1: My Grignard reaction is giving a low yield of the desired alcohol, and I am isolating a significant amount of biphenyl byproduct. What is happening?

Root Cause Analysis: The formation of biphenyl (in the case of using phenylmagnesium bromide) is a classic side reaction in the formation of Grignard reagents.[3] It arises from the coupling of two phenyl radicals, which are intermediates in the reaction of bromobenzene with magnesium.[3] This side reaction is favored under certain conditions, such as higher temperatures.

Troubleshooting and Optimization:

  • Grignard Reagent Formation:

    • Initiate the reaction at room temperature and, once started, maintain a gentle reflux. Overheating can promote biphenyl formation.

    • Use a high-quality, finely divided magnesium source to ensure a rapid initiation and propagation of the Grignard formation reaction.

  • Reaction Conditions:

    • Perform the reaction under strictly anhydrous (water-free) conditions, as Grignard reagents react readily with water.[3][4]

    • An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the Grignard reagent from reacting with atmospheric oxygen.[5]

FAQ 2.2: Instead of the expected alcohol, I am recovering my starting carbonyl compound after the Grignard reaction. Why is this happening?

Root Cause Analysis: There are two primary reasons for recovering the starting carbonyl compound. First, the Grignard reagent can act as a base rather than a nucleophile, especially with sterically hindered ketones, leading to enolate formation.[5][6] Upon acidic workup, the enolate is protonated back to the starting ketone.[5][6] Second, if the Grignard reagent has a β-hydrogen, it can reduce the carbonyl compound via a hydride transfer mechanism.[5][6]

Troubleshooting and Optimization:

  • Choice of Grignard Reagent: When possible, use a Grignard reagent with minimal steric bulk and lacking β-hydrogens to favor nucleophilic addition over enolization or reduction.

  • Reaction Temperature: Perform the addition of the carbonyl compound to the Grignard reagent at a low temperature (e.g., 0 °C or below) to disfavor the side reactions which often have a higher activation energy.

Section 3: Synthesis from 2-Bromo-4-phenylpyridine

This synthetic route involves the functionalization of a pre-formed 4-phenylpyridine core, typically through a halogen-metal exchange followed by reaction with an electrophile like formaldehyde.

FAQ 3.1: I am attempting a lithium-halogen exchange on 2-bromo-4-phenylpyridine followed by quenching with formaldehyde, but the yield is very low. What are the potential pitfalls?

Root Cause Analysis: The success of this two-step process hinges on the efficient formation of the 2-lithiated pyridine intermediate and its subsequent reaction with the electrophile. Low yields can be attributed to incomplete lithiation, side reactions of the highly reactive organolithium species, or issues with the formaldehyde quench. The position of the bromo substituent and the phenyl group on the pyridine ring influences the reactivity.[7]

Troubleshooting and Optimization:

  • Lithiation Step:

    • Use a strong organolithium base such as n-butyllithium or t-butyllithium.

    • The reaction must be conducted at very low temperatures (typically -78 °C) to prevent decomposition of the organolithium intermediate and undesired side reactions.

    • Ensure strictly anhydrous and inert conditions.

  • Formaldehyde Quench:

    • Use a reliable source of dry formaldehyde, such as paraformaldehyde that has been freshly cracked. Gaseous formaldehyde can be bubbled through the reaction mixture.

    • The addition of formaldehyde should also be performed at low temperature.

  • Alternative Electrophiles: If formaldehyde proves problematic, consider using a protected form, such as trioxane, or an alternative electrophile that can be later converted to the hydroxymethyl group.

Visualizing Reaction Pathways

To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key transformations.

G cluster_reduction Reduction Pathway Aldehyde 4-Phenyl-2-pyridinecarboxaldehyde Alcohol This compound Aldehyde->Alcohol NaBH4, MeOH

Caption: Desired reduction of the aldehyde to the primary alcohol.

G Bromobenzene Bromobenzene + Mg Phenyl_Radical Phenyl Radical Bromobenzene->Phenyl_Radical Grignard_Reagent Phenylmagnesium Bromide Phenyl_Radical->Grignard_Reagent + e- Biphenyl Biphenyl (Side Product) Phenyl_Radical->Biphenyl + Phenyl Radical Desired_Alcohol This compound Grignard_Reagent->Desired_Alcohol + 2-Pyridinecarboxaldehyde Pyridine_Aldehyde 2-Pyridinecarboxaldehyde Pyridine_Aldehyde->Desired_Alcohol

Caption: Grignard reaction pathway and biphenyl side product formation.

G cluster_lithiation Lithiation and Quench Pathway Bromo_Pyridine 2-Bromo-4-phenylpyridine Lithio_Pyridine 2-Lithio-4-phenylpyridine Bromo_Pyridine->Lithio_Pyridine n-BuLi, -78 °C Desired_Alcohol This compound Lithio_Pyridine->Desired_Alcohol 1. HCHO 2. H3O+

Caption: Synthesis via lithiation of 2-bromo-4-phenylpyridine.

References

Improving the efficiency of the reduction of 2-benzoylpyridine to (4-Phenylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reduction of 2-benzoylpyridine to (4-Phenylpyridin-2-YL)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the efficiency and success of your synthesis.

Introduction to the Transformation

The reduction of the ketone in 2-benzoylpyridine to a secondary alcohol is a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. While seemingly straightforward, this reaction can present several challenges, including incomplete conversion, over-reduction, and difficult purification. This guide provides a comprehensive overview of common issues and their resolutions, grounded in established chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the reduction of 2-benzoylpyridine.

Problem 1: Low or No Conversion of Starting Material

You've set up your reaction, but analysis (TLC, LC-MS, etc.) shows a significant amount of unreacted 2-benzoylpyridine.

Possible Causes and Solutions:

  • Insufficiently Active Reducing Agent: The chosen reducing agent may not be potent enough under your reaction conditions.

    • Sodium Borohydride (NaBH₄): While a mild and selective reagent, its reactivity can be sluggish.[1][2][3][4][5]

      • Solution: Consider switching to a more powerful reducing agent like Lithium Aluminum Hydride (LAH).[6][7][8][9] Be aware that LAH is much less selective and highly reactive with protic solvents, requiring anhydrous conditions.[6]

    • Catalytic Hydrogenation: The catalyst may be poisoned or inactive.

      • Solution: Ensure the catalyst (e.g., Pd/C, PtO₂, Rh₂O₃) is fresh and handled under an inert atmosphere if required.[10][11] Catalyst loading may also need to be optimized.

  • Improper Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Solution: For transfer hydrogenation or catalytic hydrogenation, increasing the temperature can significantly improve the reaction rate.[12][13][14] However, be cautious as higher temperatures can also lead to side reactions.

  • Incorrect Solvent: The solvent can play a crucial role in the solubility of reagents and the reaction mechanism.

    • Solution: For NaBH₄ reductions, protic solvents like methanol or ethanol are typically used.[5] For LAH, anhydrous ethereal solvents like THF or diethyl ether are necessary.[6] In catalytic hydrogenation, the choice of solvent can influence catalyst activity.

Problem 2: Formation of Multiple Products (Side Reactions)

Your reaction mixture shows the desired product along with one or more significant impurities.

Common Side Products and Mitigation Strategies:

  • Over-reduction to Diphenylmethane: The benzyl alcohol product is further reduced to the corresponding alkane.

    • Cause: This is more common with aggressive reduction methods like catalytic hydrogenation over Palladium on carbon (Pd/C).[15]

    • Solution:

      • Use a Milder Reducing Agent: Sodium borohydride is generally selective for the ketone and less likely to cause over-reduction.[2]

      • Modify Catalytic System: If using catalytic hydrogenation, switching to a different catalyst like Platinum oxide (PtO₂) or Rhodium oxide (Rh₂O₃) may offer better selectivity.[10][11]

      • Control Reaction Time and Temperature: Carefully monitor the reaction and stop it as soon as the starting material is consumed to prevent further reduction of the product.

  • Reduction of the Pyridine Ring: The pyridine ring is hydrogenated to a piperidine ring.[10][11][16]

    • Cause: This is a common side reaction in catalytic hydrogenation, especially under acidic conditions or with catalysts like Rhodium and Platinum.[10][11]

    • Solution:

      • Choose a Chemoselective Method: Metal hydride reductions (NaBH₄, LAH) or Meerwein-Ponndorf-Verley (MPV) reduction are highly selective for the carbonyl group and will not reduce the aromatic pyridine ring.[17][18][19]

      • Optimize Hydrogenation Conditions: If catalytic hydrogenation is necessary, using milder conditions (lower pressure, lower temperature) and a neutral solvent can help minimize pyridine ring reduction.

  • Pinacol Coupling: Formation of a 1,2-diol from the coupling of two ketyl radical intermediates.

    • Cause: This can occur under certain photochemical or single-electron transfer (SET) conditions.[20]

    • Solution: While less common for standard reductions, ensuring the exclusion of light and strong SET reagents can prevent this side reaction.

Problem 3: Difficult Purification of this compound

You've successfully completed the reaction, but isolating the pure product is challenging.

Purification Strategies:

  • Work-up Procedure:

    • For NaBH₄ Reductions: After the reaction is complete, the excess borohydride is typically quenched with a weak acid (e.g., acetic acid or dilute HCl) until gas evolution ceases. The product can then be extracted with an organic solvent like ethyl acetate.

    • For LAH Reductions: A careful, sequential addition of water and then a base (e.g., NaOH solution) is crucial to quench the reaction and precipitate the aluminum salts, which can then be filtered off (Fieser work-up).

  • Chromatography:

    • Silica Gel Column Chromatography: This is a standard method for purifying the product.[21] A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. The polarity of the product alcohol is significantly different from the starting ketone, which should allow for good separation.

  • Recrystallization:

    • If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, toluene) can be an effective final purification step.[21]

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for the selective reduction of 2-benzoylpyridine?

For high chemoselectivity (reduction of the ketone without affecting the pyridine ring), Sodium Borohydride (NaBH₄) is an excellent first choice due to its mild nature and ease of handling.[2][3][5] The Meerwein-Ponndorf-Verley (MPV) reduction is also highly selective for carbonyls.[17][19][22]

Q2: Can I use Lithium Aluminum Hydride (LAH) for this reduction?

Yes, LAH is a powerful reducing agent that will readily reduce the ketone in 2-benzoylpyridine.[6][7] However, it is not as selective as NaBH₄ and is highly reactive with water and other protic solvents, requiring stringent anhydrous conditions.[6] It will not typically reduce the pyridine ring under standard conditions.

Q3: I am considering catalytic hydrogenation. What are the key parameters to control?

When using catalytic hydrogenation, the key parameters are:

  • Catalyst Choice: Pd/C can lead to over-reduction.[15] Rh₂O₃ or PtO₂ may offer better selectivity for the ketone.[10][11]

  • Hydrogen Pressure: Higher pressures can increase the rate of pyridine ring reduction.

  • Temperature: Elevated temperatures can also promote side reactions.[12][13][14]

  • Solvent and pH: Acidic conditions can promote pyridine ring hydrogenation.[11]

Q4: My reaction is very slow with NaBH₄. How can I speed it up?

  • Increase the Temperature: Gently warming the reaction mixture can increase the rate.

  • Solvent Choice: The choice of alcohol as a solvent can influence the reaction rate.

  • Increase Reagent Stoichiometry: Using a larger excess of NaBH₄ can drive the reaction to completion, but be mindful of the quenching step during work-up.

Q5: What is the mechanism of reduction with Sodium Borohydride?

The reduction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The hydride ion (H⁻) from the BH₄⁻ anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-benzoylpyridine.[3][5] This forms a new carbon-hydrogen bond and breaks the C=O pi bond, resulting in an alkoxide intermediate.

  • Protonation: In the second step (work-up), a protic solvent or a mild acid provides a proton to the negatively charged oxygen of the alkoxide, yielding the final alcohol product, this compound.[3][5]

Experimental Protocols

Protocol 1: Reduction with Sodium Borohydride
  • Dissolve 2-benzoylpyridine (1.0 eq) in methanol at room temperature.

  • Cool the solution in an ice bath to 0-5 °C.

  • Add Sodium Borohydride (1.5 eq) portion-wise over 15 minutes, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and slowly add 1M HCl to quench the excess NaBH₄.

  • Adjust the pH to ~8 with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Meerwein-Ponndorf-Verley (MPV) Reduction
  • To a solution of 2-benzoylpyridine (1.0 eq) in isopropanol, add aluminum isopropoxide (1.0 eq).[17]

  • Heat the mixture to reflux and monitor the reaction by TLC. The formation of acetone can be detected.

  • Once the reaction is complete, cool to room temperature and quench with dilute acid.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography or recrystallization.

Data Summary

Reduction MethodReducing AgentTypical SolventTemperatureKey AdvantagesPotential Issues
Metal Hydride Sodium Borohydride (NaBH₄)Methanol, Ethanol0 °C to RTHigh chemoselectivity, easy work-upCan be slow
Metal Hydride Lithium Aluminum Hydride (LiAlH₄)THF, Diethyl Ether0 °C to RTHigh reactivity, fastRequires anhydrous conditions, less selective
Catalytic Hydrogenation H₂ with PtO₂, Rh₂O₃, etc.Ethanol, Acetic AcidRT to elevatedCan be scaled upRisk of pyridine ring reduction, over-reduction
Transfer Hydrogenation Isopropanol, Formic AcidIsopropanolRefluxAvoids high-pressure H₂Requires a catalyst, elevated temperatures
MPV Reduction Aluminum IsopropoxideIsopropanolRefluxHigh chemoselectivity, mildStoichiometric reagent, equilibrium reaction

Visualizing Reaction Pathways

Reduction_Pathways 2-Benzoylpyridine 2-Benzoylpyridine Product This compound 2-Benzoylpyridine->Product NaBH4, LAH, MPV 2-Benzoylpyridine->Product Catalytic Hydrogenation Ring_Reduction (4-Phenylpiperidin-2-YL)methanol 2-Benzoylpyridine->Ring_Reduction Harsh Catalytic Hydrogenation (e.g., Rh, Pt) Over_Reduction Diphenylmethane Product->Over_Reduction Harsh Catalytic Hydrogenation (e.g., Pd/C)

Caption: Possible reduction pathways of 2-benzoylpyridine.

Troubleshooting_Workflow Start Reaction Start Check_Conversion Low/No Conversion? Start->Check_Conversion Side_Products Side Products Formed? Check_Conversion->Side_Products No Inactive_Reagent Increase Reagent Activity/ Concentration/Temperature Check_Conversion->Inactive_Reagent Yes Purification_Issue Purification Difficulty? Side_Products->Purification_Issue No Change_Method Use Milder/More Selective Reagent (e.g., NaBH4) Side_Products->Change_Method Yes Success Successful Synthesis Purification_Issue->Success No Optimize_Workup Optimize Work-up and Chromatography Conditions Purification_Issue->Optimize_Workup Yes Inactive_Reagent->Start Change_Method->Start Optimize_Workup->Success

Caption: A troubleshooting workflow for the reduction.

References

Troubleshooting low yields in the Grignard synthesis of (4-Phenylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Grignard synthesis of (4-Phenylpyridin-2-YL)methanol. Our goal is to provide in-depth, field-proven insights to help you troubleshoot low yields and optimize your reaction outcomes. This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses the most common and specific problems encountered during the synthesis.

Q1: My Grignard reaction fails to initiate. The solution remains clear, and there's no sign of an exotherm. What's wrong?

A1: Failure to initiate is almost always due to two primary factors: passivation of the magnesium surface and the presence of moisture.[1]

  • Causality: The Grignard reaction is a single electron transfer (SET) process occurring on the surface of the magnesium metal.[2] This surface is often coated with a thin, passivating layer of magnesium oxide (MgO), which prevents the organic halide from reaching the reactive metal. Furthermore, Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water or other protic sources, a reaction much faster than the desired reagent formation.[3][4]

  • Solutions & Protocols:

    • Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried, either by oven-drying (>100 °C overnight) or flame-drying under vacuum and cooling under an inert atmosphere (Nitrogen or Argon).[1] Solvents like THF or diethyl ether must be anhydrous grade and preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

    • Activate the Magnesium Surface: The dull MgO layer must be disrupted to expose fresh, reactive metal.

      • Mechanical Activation: In a glovebox or under a stream of inert gas, briefly grind the magnesium turnings with a dry mortar and pestle before adding them to the flask.[1]

      • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium suspension in THF.[1][5] The disappearance of the characteristic purple or brown color of iodine, or the evolution of ethene gas, signals that the surface is active and ready for the halide addition.[1]

Q2: The Grignard reagent seems to form, but my final yield of this compound is consistently low. What are the likely causes?

A2: Low yields in this specific synthesis, assuming the Grignard reagent has formed, often point to competitive side reactions or suboptimal reaction conditions, particularly those related to the "2-pyridyl problem."

  • Causality & Solutions:

    • Side Reaction - Wurtz Coupling: The primary side reaction is often the coupling of the formed Grignard reagent (phenylmagnesium bromide) with unreacted 4-bromophenyl starting material to form 4,4'-diphenyl. This is favored by higher temperatures and high concentrations of the aryl halide.[2][6][7]

      • Solution: Add the 4-bromophenyl solution dropwise and slowly to the magnesium suspension. This maintains a low concentration of the halide, minimizing the chance of it reacting with the Grignard that has already formed.[1][6]

    • The "2-Pyridyl Problem": Organometallic reagents derived from 2-halopyridines are notoriously challenging.[8][9][10] The lone pair on the pyridine nitrogen can act as a Lewis base, coordinating to the magnesium center of another Grignard molecule. This can reduce its nucleophilicity or lead to unproductive pathways.

      • Solution: Perform the addition of the 4-phenyl-2-pyridinecarboxaldehyde at a low temperature (e.g., 0 °C or below).[5] This slows down potential side reactions and minimizes issues related to the pyridine nitrogen's basicity. Slow, dropwise addition of the aldehyde solution is also critical.

    • Grignard as a Base: While 4-phenyl-2-pyridinecarboxaldehyde lacks an enolizable proton, it's a crucial general concept. If your aldehyde substrate has α-hydrogens, the Grignard reagent can act as a base, causing deprotonation to form an enolate, which quenches the reagent and recovers the starting material upon workup.[2][11]

Q3: During the Grignard formation, the reaction mixture turns dark brown or black. Is this normal?

A3: A light to medium gray or brownish appearance is normal as the magnesium is consumed. However, a very dark brown or black color can indicate reagent decomposition or significant side reactions.[3] This may be caused by impurities in the magnesium or halide, or the formation of finely divided metal byproducts from extensive Wurtz coupling. While a dark color doesn't always mean total failure, it often correlates with lower yields. The solution is to use high-purity reagents and adhere strictly to the slow-addition protocol mentioned in Q2.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and temperature for this synthesis?

A1: Anhydrous tetrahydrofuran (THF) is generally the preferred solvent over diethyl ether for forming aryl Grignard reagents due to its higher boiling point and better solvating properties for the Grignard complex.[12]

  • Formation: The reaction can be initiated at room temperature. The rate of halide addition should be controlled to maintain a gentle reflux.[1]

  • Reaction with Aldehyde: The subsequent addition of 4-phenyl-2-pyridinecarboxaldehyde should be performed at a reduced temperature, typically 0 °C, to enhance selectivity and minimize side reactions.[5][13]

Q2: How can I be certain my Grignard reagent has formed and determine its concentration before adding the aldehyde?

A2: Visual confirmation (disappearance of magnesium, gentle reflux) is a good indicator, but titration is the definitive method for quantification.[3] A common method involves titrating a small, quenched aliquot of the Grignard solution with a standard solution of sec-butanol in xylene using 1,10-phenanthroline as an indicator. Knowing the exact concentration allows for precise stoichiometric control in the subsequent step.

Q3: What is the recommended workup procedure for this reaction?

A3: The reaction should be quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[1][5]

  • Causality: Using a weak acid like NH₄Cl is preferable to strong acids (like HCl or H₂SO₄) which can cause side reactions with the alcohol product or emulsification issues during extraction. The NH₄Cl protonates the magnesium alkoxide intermediate to yield the desired alcohol while buffering the system.[4] Following the quench, the product is typically extracted into an organic solvent like ethyl acetate.

Data & Protocols
Troubleshooting Summary Table
SymptomProbable Cause(s)Recommended Solution(s)
Reaction Not Starting 1. Wet glassware/solvents. 2. Passive MgO layer on magnesium.[1]1. Rigorously dry all equipment and use anhydrous solvents. 2. Activate Mg with I₂ or 1,2-dibromoethane; crush turnings.[1][5]
Low Final Product Yield 1. Wurtz coupling side reaction.[7] 2. Incomplete Grignard formation. 3. "2-Pyridyl Problem" - reduced nucleophilicity.[8][10]1. Slow, dropwise addition of aryl halide to Mg.[1] 2. Ensure Mg is fully consumed; consider titration. 3. Add aldehyde solution slowly at 0 °C or lower.[5]
Significant Biphenyl Byproduct Wurtz coupling between PhMgBr and Ph-Br.[7]Maintain high dilution and slow addition rate of the aryl halide.[1][6]
Dark Black Reaction Mixture Impurities or reagent decomposition.[3]Use high-purity reagents and ensure strictly inert/anhydrous conditions.
Detailed Experimental Protocol

Part 1: Formation of Phenylmagnesium Bromide

  • Preparation: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Dry all glassware in an oven overnight at >100 °C and assemble while hot, allowing it to cool under a positive pressure of inert gas.

  • Reagents: To the flask, add magnesium turnings (1.2 equivalents). In the dropping funnel, place a solution of 4-bromophenyl (1.0 equivalent) in anhydrous THF.

  • Initiation: Add a small portion (~5-10%) of the 4-bromophenyl solution to the stirred magnesium suspension. Add one small crystal of iodine.[1] Wait for the brown color to fade and for bubbling or a gentle exotherm to indicate initiation. If it fails to start, gently warm the flask with a heat gun.

  • Addition: Once initiated, add the remaining 4-bromophenyl solution dropwise at a rate that maintains a gentle, steady reflux.

  • Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting grey-brown solution is your Grignard reagent.

Part 2: Synthesis of this compound

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Aldehyde Addition: Prepare a solution of 4-phenyl-2-pyridinecarboxaldehyde (0.9 equivalents) in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor reaction completion by TLC.

  • Workup: Cool the mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[1]

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

G cluster_0 Part 1: Grignard Formation cluster_1 Part 2: C-C Bond Formation cluster_2 Part 3: Workup & Purification reactants1 4-Bromophenyl + Mg Turnings in Anhydrous THF activation Initiate with I₂ or 1,2-Dibromoethane reactants1->activation formation Slow, Dropwise Addition (Maintain Gentle Reflux) activation->formation grignard Phenylmagnesium Bromide (Grignard Reagent) formation->grignard addition Slow, Dropwise Addition at 0 °C grignard->addition aldehyde 4-Phenylpyridin-2-yl-carboxaldehyde in Anhydrous THF aldehyde->addition alkoxide Magnesium Alkoxide Intermediate quench Quench with sat. aq. NH₄Cl alkoxide->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for the two-stage Grignard synthesis.

G start Low Yield Observed q1 Did the Grignard reaction initiate? start->q1 sol1 Troubleshoot Initiation: 1. Ensure anhydrous conditions. 2. Activate Mg surface (I₂, heat). q1->sol1 No q2 Significant biphenyl byproduct observed? q1->q2 Yes a1_yes Yes a1_no No sol2 Minimize Wurtz Coupling: 1. Slow halide addition rate. 2. Maintain dilute conditions. q2->sol2 Yes q3 Was aldehyde added slowly at low temp (0°C)? q2->q3 No a2_yes Yes a2_no No sol3 Optimize Aldehyde Addition: 1. Cool Grignard to 0°C. 2. Add aldehyde solution dropwise. q3->sol3 No end_check Review purity of starting materials and solvent. q3->end_check Yes a3_yes Yes a3_no No

Caption: Decision tree for troubleshooting low product yield.

References

Column chromatography conditions for purifying (4-Phenylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of (4-Phenylpyridin-2-YL)methanol

A Guide to Successful Column Chromatography

Welcome to the technical support center for the purification of this compound. This guide, designed for researchers and drug development professionals, provides in-depth, field-proven answers to common challenges encountered during the column chromatography of this moderately polar, nitrogen-containing heterocyclic compound. As Senior Application Scientists, we move beyond simple step-by-step instructions to explain the causality behind our recommendations, ensuring you can adapt these principles to your specific experimental context.

Part 1: Pre-Chromatography Strategy & FAQs

Successful column chromatography begins long before the column is packed. The initial analysis by Thin Layer Chromatography (TLC) is the most critical step for developing an effective purification protocol.[1]

Q1: Why is running a preliminary TLC absolutely essential for purifying this compound?

A: TLC is a rapid, low-cost microcosm of column chromatography.[2] It allows you to scout for an effective mobile phase (eluent) without committing large quantities of your crude sample, solvent, and silica gel. For this compound, TLC will help you visualize the separation between your desired product and any impurities (e.g., unreacted starting materials, byproducts). This predictive power is crucial for designing an efficient column separation.[1][3]

Q2: What is a good starting solvent system for an initial TLC analysis?

A: Given the structure of this compound (containing both a non-polar phenyl ring and a polar alcohol-pyridine moiety), a binary system of a non-polar and a moderately polar solvent is the logical starting point.[4][5] A 1:1 mixture of Hexane and Ethyl Acetate (EtOAc) is an excellent first choice.[6]

Recommended Starting TLC Solvent Systems

System Ratio (v/v) Rationale
Hexane:Ethyl Acetate 1:1 Standard system for moderately polar compounds.[6]

| Dichloromethane:Methanol | 95:5 | An alternative for compounds requiring slightly more polar eluents.[4] |

Q3: I've run my TLC. What is the ideal Retention Factor (Rf) I should be looking for?

A: For optimal separation on a flash column, the target compound should have an Rf value between 0.25 and 0.35 .[2]

  • If Rf > 0.4: Your compound will elute too quickly from the column, resulting in poor separation from less polar impurities. To decrease the Rf, decrease the polarity of the eluent (i.e., increase the proportion of hexane).[6][7]

  • If Rf < 0.2: Your compound will be too strongly adsorbed to the silica, leading to long elution times and broad peaks. To increase the Rf, increase the eluent's polarity (i.e., increase the proportion of ethyl acetate).[5][6]

Q4: My spot for this compound is streaking or "tailing" on the TLC plate. What causes this and how do I fix it?

A: This is the most common issue for pyridine-containing compounds. The cause is the interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-ideal interaction causes the compound to "drag" along the stationary phase instead of moving as a compact band.[8]

Solution: Add a small amount of a basic modifier to your eluent system to neutralize the acidic sites on the silica gel.

  • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your chosen solvent system (e.g., 70:30 Hexane:EtOAc + 1% Et₃N). This is a highly effective and common solution for purifying amines and other basic compounds.[6][9]

  • Ammonia in Methanol: For more polar systems like Dichloromethane/Methanol, using a commercially available solution of 7N ammonia in methanol as the polar component can also prevent tailing.[10]

Part 2: Experimental Protocol for Column Chromatography

This protocol outlines a reliable method for purifying this compound on a multi-gram scale using the dry loading technique, which is ideal for compounds that may have limited solubility in the initial, less polar eluent.[11]

Workflow Overview

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Optimization (Target Rf ≈ 0.3) Slurry 2. Pack Column (Slurry Method) DryLoad 3. Prepare Sample (Dry Loading) Load 4. Load Sample onto Column DryLoad->Load Elute 5. Elute with Gradient Load->Elute Collect 6. Collect Fractions Elute->Collect TLC_Fractions 7. Analyze Fractions by TLC Collect->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Evap 9. Evaporate Solvent Combine->Evap Product Pure this compound Evap->Product

Caption: Workflow for purifying this compound.

2.1: Materials and Reagents
ItemSpecification
Stationary PhaseSilica Gel, 60 Å, 40-63 µm particle size
SolventsHexane (Reagent Grade), Ethyl Acetate (Reagent Grade)
ModifierTriethylamine (Et₃N)
Crude MaterialThis compound (dissolved in minimal DCM)
ApparatusGlass chromatography column, flasks, fraction collector/test tubes
2.2: Step-by-Step Methodology
  • Column Packing (Slurry Method):

    • Secure a glass column vertically. Add a small plug of cotton to the bottom, followed by a thin layer of sand (approx. 1 cm).[12]

    • In a beaker, prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 Hexane:EtOAc). The consistency should be like a milkshake, not a thick paste.

    • Pour the slurry into the column. Use a funnel to avoid spilling. Open the stopcock to allow solvent to drain, collecting it for reuse.

    • Gently tap the side of the column to ensure the silica packs down into a uniform bed without air bubbles or cracks.

    • Add a final layer of sand (approx. 1 cm) on top of the packed silica bed to prevent disturbance during solvent addition.[11] Never let the solvent level drop below the top of the sand layer.

  • Sample Preparation (Dry Loading):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent like dichloromethane (DCM) or ethyl acetate.

    • To this solution, add silica gel (typically 1-2 times the mass of your crude product).

    • Remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder of your crude material adsorbed onto the silica.[11]

  • Column Loading and Elution:

    • Carefully drain the solvent in the column down to the level of the top sand layer.

    • Gently add the dry-loaded sample powder to the top of the column, forming an even layer.

    • Carefully add your initial, low-polarity eluent. Open the stopcock and apply gentle air pressure to push the solvent through the column.[12]

    • Begin collecting fractions.

  • Gradient Elution:

    • Start with a low-polarity mobile phase to elute highly non-polar impurities first.

    • Systematically increase the polarity of the mobile phase to elute your target compound, followed by any more polar impurities.[13]

Example Gradient Elution Schedule

Volume (Column Volumes) Eluent Composition (Hexane:EtOAc + 0.5% Et₃N) Purpose
2-3 CVs 90:10 Elute fast-running, non-polar impurities.
5-10 CVs 75:25 Elute this compound.

| 2-3 CVs | 50:50 | "Flush" the column of more polar impurities. |

  • Fraction Analysis:

    • Analyze the collected fractions using TLC to identify which ones contain your pure product.[3][14]

    • Spot multiple fractions per TLC plate alongside a spot of your crude starting material for comparison.

    • Combine the fractions that show a single, clean spot corresponding to the desired product.

    • Remove the solvent from the combined fractions under reduced pressure to yield the purified this compound.

Part 3: Troubleshooting Common Issues

Even with a well-designed protocol, problems can arise. This section addresses the most frequent challenges in a question-and-answer format.

G cluster_troubleshoot Troubleshooting Logic Problem Problem Observed Tailing Tailing / Streaking? Problem->Tailing Separation Poor Separation? Problem->Separation Recovery Low / No Recovery? Problem->Recovery Sol_Tailing Add 0.5-1% Et₃N to Eluent Tailing->Sol_Tailing Yes Sol_Separation 1. Run a shallower gradient. 2. Change solvent system (e.g., Toluene/EtOAc). Separation->Sol_Separation Yes Sol_Recovery 1. Compound stuck? Increase eluent polarity drastically. 2. Decomposed? Consider Alumina or deactivated silica. Recovery->Sol_Recovery Yes

Caption: A decision tree for troubleshooting common chromatography issues.

Q: My compound is eluting, but it's not well-separated from an impurity. What's the next step?

A: This indicates that your chosen solvent system (e.g., Hexane/EtOAc) is not providing enough selectivity for this specific separation.

  • Run a Shallower Gradient: First, try slowing down the increase in polarity. A more gradual change from 90:10 to 75:25 Hexane:EtOAc, for example, can often resolve closely running spots.

  • Change the Solvent System: If a shallower gradient fails, you need to introduce different solvent interactions.[15] Solvents are classified by selectivity groups. Hexane/EtOAc is a common combination, but switching to a system with different properties, such as Toluene/EtOAc or DCM/Methanol, can alter the elution order and improve separation.[15] Toluene, being aromatic, can have specific π-π interactions that may help separate aromatic compounds.

Q: I added triethylamine, but my peaks are still broader than I'd like. Could something else be wrong?

A: Yes. While base-modifier addition solves acidic interactions, peak broadening can also be caused by:

  • Poor Column Packing: Channels or cracks in the silica bed create multiple paths for the sample to travel, resulting in broad bands. Repack the column carefully.

  • Overloading the Column: There is a limit to how much compound can be purified on a given amount of silica (typically 1-5% of the silica weight). Overloading leads to broad, poorly resolved peaks.[16] Use more silica gel or purify smaller batches.

  • Sample Solubility: If the compound is not very soluble in the mobile phase, it can precipitate and re-dissolve as it moves down the column, causing significant broadening. Dry loading onto silica helps mitigate this.[11]

Q: I ran my gradient, but I recovered very little of my compound. Where could it have gone?

A: There are two primary possibilities for low recovery:

  • Irreversible Adsorption: Your compound is stuck on the column. This can happen if the eluent is not polar enough to displace it from the silica. Try flushing the column with a very polar solvent, like 10% Methanol in DCM, to see if you can recover the material.

  • Decomposition on Silica: The compound may be unstable to the acidic silica gel.[8][17] You can test for this by dissolving a small amount of your compound, adding silica gel, and monitoring the mixture by TLC over an hour. If new spots appear, decomposition is occurring. In this case, you must switch to a less acidic stationary phase, such as neutral alumina, or use silica gel that has been thoroughly deactivated with a base.[6][8]

References

Managing exothermic reactions during the synthesis of (4-Phenylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Phenylpyridin-2-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for managing the exothermic reactions inherent in this synthesis. Our goal is to equip you with the knowledge to perform these reactions safely and efficiently, ensuring both the integrity of your experiment and the well-being of your team.

Introduction: Understanding the Thermal Hazards

The synthesis of this compound, a valuable building block in pharmaceutical development, involves several highly energetic transformations. The formation of the carbon-carbon bond to create the 4-phenylpyridine core and the subsequent reduction of a carbonyl group are the primary sources of significant exotherms. A failure to control these heat-generating steps can lead to a dangerous situation known as a thermal runaway, where the reaction rate increases uncontrollably, potentially causing solvent boiling, pressure buildup, and even an explosion.[1][2] This guide provides a structured approach to identifying, understanding, and mitigating these risks.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the management of exothermic reactions during the synthesis of this compound.

Q1: What are the main synthetic steps that pose an exothermic risk?

A1: The primary exothermic hazards arise from two key stages of the synthesis:

  • Carbon-Carbon Bond Formation: The creation of the 4-phenylpyridine skeleton, often through Grignard reactions or the use of organolithium reagents, is highly exothermic. These organometallic reagents are extremely reactive.[3][4]

  • Carbonyl Reduction: The final step, the reduction of a precursor like 4-phenylpyridine-2-carboxaldehyde or a corresponding ketone to the desired alcohol, is also significantly exothermic, especially when using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[5][6]

Q2: Why are organolithium reagents like n-butyllithium (n-BuLi) considered particularly hazardous?

A2: n-Butyllithium is a pyrophoric substance, meaning it can ignite spontaneously upon contact with air.[7] Its high reactivity with moisture and protic solvents generates flammable gases and a substantial amount of heat.[4][8] Reactions involving n-BuLi, such as the lithiation of a bromopyridine, must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) with anhydrous solvents to prevent a violent reaction.[4][9]

Q3: How does a Grignard reaction generate so much heat, and what is the primary control parameter?

A3: The formation of the Grignard reagent itself (reacting an organohalide with magnesium) and its subsequent reaction with an electrophile are both highly exothermic processes.[3][10] The primary method for controlling the exotherm is the rate of addition of the organohalide or the Grignard reagent to the reaction mixture. A slow, controlled addition allows the cooling system to dissipate the generated heat effectively.[3]

Q4: I'm using Sodium Borohydride (NaBH₄) for the reduction. Is it still a significant thermal risk?

A4: While NaBH₄ is a milder reducing agent than LiAlH₄, it can still produce a dangerous exotherm, particularly when used with protic solvents like methanol or ethanol.[11][12] The reaction of NaBH₄ with alcohols generates hydrogen gas and heat.[12][13] If the reagent is added too quickly or the cooling is insufficient, the reaction can accelerate, leading to rapid gas evolution and a potential thermal runaway.[4]

Q5: What is "quenching," and why is it a critical step for safety?

A5: Quenching is the process of safely neutralizing any remaining highly reactive reagents at the end of a reaction. For instance, after a reduction with LiAlH₄, there is likely unreacted hydride remaining. Adding water or alcohol directly to this can cause a violent, uncontrolled reaction.[5] A proper quenching procedure involves the slow, portion-wise addition of a less reactive substance, such as ethyl acetate, to consume the excess reagent under controlled cooling, before the addition of water or aqueous solutions.[3][9][14]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the synthesis.

Guide 1: Managing Thermal Excursions During Grignard Reactions

Issue: A sudden and rapid increase in temperature is observed during the addition of the halide to the magnesium turnings or during the addition of the formed Grignard reagent to the aldehyde.

Causality: This is often due to an "induction period" where the reaction does not start immediately, leading to an accumulation of the reactive halide. Once the reaction initiates, the built-up reagent reacts rapidly, overwhelming the cooling system.[3]

Troubleshooting Protocol:

  • Immediate Action: Immediately stop the addition of the reagent.

  • Enhanced Cooling: Increase the efficiency of the cooling bath. If using an ice-water bath, add a solvent like acetone or isopropanol to the ice to create a colder bath (use with caution and proper ventilation).

  • Vigorous Stirring: Ensure the stirring is vigorous to promote even heat distribution and prevent localized hot spots.

  • Monitor and Wait: Monitor the temperature closely. Do not resume addition until the temperature has stabilized at the desired level.

  • Resume with Caution: Once the temperature is under control, resume the addition at a significantly slower rate.

G start Temperature Spike Detected stop_addition Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling stop_addition->enhance_cooling check_stirring Ensure Vigorous Stirring enhance_cooling->check_stirring monitor_temp Monitor Temperature check_stirring->monitor_temp temp_stable Is Temperature Stable? monitor_temp->temp_stable temp_stable->monitor_temp No resume_slowly Resume Addition at Slower Rate temp_stable->resume_slowly Yes continue_monitoring Continue Monitoring resume_slowly->continue_monitoring end Reaction Complete continue_monitoring->end

Caption: Step-by-step workflow for the reduction of 4-phenylpyridine-2-carboxaldehyde using NaBH₄.

References

Technical Support Center: Solvent Selection for (4-Phenylpyridin-2-YL)methanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Phenylpyridin-2-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solvent selection in reactions involving this versatile building block. Our aim is to equip you with the knowledge to make informed decisions that enhance reaction efficiency, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence solvent choice?

A1: The chemical behavior of this compound is governed by three primary features:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring imparts basicity and can act as a nucleophile or a ligand for metal catalysts. This basicity can be problematic in the presence of acidic reagents or catalysts, potentially leading to salt formation or undesired side reactions.

  • The Hydroxyl Group: The primary alcohol functionality is a key site for transformations such as oxidation, esterification, and etherification. Its reactivity is highly dependent on the solvent environment.

  • The Phenyl Group: This aromatic ring adds steric bulk and influences the overall polarity and solubility of the molecule.

The interplay of these functional groups necessitates careful consideration of the solvent's properties to achieve the desired reactivity and selectivity.

Q2: I don't have experimental solubility data. How can I estimate the solubility of this compound in common organic solvents?

A2: While experimental data is always preferred, a qualitative assessment can be made based on the principle of "like dissolves like." this compound possesses both a polar hydroxyl group and a moderately polar pyridine ring, along with a nonpolar phenyl group. Therefore, it is expected to have good solubility in polar aprotic solvents and polar protic solvents, and lower solubility in nonpolar solvents.

Based on the structure, a predicted solubility profile is presented below:

Solvent ClassSolvent NamePredicted SolubilityRationale
Polar Aprotic Dichloromethane (DCM)HighThe polarity of DCM is well-suited to solvate the polar functional groups of the molecule.
Tetrahydrofuran (THF)HighTHF's ability to act as a hydrogen bond acceptor makes it a good solvent for the hydroxyl group.
Acetonitrile (MeCN)Moderate to HighA polar aprotic solvent that should effectively dissolve the compound.
Dimethylformamide (DMF)HighA highly polar aprotic solvent that is likely to be an excellent solvent for this molecule.
Ethyl Acetate (EtOAc)ModerateLess polar than other aprotic solvents, but should still provide reasonable solubility.
Polar Protic Methanol (MeOH)HighCapable of hydrogen bonding with both the hydroxyl group and the pyridine nitrogen.
Ethanol (EtOH)HighSimilar to methanol, it can effectively solvate the molecule through hydrogen bonding.
Nonpolar TolueneLowThe nonpolar nature of toluene is not ideal for solvating the polar functional groups.
HexaneVery LowA nonpolar solvent that is unlikely to dissolve the polar molecule to a significant extent.

Q3: Can the pyridine nitrogen interfere with my reaction? How does solvent choice help mitigate this?

A3: Yes, the basic and nucleophilic nature of the pyridine nitrogen can lead to several complications:

  • Acid-Base Reactions: In the presence of strong acids, the pyridine nitrogen will be protonated, forming a pyridinium salt. This can deactivate the substrate or interfere with catalytic cycles. Using a non-acidic solvent or adding a non-nucleophilic base can circumvent this issue.

  • N-Alkylation/Acylation: The pyridine nitrogen can compete with the hydroxyl group for electrophiles, leading to the formation of undesired quaternary ammonium salts (in alkylations) or acylpyridinium ions (in acylations). The choice of solvent can influence the relative nucleophilicity of the two functional groups. In less polar solvents, the more nucleophilic hydroxyl group may react preferentially.

Troubleshooting Guide

IssuePotential CauseRecommended Solvent/Solution
Low Yield in Oxidation Over-oxidation to the carboxylic acid.Use a mild oxidizing agent like MnO₂ or Dess-Martin periodinane (DMP). Dichloromethane (DCM) is a common solvent for these reactions.
Incomplete reaction.Ensure the oxidizing agent is fresh and used in sufficient excess. For MnO₂ oxidations, consider using a more activating solvent like ethyl acetate or performing the reaction neat (solvent-free).[1][2]
Formation of N-oxide during Oxidation Use of strong, non-selective oxidizing agents.Avoid harsh oxidants like KMnO₄ or chromic acid. Stick to milder reagents like DMP or a Swern oxidation.
Low Yield in Esterification Deactivation of the alcohol by a strong acid catalyst.For acid-catalyzed esterifications, use a minimal amount of catalyst. Alternatively, use coupling reagents like DCC/DMAP in an aprotic solvent like DCM.
Competing N-acylation.In reactions with highly reactive acylating agents, the pyridine nitrogen can be acylated. Using a less polar solvent can sometimes favor O-acylation.
N-Quaternization during Etherification The alkylating agent is reacting with the pyridine nitrogen.Use a strong, non-nucleophilic base (e.g., NaH) in an aprotic solvent like THF or DMF to first deprotonate the alcohol, forming the more nucleophilic alkoxide. Add the alkylating agent slowly at a low temperature.
Poor Solubility of Reagents Mismatch between the polarity of the solvent and the reagents.Consult a solvent miscibility table and choose a solvent that can dissolve all reaction components.[3][4] A mixture of co-solvents can sometimes be effective.

Detailed Experimental Protocols

Oxidation to (4-Phenylpyridin-2-YL)carbaldehyde

Method 1: Dess-Martin Periodinane (DMP) Oxidation [5][6][7][8][9]

This method is mild and offers high selectivity for the aldehyde without over-oxidation.

  • Reagents: this compound, Dess-Martin Periodinane (DMP), Dichloromethane (DCM), Sodium bicarbonate (optional, for acid-sensitive substrates).

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M).

    • Add DMP (1.1-1.5 eq) in one portion at room temperature.

    • If the substrate is acid-sensitive, add solid sodium bicarbonate (2-3 eq).

    • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Method 2: Manganese Dioxide (MnO₂) Oxidation [2][10][11][12]

MnO₂ is a selective and inexpensive oxidant for benzylic and allylic alcohols.

  • Reagents: this compound, Activated Manganese Dioxide (MnO₂), Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Procedure:

    • To a solution of this compound (1.0 eq) in DCM or EtOAc (0.1 M), add activated MnO₂ (5-10 eq by weight).

    • Stir the suspension vigorously at room temperature.

    • Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight depending on the activity of the MnO₂.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the Celite® pad with additional solvent.

    • Combine the filtrates and concentrate under reduced pressure to afford the crude aldehyde.

    • Purify by column chromatography if necessary.

Esterification to (4-Phenylpyridin-2-YL)methyl acetate

Method: Mitsunobu Reaction [13][14][15][16][17]

This reaction allows for the formation of esters with inversion of configuration at the alcohol carbon (though not applicable for this primary alcohol). It is performed under mild, neutral conditions.

  • Reagents: this compound, Acetic acid, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve this compound (1.0 eq), acetic acid (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF (0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

Etherification to 2-(Methoxymethyl)-4-phenylpyridine

Method: Williamson Ether Synthesis

This classic method requires careful control to avoid N-alkylation of the pyridine ring.

  • Reagents: this compound, Sodium hydride (NaH), Methyl iodide (MeI), Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF).

  • Procedure:

    • To a suspension of NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF or DMF (0.2 M) at 0 °C, add a solution of this compound (1.0 eq) in the same solvent dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

    • Stir at room temperature and monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizing Solvent Selection Logic

The following diagram illustrates a general workflow for selecting an appropriate solvent system.

Solvent_Selection_Workflow Solvent Selection Workflow for this compound Reactions cluster_start Initial Considerations cluster_reagents Reagent Compatibility cluster_solvent_properties Solvent Properties cluster_troubleshooting Potential Issues & Refinement cluster_final Final Selection Start Define Reaction Type (Oxidation, Esterification, etc.) Reagent_Solubility Assess Solubility of All Reagents & Substrate Start->Reagent_Solubility Reagent_Reactivity Consider Reagent Sensitivity (e.g., to water, acid, base) Start->Reagent_Reactivity Polarity Select Polarity: Polar Protic, Polar Aprotic, Nonpolar Reagent_Solubility->Polarity Reagent_Reactivity->Polarity Boiling_Point Consider Reaction Temperature & Boiling Point Polarity->Boiling_Point Side_Reactions Anticipate Side Reactions (e.g., N-quaternization) Boiling_Point->Side_Reactions Workup Plan for Product Isolation & Purification Side_Reactions->Workup Final_Choice Select Optimal Solvent(s) Workup->Final_Choice

Caption: A logical workflow for selecting the optimal solvent for reactions involving this compound.

Reaction-Specific Solvent Recommendations

Reaction_Solvent_Recommendation Solvent Recommendations for Key Reactions cluster_oxidation Oxidation cluster_esterification Esterification cluster_etherification Etherification Oxidation Oxidation (Alcohol to Aldehyde) DCM DCM Oxidation->DCM DMP, Swern, MnO2 EtOAc Ethyl Acetate Oxidation->EtOAc MnO2 Solvent_Free Solvent-Free Oxidation->Solvent_Free MnO2 Esterification Esterification THF_Ester THF Esterification->THF_Ester Mitsunobu DCM_Ester DCM Esterification->DCM_Ester DCC/DMAP Etherification Etherification THF_Ether THF Etherification->THF_Ether Williamson (NaH) DMF_Ether DMF Etherification->DMF_Ether Williamson (NaH)

Caption: Recommended solvents for common transformations of this compound.

References

Stability of (4-Phenylpyridin-2-YL)methanol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Phenylpyridin-2-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability under both acidic and basic conditions.

Introduction

This compound is a versatile building block in medicinal chemistry and materials science. Its structure, featuring a pyridine ring, a phenyl substituent, and a hydroxymethyl group, provides multiple sites for chemical modification.[1] However, this complexity also raises questions about its stability under various experimental conditions. This guide aims to provide a clear understanding of the potential reactivity and degradation pathways of this compound to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is generally stable under recommended storage conditions, which typically include a cool, dry, and well-ventilated area, away from strong oxidizing agents. Like many benzyl alcohols, it can be slowly oxidized to the corresponding aldehyde and carboxylic acid upon prolonged exposure to air.[2] It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) for long-term storage to minimize oxidation.

Q2: How does the pyridine nitrogen affect the stability of the molecule in acidic conditions?

A2: The nitrogen atom in the pyridine ring is basic and will be protonated in acidic media to form a pyridinium cation.[3] This protonation can significantly influence the reactivity of the molecule. The pKa of the pyridinium ion is approximately 5.25.[3] At a pH below this value, the majority of the molecules will exist in their protonated form. This can increase the compound's solubility in aqueous acidic solutions.

Q3: Is the hydroxyl group reactive under basic conditions?

A3: Yes, the hydroxyl group of this compound is a benzylic alcohol and can be deprotonated under basic conditions to form an alkoxide anion.[4] The reactivity of this alkoxide will depend on the strength of the base and the reaction conditions. Strong bases will favor the deprotonation.[5]

Q4: Can the pyridine ring itself degrade under strong acidic or basic conditions?

A4: The pyridine ring is a robust aromatic system and is generally resistant to degradation under many acidic and basic conditions.[6][7] However, extreme conditions, such as high temperatures in the presence of strong acids or bases, could potentially lead to ring-opening or other degradation pathways.[6] Most standard organic reactions are unlikely to affect the pyridine ring's integrity.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Problem Potential Cause Troubleshooting Steps & Explanation
Low yield or recovery after a reaction in acidic media. Acid-catalyzed dehydration: The protonated pyridinium species can make the benzylic hydroxyl group a good leaving group (as water), leading to the formation of a carbocation. This can be followed by elimination to form an alkene or reaction with a nucleophile.[8][9]- Lower the reaction temperature: Dehydration reactions are often favored at higher temperatures. - Use a milder acid or a buffered system: This will reduce the concentration of the protonated species. - Minimize reaction time: Prolonged exposure to acidic conditions increases the likelihood of side reactions.
Formation of an unexpected, more polar byproduct in basic media. Oxidation to benzaldehyde or benzoic acid: In the presence of an oxidizing agent and base, the benzylic alcohol can be oxidized.[10] Even dissolved oxygen can sometimes contribute to slow oxidation.- Work under an inert atmosphere: Use nitrogen or argon to sparge your reaction mixture and maintain a positive pressure. - Use freshly distilled solvents: This will minimize the presence of peroxides and dissolved oxygen. - Add an antioxidant: If compatible with your reaction, a small amount of an antioxidant like BHT could prevent oxidation.
Inconsistent analytical results (e.g., HPLC, NMR). On-column degradation or sample instability: If using an acidic mobile phase for HPLC, the compound may be degrading on the column. Similarly, if dissolved in an acidic solvent like TFA-d for NMR, degradation can occur over time.- Use a neutral or slightly basic mobile phase for HPLC if possible. - Analyze samples promptly after preparation. - For NMR, consider using a non-acidic deuterated solvent. If an acidic solvent is necessary, acquire the spectrum as quickly as possible.
Formation of a high molecular weight, resinous material in strong acid. Polymerization: The carbocation intermediate formed during acid-catalyzed dehydration can be attacked by another molecule of the alcohol, leading to ether formation and potentially polymerization.[11]- Use a non-nucleophilic acid if possible. - Keep the concentration of the starting material low. - Avoid highly concentrated strong acids like concentrated sulfuric acid.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for designing robust experimental protocols.

Acidic Conditions

Under acidic conditions, the primary degradation pathway is likely to be initiated by the protonation of the pyridine nitrogen. This is followed by the protonation of the hydroxyl group, which then leaves as a water molecule to form a benzylic carbocation. This carbocation can then undergo several reactions:

  • Elimination: Loss of a proton from an adjacent carbon to form an alkene.

  • Nucleophilic Attack: Reaction with a nucleophile present in the reaction mixture.

  • Polymerization: Reaction with another molecule of the alcohol.[11]

Acid_Degradation A This compound B Protonated Pyridinium Species A->B + H+ C Protonated Hydroxyl Group B->C + H+ D Benzylic Carbocation C->D - H2O E Elimination Product (Alkene) D->E - H+ F Nucleophilic Substitution Product D->F + Nu- G Polymerization/Etherification Products D->G + this compound

Caption: Potential degradation pathway under acidic conditions.

Basic Conditions

In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide is susceptible to oxidation, especially in the presence of an oxidizing agent or even atmospheric oxygen, to yield the corresponding aldehyde and subsequently the carboxylic acid.

Basic_Degradation A This compound B Alkoxide A->B + Base, - H+ C Aldehyde B->C Oxidation D Carboxylic Acid C->D Further Oxidation

Caption: Potential degradation pathway under basic conditions.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound in your specific experimental matrix, a forced degradation study is recommended.[12]

Protocol 1: Stability in Acidic Conditions
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Solutions: Prepare solutions of 0.1 M HCl and 1 M HCl in water.

  • Forced Degradation:

    • To three separate vials, add a known volume of the stock solution.

    • To the first vial, add an equal volume of 0.1 M HCl.

    • To the second vial, add an equal volume of 1 M HCl.

    • To the third vial (control), add an equal volume of water.

  • Incubation: Incubate the vials at room temperature and at an elevated temperature (e.g., 50 °C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize the aliquots with a suitable base (e.g., 0.1 M NaOH) and dilute with the mobile phase. Analyze by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile) to monitor the disappearance of the parent compound and the appearance of any degradation products.

Protocol 2: Stability in Basic Conditions
  • Stock Solution Preparation: Prepare a stock solution of this compound as described in Protocol 1.

  • Basic Solutions: Prepare solutions of 0.1 M NaOH and 1 M NaOH in water.

  • Forced Degradation:

    • To three separate vials, add a known volume of the stock solution.

    • To the first vial, add an equal volume of 0.1 M NaOH.

    • To the second vial, add an equal volume of 1 M NaOH.

    • To the third vial (control), add an equal volume of water.

  • Incubation: Incubate the vials at room temperature and at an elevated temperature (e.g., 50 °C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize the aliquots with a suitable acid (e.g., 0.1 M HCl) and dilute with the mobile phase. Analyze by HPLC as described in Protocol 1.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) C Mix Stock and Stress Solutions A->C B Prepare Acidic/Basic Stress Solutions B->C D Incubate at RT and 50°C C->D E Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) D->E F Neutralize and Dilute E->F G Analyze by HPLC F->G H Quantify Parent and Degradation Products G->H

Caption: General workflow for stability assessment.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of (4-Phenylpyridin-2-YL)methanol Derivatives as Wee1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of (4-Phenylpyridin-2-YL)methanol derivatives, focusing on their role as potent Wee1 kinase inhibitors for cancer therapy. We will delve into their mechanism of action, compare their efficacy with other Wee1 inhibitors, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Critical Role of Wee1 Kinase in Cancer

Wee1 kinase is a key regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage.[1][2] This allows time for DNA repair, a crucial process for normal cells. However, many cancer cells have a defective G1 checkpoint, often due to mutations in the p53 tumor suppressor gene.[2] This makes them heavily reliant on the G2/M checkpoint for survival. Inhibition of Wee1 in these cancer cells abrogates the G2/M checkpoint, forcing them into premature mitosis with damaged DNA, leading to a form of cell death known as mitotic catastrophe.[2][3] This selective vulnerability of cancer cells makes Wee1 an attractive target for cancer therapy.

This compound derivatives have emerged as a promising class of small molecule inhibitors targeting Wee1 kinase. Their unique chemical scaffold allows for potent and selective inhibition, offering a potential new avenue for cancer treatment.

Mechanism of Action: How this compound Derivatives Inhibit Wee1

This compound derivatives are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the Wee1 kinase, preventing the binding of ATP and subsequent phosphorylation of its substrate, CDK1.[1] Wee1 normally inhibits CDK1 by phosphorylating it at Tyr15 and Thr14.[4] By blocking this inhibitory phosphorylation, these derivatives effectively "release the brakes" on the cell cycle, leading to uncontrolled entry into mitosis.

Wee1 Inhibition Pathway cluster_0 Normal Cell Cycle Progression (G2/M Checkpoint) cluster_1 Effect of this compound Derivatives DNA_Damage DNA Damage Wee1_Active Active Wee1 Kinase DNA_Damage->Wee1_Active CDK1_Inactive Inactive CDK1/Cyclin B Wee1_Active->CDK1_Inactive Phosphorylates (Tyr15, Thr14) G2_Arrest G2 Arrest (DNA Repair) CDK1_Inactive->G2_Arrest Mitosis_Blocked Mitosis Blocked G2_Arrest->Mitosis_Blocked Derivative This compound Derivative Wee1_Inactive Inactive Wee1 Kinase Derivative->Wee1_Inactive Inhibits CDK1_Active Active CDK1/Cyclin B Wee1_Inactive->CDK1_Active No Phosphorylation Premature_Mitosis Premature Mitosis CDK1_Active->Premature_Mitosis Mitotic_Catastrophe Mitotic Catastrophe (Cell Death) Premature_Mitosis->Mitotic_Catastrophe Synthesis_Workflow Start Starting Materials (e.g., 2-bromo-4-phenylpyridine) Step1 Grignard Reaction or Lithiation Start->Step1 Step2 Reaction with an Aldehyde or Ketone Step1->Step2 Step3 Work-up and Purification Step2->Step3 Product Final this compound Derivative Step3->Product

References

A Comparative Guide to the Synthesis of (4-Phenylpyridin-2-YL)methanol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

(4-Phenylpyridin-2-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized as a key intermediate in the synthesis of complex molecular architectures. The strategic placement of the phenyl and hydroxymethyl groups on the pyridine core offers versatile points for further functionalization. Consequently, the development of efficient, scalable, and cost-effective synthetic routes to this compound is of paramount importance to researchers in both academic and industrial settings.

This guide provides an in-depth comparison of the primary synthetic strategies for preparing this compound. We will delve into the mechanistic underpinnings, practical execution, and relative merits of each approach, supported by experimental data and protocols. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic route for their specific application.

Route 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[1] This approach is one of the most common and reliable methods for synthesizing 4-arylpyridines.[2][3] The general strategy involves the palladium-catalyzed reaction of a pyridine derivative with a phenylboronic acid.

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an active Pd(0) catalyst to the aryl halide, transmetalation of the organoboron compound to the palladium center, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[1]

A logical synthetic sequence commences with a readily available starting material, such as 2-methyl-4-chloropyridine. The key C-C bond is formed via Suzuki coupling with phenylboronic acid. The final step involves the oxidation of the methyl group to the desired hydroxymethyl functionality.

Caption: Workflow for Suzuki-Miyaura coupling followed by oxidation.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established methodologies for the synthesis of 2-arylpyridines.[1]

  • Reaction Setup: To an oven-dried flask, add 2-methyl-4-chloropyridine (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Execution: Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-methyl-4-phenylpyridine.

The subsequent oxidation of the methyl group can be achieved using various reagents, such as selenium dioxide or by radical bromination followed by hydrolysis.

Parameter Suzuki-Miyaura Coupling Route
Starting Materials Halogenated 2-methylpyridines, Phenylboronic acids
Key Reagents Palladium catalyst, Base
Typical Yields 70-95% for coupling step
Reaction Conditions Mild to moderate (80-100 °C)
Advantages High functional group tolerance, wide availability of reagents, well-established and reliable.
Disadvantages Multi-step process (coupling then oxidation), potential for catalyst and boron impurities in the final product.[2]

Route 2: Negishi Cross-Coupling

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms C-C bonds by reacting an organozinc compound with an organic halide.[4] This method is highly effective and often provides excellent yields, serving as a valuable alternative to the Suzuki coupling.[5]

Reaction Principle: The synthesis can be approached in two ways: coupling a 4-halopyridine-2-methanol derivative with a phenylzinc reagent, or coupling a 2-(hydroxymethyl)-4-zincopyridine with a halobenzene. The former is often more practical. The organozinc reagent is typically prepared in situ from a corresponding organolithium or Grignard reagent.

The workflow involves protecting the hydroxyl group of a 4-halo-2-(hydroxymethyl)pyridine, performing the Negishi coupling, and then deprotecting to reveal the final product.

Caption: General workflow for a Negishi cross-coupling approach.

Experimental Protocol: Negishi Coupling

This protocol is a representative example for the synthesis of 2-benzylpyridines and related structures.[6][7]

  • Preparation of Organozinc Reagent: Prepare phenyllithium or phenylmagnesium bromide from bromobenzene. Add this solution to a stirred solution of zinc chloride (1.1 equiv) in anhydrous THF at 0 °C and stir for 1 hour.

  • Coupling Reaction: To a separate flask containing the protected 4-chloro-2-(hydroxymethyl)pyridine (1.0 equiv) and a palladium catalyst like Pd(dppf)Cl₂ (0.03 equiv) in anhydrous THF, add the freshly prepared phenylzinc chloride solution.

  • Reaction Execution: Heat the reaction mixture at 60-70 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Deprotection: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The protecting group is then removed under appropriate conditions (e.g., acid or base hydrolysis) to yield the target compound.

  • Purification: Purify the final product by column chromatography or crystallization.

Parameter Negishi Coupling Route
Starting Materials Halopyridine derivatives, Organozinc reagents
Key Reagents Palladium or Nickel catalyst
Typical Yields 75-90%
Reaction Conditions Mild (0-70 °C)
Advantages High yields, high functional group tolerance, can couple sp³, sp², and sp carbons.[4]
Disadvantages Requires preparation of moisture-sensitive organozinc reagents, potential for multi-step sequence (protection/deprotection).

Route 3: Direct C-H Arylation

Modern synthetic chemistry increasingly focuses on atom economy and step efficiency. Direct C-H activation/arylation offers a more streamlined approach by avoiding the pre-functionalization of starting materials (i.e., creating organoboron or organozinc reagents).[8]

Reaction Principle: This strategy involves the palladium-catalyzed coupling of a C-H bond on the pyridine ring directly with an aryl halide. For the synthesis of this compound, this would ideally involve the direct C4-arylation of 2-pyridinemethanol. However, regioselectivity can be a significant challenge in pyridine C-H functionalization. The nitrogen atom strongly directs functionalization to the C2 and C6 positions.[9] Overcoming this inherent reactivity often requires specialized directing groups or catalyst systems.[10]

While a direct C4-arylation of 2-pyridinemethanol is challenging, a related approach could involve the C-H arylation of a 2-methylpyridine derivative where the methyl group serves as a precursor to the methanol functionality.

Caption: Idealized (but challenging) direct C-H arylation workflow.

Conceptual Protocol: C-H Arylation

This represents a conceptual protocol, as direct C4-arylation of 2-pyridinemethanol is not yet a well-established, high-yielding method without specific directing groups.[11]

  • Reaction Setup: In a reaction vessel, combine 2-pyridinemethanol (1.0 equiv), the aryl halide (e.g., iodobenzene, 1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 0.1 equiv), a specialized ligand (e.g., a phosphine or N-heterocyclic carbene ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 equiv).

  • Solvent and Execution: Add a high-boiling polar aprotic solvent (e.g., DMA or NMP). Degas the mixture and heat to a high temperature (120-150 °C) for 12-24 hours.

  • Work-up and Purification: After cooling, dilute with water and extract with an organic solvent. The product would then be isolated and purified via chromatography.

Parameter Direct C-H Arylation Route
Starting Materials Pyridine-2-methanol, Aryl halides
Key Reagents Palladium catalyst, Specialized ligand, Base
Typical Yields Variable, often lower for non-directed C4-arylation
Reaction Conditions Often harsh (high temperatures)
Advantages High atom economy, fewer synthetic steps (avoids pre-functionalization).
Disadvantages Significant regioselectivity challenges, may require specific directing groups, potentially harsh conditions, and higher catalyst loading.[8][11]

Comparative Summary and Conclusion

Synthetic RouteOverall Step CountReagent AvailabilityYieldsConditionsKey AdvantagesKey Challenges
Suzuki-Miyaura Coupling 2-3 stepsExcellentGood to ExcellentMild-ModerateRobust, reliable, broad substrate scope.[1][12]Requires pre-functionalization; potential impurities.[2]
Negishi Coupling 2-4 steps (incl. protection)GoodGood to ExcellentMildHigh reactivity and functional group tolerance.[4]Moisture-sensitive reagents; potential extra steps.
Direct C-H Arylation 1-2 stepsExcellentVariableModerate-HarshHigh atom and step economy.Poor regioselectivity for C4; harsh conditions.[9]

Recommendation for Researchers:

For reliability, scalability, and projects where material throughput is critical, the Suzuki-Miyaura cross-coupling route remains the gold standard. Its predictability and the vast commercial availability of boronic acids make it a highly practical choice for most drug discovery and development campaigns.

The Negishi coupling is an excellent alternative, particularly when the corresponding boronic acid is unstable or unavailable, or when milder conditions are paramount. Its high reactivity can sometimes outperform the Suzuki coupling for challenging substrates.

While Direct C-H Arylation represents the future of efficient synthesis, its application for the specific regioselective synthesis of this compound is still an area of active research. For discovery chemistry where novel analogs are being explored, this route might offer unique opportunities, but for routine or large-scale synthesis, it is not yet the most practical option due to selectivity and yield issues.

Ultimately, the choice of synthetic route will depend on the specific project goals, available resources, scale of the synthesis, and the expertise of the research team. This guide provides the foundational knowledge to make an informed and strategic decision.

References

A Comparative Guide to the Structural Elucidation of (4-Phenylpyridin-2-YL)methanol: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential as a therapeutic agent. This guide provides an in-depth comparison of X-ray crystallography and alternative spectroscopic techniques for the structural analysis of (4-Phenylpyridin-2-YL)methanol, a versatile building block in medicinal chemistry.

While the primary focus is on this compound, this guide will utilize its close regioisomer, phenyl(pyridin-2-yl)methanol, as a detailed case study for single-crystal X-ray crystallography due to the public availability of its crystal structure data. This allows for a thorough exploration of the technique's capabilities. We will then compare this definitive method with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing a comprehensive framework for selecting the most appropriate analytical tool for structural confirmation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise arrangement of atoms within a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique generates a detailed three-dimensional electron density map, from which atomic positions, bond lengths, and bond angles can be determined with exceptional precision.[2][3][4]

Experimental Protocol: Single-Crystal X-ray Diffraction of phenyl(pyridin-2-yl)methanol

The successful determination of a crystal structure is contingent on a meticulously executed experimental workflow. The following protocol outlines the key steps, emphasizing the rationale behind each procedural choice.

1. Crystal Growth:

  • Objective: To obtain high-quality single crystals of sufficient size (typically 0.1-0.3 mm) and regularity.[3][5]

  • Procedure: Slow evaporation of a saturated solution of phenyl(pyridin-2-yl)methanol in a suitable solvent, such as ethanol, is a common technique. The slow rate of evaporation allows for the ordered arrangement of molecules into a crystal lattice.

  • Causality: The quality of the crystal is paramount. A well-ordered, single crystal will diffract X-rays in a sharp, predictable pattern, leading to high-resolution structural data. Imperfections or the presence of multiple crystals will result in a complex and often unsolvable diffraction pattern.

2. Crystal Mounting and Data Collection:

  • Objective: To mount a single crystal on a goniometer head and collect diffraction data.[3][4]

  • Procedure: A suitable crystal is selected under a microscope, mounted on a thin fiber, and placed on the goniometer head of a diffractometer.[4] The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which can degrade the diffraction pattern. The crystal is rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector.[2][3]

  • Causality: The goniometer allows for the precise rotation of the crystal, ensuring that all possible diffraction spots are collected.[4] Cryo-cooling enhances the quality of the data by reducing atomic motion, leading to a more accurate electron density map.

3. Structure Solution and Refinement:

  • Objective: To process the diffraction data and generate a final, refined crystal structure.

  • Procedure: The collected diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to improve the fit.

  • Causality: The refinement process minimizes the difference between the observed diffraction pattern and the pattern calculated from the atomic model, resulting in an accurate representation of the molecular structure. The final model provides precise information on bond lengths, bond angles, and intermolecular interactions.

Case Study: Crystal Structure of phenyl(pyridin-2-yl)methanol

The crystal structure of phenyl(pyridin-2-yl)methanol reveals key structural features. In the solid state, the molecules are linked by O-H···N hydrogen bonds, forming helical chains.[6] The pyridine and phenyl rings are inclined to each other by approximately 71.42°.[6] This type of detailed structural information, including intermolecular interactions, is unique to X-ray crystallography and is invaluable for understanding the solid-state properties of a compound.

Table 1: Crystallographic Data for phenyl(pyridin-2-yl)methanol

ParameterValue
Chemical FormulaC₁₂H₁₁NO
Molecular Weight185.22
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)7.4385 (8)
b (Å)14.3429 (16)
c (Å)9.2255 (10)
V (ų)984.27 (19)
Z4

Data obtained from Kim & Kang (2014).[7]

Alternative Structural Elucidation Techniques: A Comparative Analysis

While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information and may be more suitable in certain contexts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

  • Strengths:

    • Provides information about the structure in a biologically relevant solution state.

    • Can be used to study dynamic processes, such as conformational changes.

    • Non-destructive technique.

  • Limitations:

    • Provides an average structure in solution, which may differ from the solid-state conformation.

    • Complex spectra can be challenging to interpret for larger molecules.

    • Does not provide direct information on bond lengths and angles with the same precision as X-ray crystallography.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine-H37.2-7.4120-122
Pyridine-H57.6-7.8123-125
Pyridine-H68.5-8.7148-150
Phenyl-H7.3-7.6127-130 (multiple signals)
CH-OH5.5-5.770-75
OHVariable-
Pyridine-C2-160-163
Pyridine-C4-145-148
Phenyl-C (ipso)-140-143

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound.

  • Strengths:

    • Provides an accurate molecular weight determination.

    • Fragmentation patterns can offer clues about the molecular structure.

    • High sensitivity, requiring only small amounts of sample.

  • Limitations:

    • Does not provide information about the three-dimensional arrangement of atoms.

    • Isomers often cannot be distinguished by mass spectrometry alone.

For this compound (C₁₂H₁₁NO), the expected molecular ion peak [M]⁺ in a high-resolution mass spectrum would be at m/z 185.0841.

Visualizing the Workflow and Decision-Making Process

experimental_workflow cluster_crystal Crystal Growth & Selection cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis of this compound Crystallization Slow Evaporation Crystallization Synthesis->Crystallization Selection Microscopic Selection of Single Crystal Crystallization->Selection Mounting Mounting on Goniometer Selection->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Processing Data Processing & Integration Data_Collection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Caption: Experimental workflow for single-crystal X-ray crystallography.

decision_tree Start Need for Structural Information Q1 Definitive 3D structure required? Start->Q1 Q2 Is a high-quality single crystal available? Q1->Q2 Yes Q3 Information on solution-state conformation needed? Q1->Q3 No Q2->Q3 No Xray Single-Crystal X-ray Crystallography Q2->Xray Yes Q4 Molecular weight confirmation sufficient? Q3->Q4 No NMR NMR Spectroscopy Q3->NMR Yes MS Mass Spectrometry Q4->MS Yes Combine Combine Spectroscopic Methods (NMR & MS) Q4->Combine No

Caption: Decision tree for selecting a structural analysis technique.

Conclusion: An Integrated Approach to Structural Confirmation

The structural elucidation of a novel compound is rarely accomplished with a single technique. While single-crystal X-ray crystallography provides unparalleled detail on the solid-state structure of a molecule like this compound, NMR spectroscopy and mass spectrometry offer crucial, complementary information regarding its solution-state conformation and molecular identity.

For drug development professionals and researchers, an integrated approach is often the most effective. The definitive three-dimensional structure from X-ray crystallography can inform the interpretation of NMR data and provide a basis for computational modeling, while MS confirms the molecular weight and elemental composition. The choice of technique, or combination of techniques, will ultimately depend on the specific research question, the availability of a suitable sample, and the desired level of structural detail.

References

A Comparative Guide to the Purity Analysis of (4-Phenylpyridin-2-YL)methanol by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Pharmaceutical Development

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of a therapeutic product. However, the purity of that cornerstone is what ensures its safety and efficacy. (4-Phenylpyridin-2-YL)methanol is a key building block, an intermediate whose structural features are leveraged in the synthesis of more complex drug candidates. The journey from a laboratory synthesis to a market-ready drug is paved with rigorous quality control, and at the heart of this process lies impurity profiling.[1] Impurities, defined as any component not the chemical entity defined as the new drug substance, can arise from various stages including synthesis, purification, and storage.[2]

Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines, particularly ICH Q3A, that mandate the reporting, identification, and toxicological qualification of impurities in new drug substances.[3][4] This guide, designed for researchers and drug development professionals, provides an in-depth comparison of two premier analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity analysis of this compound. We will explore the causality behind experimental choices, present detailed protocols, and offer a data-driven comparison to empower you to build a robust and self-validating analytical control strategy.

Anticipating the Challenge: A Predicted Impurity Profile

A robust analytical method is one that is designed to detect the impurities that are likely to be present. The synthesis of this compound, like its close analogs, often involves the chemical reduction of a ketone precursor, specifically (4-phenylpyridin-2-yl)methanone.[5][6] This synthetic route provides a logical roadmap for predicting potential process-related impurities:

  • Starting Material: Unreacted (4-phenylpyridin-2-yl)methanone is a primary impurity target.

  • By-products: Over-reduction or side reactions could lead to the formation of 2-methyl-4-phenylpyridine.

  • Reagents & Catalysts: Residual catalysts (e.g., palladium, iridium) or reagents from preceding steps in the synthesis of the ketone may be present.[7]

  • Solvents: Residual solvents used during reaction or purification (e.g., methanol, ethyl acetate, toluene) are common volatile or semi-volatile impurities.

Our analytical strategy must therefore be capable of separating and detecting compounds with a range of polarities and volatilities. This is where the orthogonal capabilities of HPLC and GC-MS become indispensable.

Method 1: HPLC for Non-Volatile Impurity Profiling

High-Performance Liquid Chromatography is the gold standard for the analysis of non-volatile and thermally labile compounds, making it the primary tool for quantifying the principal drug substance and related organic impurities.[1]

Expertise & Rationale: Designing the HPLC Method

For this compound, a Reverse-Phase HPLC (RP-HPLC) method is the logical choice. The molecule possesses both a polar hydroxyl group and non-polar aromatic rings (phenyl and pyridine), making it well-suited for retention on a non-polar stationary phase.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the workhorse for RP-HPLC and provides an excellent starting point. Its hydrophobic nature will interact with the phenyl and pyridine rings, providing retention.

  • Mobile Phase Strategy: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile is necessary. A gradient allows for the effective elution of compounds with varying polarities—from highly polar degradation products to the less polar ketone starting material—within a reasonable timeframe.

  • pH and Peak Shape: The pyridine moiety in the analyte is basic (pKa ~5.2).[8] To ensure sharp, symmetrical peaks and reproducible retention times, the mobile phase should be buffered to an acidic pH (e.g., pH 2-4) using an additive like formic or trifluoroacetic acid. This protonates the pyridine nitrogen, preventing its interaction with residual acidic silanol groups on the silica support, a common cause of peak tailing.[7]

  • Detection: The presence of two aromatic rings in this compound results in strong ultraviolet (UV) absorbance. A UV detector, particularly a Diode Array Detector (DAD) which provides spectral data, is ideal for detection and can help distinguish between peaks that may co-elute.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Diluent (e.g., 50:50 ACN/Water) s1->s2 s3 Filter through 0.45 µm Syringe Filter s2->s3 h3 Autosampler s3->h3 Inject Sample h1 Mobile Phase (A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN) h2 Gradient Pump h1->h2 h2->h3 h4 C18 Column (e.g., 4.6x150mm, 5µm) h3->h4 h5 DAD/UV Detector (λ = 254 nm) h4->h5 d1 Chromatogram Acquisition h5->d1 Signal Output d2 Peak Integration d1->d2 d3 Purity Calculation (% Area Normalization) d2->d3 GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Volatile Solvent (e.g., Dichloromethane) s1->s2 g1 Split/Splitless Injector (280°C) s2->g1 Inject Sample g2 DB-5 Column in Temperature-Programmed Oven g1->g2 g4 Mass Spectrometer (EI Source, 70 eV) g2->g4 g3 Helium Carrier Gas g3->g1 d1 Acquire Total Ion Chromatogram (TIC) g4->d1 Ion Signal Output d2 Extract Mass Spectra for Each Peak d1->d2 d3 Identify via Library Search (e.g., NIST) d2->d3

References

A Senior Application Scientist's Guide to In Vitro Efficacy Testing of (4-Phenylpyridin-2-YL)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparison of in vitro assays for evaluating the efficacy of (4-Phenylpyridin-2-YL)methanol derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, provides detailed protocols, and offers insights to ensure the generation of robust and reliable data.

The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in a range of therapeutic areas, notably as potential anticancer agents.[1][2][3][4] Effective preclinical evaluation of these compounds hinges on a well-designed cascade of in vitro assays to elucidate their biological activity, mechanism of action, and potential liabilities. This guide will navigate the critical assays for this purpose, moving from broad phenotypic screens to specific target-based assessments.

Section 1: Foundational Efficacy Assessment: Cell Viability and Cytotoxicity Assays

The initial step in evaluating any potential therapeutic is to determine its effect on cell viability and proliferation.[5][6][7] These assays provide a fundamental measure of a compound's cytotoxic or cytostatic potential and are crucial for establishing dose-response relationships and calculating key parameters like the half-maximal inhibitory concentration (IC50).[7]

Comparison of Common Cell Viability Assays

Two of the most widely used methods for assessing cell viability are the MTT and XTT assays.[8][9][10] Both are colorimetric assays that measure the metabolic activity of viable cells.[8][9]

Assay Principle Advantages Disadvantages
MTT Reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[8][10]Well-established, cost-effective.Requires a solubilization step to dissolve the formazan crystals, which can introduce variability.[9][11]
XTT Reduction of a second-generation tetrazolium salt (XTT) to a water-soluble orange formazan product.[9][11]Simpler protocol as no solubilization step is needed, generally more sensitive.[9][11]Can be more expensive than MTT.

Expert Insight: For high-throughput screening of a large number of this compound derivatives, the XTT assay is often preferred due to its streamlined protocol, which minimizes handling errors and improves reproducibility.[9][11]

Experimental Protocol: XTT Cell Viability Assay

This protocol outlines the steps for determining the IC50 of a this compound derivative in a cancer cell line (e.g., HepG2 or MCF-7).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • 96-well cell culture plates

  • XTT labeling reagent and electron-coupling reagent (commercially available kits)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • Assay Development: Add the XTT labeling mixture to each well and incubate for 2-4 hours, or until a noticeable color change is observed in the control wells.

  • Data Acquisition: Measure the absorbance of the wells at 450-500 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using appropriate software.

Section 2: Elucidating the Mechanism of Action: Target Engagement and Pathway Analysis

Once a compound has demonstrated cytotoxic activity, the next critical step is to identify its molecular target and understand how it perturbs cellular signaling pathways.[12][13][14][15] This is essential for rational drug development and for predicting potential on- and off-target effects.

Target Engagement Assays: Confirming Drug-Target Interaction

Target engagement assays are designed to confirm that a compound physically interacts with its intended protein target within the complex environment of a cell.[12][13][14]

CETSA is a powerful biophysical method that assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[16][17][18][19][20]

Principle: When a compound binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[17][20] This change in thermal stability can be quantified by heating cell lysates or intact cells to a range of temperatures and then measuring the amount of soluble protein remaining.[17][20]

Workflow:

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

The NanoBRET™ assay is a proximity-based method that measures target engagement in live cells using bioluminescence resonance energy transfer (BRET).[21][22]

Principle: This assay utilizes a target protein tagged with NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the same target.[22] When the tracer is bound, BRET occurs between the luciferase and the tracer.[22] If a test compound displaces the tracer by binding to the target, the BRET signal is reduced.[22]

Advantages over CETSA:

  • Provides real-time, quantitative data on target engagement in living cells.[22]

  • Can be adapted for high-throughput screening.[21]

Pathway Analysis: Unraveling Downstream Effects

Many this compound derivatives are being investigated as kinase inhibitors, particularly targeting pathways like PI3K/Akt/mTOR, which are frequently dysregulated in cancer.[23][24][25][26][27] Therefore, assessing the phosphorylation status of key proteins in these pathways is crucial.

Western blotting is a classic and reliable technique for detecting and semi-quantifying specific proteins, including their phosphorylated forms.[28][29][30][31]

Expert Insight: When performing western blots for phospho-proteins, it is critical to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of the proteins.[29][30] Additionally, using bovine serum albumin (BSA) instead of milk for blocking can reduce background noise, as milk contains phosphoproteins that can be recognized by phospho-specific antibodies.[28][29][30]

Protocol: Western Blot for Phospho-Akt

  • Cell Lysis: Treat cells with the this compound derivative for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473). In a parallel blot, use an antibody against total Akt as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

For a more comprehensive and high-throughput analysis of signaling pathways, Luminex multiplex assays are an excellent alternative to western blotting.[32][33][34][35]

Principle: This technology uses color-coded magnetic beads, each coated with a specific capture antibody. This allows for the simultaneous measurement of multiple analytes (e.g., total and phosphorylated proteins) in a single small sample.[32][34]

Comparison with Western Blotting:

Feature Western Blotting Luminex Multiplex Assay
Throughput LowHigh
Multiplexing LimitedHigh (up to 80 analytes)[32]
Sample Volume HighLow
Quantification Semi-quantitativeQuantitative

Section 3: Kinome Profiling: Assessing Selectivity

A critical aspect of kinase inhibitor development is understanding the compound's selectivity across the entire kinome.[36][37][38][39][40][41][42][43][44] Poor selectivity can lead to off-target effects and toxicity. Kinome profiling services offer a broad screening of a compound against a large panel of kinases.[21][38][40][42]

Workflow:

Caption: Kinome Profiling Workflow.

Section 4: Data Interpretation and Decision Making

The data generated from this cascade of in vitro assays provides a comprehensive picture of a this compound derivative's efficacy and mechanism of action.

Data Integration and Prioritization:

  • Potency: IC50 values from cell viability assays establish the compound's potency.

  • Mechanism: Target engagement and pathway analysis data confirm the mechanism of action.

  • Selectivity: Kinome profiling reveals the compound's selectivity profile.

By integrating these data, researchers can prioritize the most promising derivatives for further preclinical development, including in vivo studies.[45][46]

References

A Comparative Guide to the Computational and DFT Structural Analysis of (4-Phenylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The unique arrangement of the phenyl and pyridinyl rings, along with the reactive methanol group, imparts specific physicochemical properties to (4-Phenylpyridin-2-YL)methanol, making it a valuable scaffold in the design of novel therapeutic agents and functional materials. Understanding its precise molecular geometry is paramount for predicting its interaction with biological targets and for designing derivatives with enhanced activity and specificity.

The Power of Computational Chemistry in Structural Elucidation

While experimental techniques like X-ray crystallography provide a definitive solid-state structure, they can be resource-intensive and are not always feasible. Computational methods, particularly DFT, offer a highly accurate and cost-effective alternative for predicting molecular structures and properties in the gas phase or in solution. DFT allows us to explore different conformations, analyze electronic distributions, and predict spectroscopic signatures, providing insights that are often complementary to experimental data.

This guide will walk through a comparative study, leveraging existing experimental data for a closely related molecule, phenyl(pyridin-2-yl)methanol, and a DFT study on a substituted analog, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, to benchmark our understanding of this compound's structure.

Experimental and Computational Methodologies: A Comparative Overview

To provide a robust comparison, we will consider three sources of structural information:

  • Experimental Crystal Structure of Phenyl(pyridin-2-yl)methanol: The solid-state structure of the closely related phenyl(pyridin-2-yl)methanol has been determined by X-ray diffraction.[1][2] This provides a valuable experimental benchmark for key bond lengths, angles, and the dihedral angle between the aromatic rings. The crystal structure reveals that in the solid state, molecules are linked by O-H···N hydrogen bonds, forming helical chains.[1][2]

  • DFT Study of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol: A published computational study on the chloro-substituted analog employed DFT with the B3LYP functional and the 6-311++G(d,p) basis set to optimize the molecular geometry and perform vibrational analysis.[3] This study provides a framework for the computational approach and allows for an assessment of the electronic effects of a substituent on the phenyl ring.

  • A Protocol for DFT Analysis of this compound: To facilitate a direct comparison, we outline a standard protocol for a DFT-based structural and electronic analysis of this compound.

Detailed Protocol for DFT Calculations of this compound

This protocol describes a typical workflow for obtaining the optimized geometry and electronic properties of this compound using a quantum chemistry software package like Gaussian.

Step 1: Initial Structure Generation

  • Construct the initial 3D structure of this compound using a molecular builder.

  • Perform an initial geometry optimization using a computationally less expensive method, such as a molecular mechanics force field (e.g., UFF), to obtain a reasonable starting geometry.

Step 2: DFT Geometry Optimization

  • Methodology: Employ Density Functional Theory (DFT).

  • Functional: Select the B3LYP hybrid functional, which is known to provide a good balance between accuracy and computational cost for organic molecules.

  • Basis Set: Utilize the Pople-style 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is important for accurately describing non-covalent interactions and the lone pairs on the nitrogen and oxygen atoms, while the polarization functions (d,p) allow for more flexibility in the description of bonding.

  • Convergence Criteria: Use tight convergence criteria for both the energy and the root-mean-square (RMS) force to ensure a true energy minimum is located.

Step 3: Vibrational Frequency Analysis

  • Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

  • The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true local minimum on the potential energy surface.

  • The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra if available.

Step 4: Electronic Property Analysis

  • From the optimized wavefunction, calculate key electronic properties such as:

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

    • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.

Visualizing the Computational Workflow

DFT Workflow Computational Workflow for this compound start Initial 3D Structure Generation opt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq check Check for Imaginary Frequencies freq->check min True Minimum Confirmed check->min None reopt Re-optimize Geometry check->reopt Found elec Electronic Property Analysis (HOMO, LUMO, MEP) min->elec reopt->opt end Final Results elec->end

Caption: A flowchart illustrating the key steps in the DFT-based structural and electronic analysis of this compound.

Structural Comparison: Theory vs. Experiment

The following table presents a comparison of key geometric parameters between the experimental crystal structure of phenyl(pyridin-2-yl)methanol and the DFT-calculated structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. These serve as valuable references for what can be expected for this compound.

ParameterPhenyl(pyridin-2-yl)methanol (Experimental)[1][2](RS)-(4-chlorophenyl)(pyridin-2-yl)methanol (DFT/B3LYP/6-311++G(d,p))[3]This compound (Expected DFT)
Dihedral Angle (Phenyl-Pyridyl) 71.42(10)°74.34(6)°Expected to be in a similar range, likely between 70-75°. The 4-phenyl substitution may slightly alter this due to steric and electronic effects.
O-H Bond Length 0.98(5) Å0.9625 ÅExpected to be around 0.96-0.98 Å, typical for hydroxyl groups in DFT calculations.
C-O Bond Length ~1.43 Å (inferred)1.4272 ÅExpected to be around 1.43 Å.
C-N Bond Lengths (Pyridine Ring) ~1.34 Å (inferred)1.3374 Å, 1.3379 ÅExpected to be around 1.34 Å.

Analysis of Structural Data:

The dihedral angle between the phenyl and pyridine rings is a key conformational parameter. In the experimental structure of phenyl(pyridin-2-yl)methanol, this angle is 71.42°.[1][2] The DFT-calculated value for the 4-chloro substituted analog is slightly larger at 74.34°.[4][5] This suggests that the two aromatic rings are significantly twisted with respect to each other, which is a common feature in such biaryl systems to minimize steric hindrance. For this compound, we can anticipate a similar twisted conformation. The bond lengths calculated by DFT for the chloro-substituted analog are in good agreement with expected values and provide a reliable estimate for our target molecule.

Electronic Properties: Insights from Frontier Molecular Orbitals and MEP

Following the computational protocol for this compound would allow for a detailed analysis of its electronic structure.

Frontier Molecular Orbitals (HOMO-LUMO):

  • HOMO: The HOMO is expected to be localized primarily on the electron-rich phenyl and pyridine rings. The precise localization will determine the most probable sites for electrophilic attack.

  • LUMO: The LUMO is anticipated to be distributed over the pyridine ring, particularly the nitrogen atom, and the phenyl ring. This indicates the likely sites for nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability. The DFT study on the chloro-substituted analog can provide a comparative value for this gap.[3]

Molecular Electrostatic Potential (MEP):

The MEP map provides a visual representation of the charge distribution. For this compound, we would expect to see:

  • Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the methanol group. These regions are susceptible to electrophilic attack and are involved in hydrogen bonding.

  • Positive Potential (Blue): Located around the hydrogen atoms, particularly the hydroxyl proton, making it the primary site for nucleophilic attack.

  • Neutral Regions (Green): Associated with the carbon atoms of the aromatic rings.

Visualizing the Molecular Structure

Caption: A 2D representation of this compound with atom numbering for reference in structural discussions.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding the structure of this compound through a comparative analysis of experimental data and computational DFT studies of analogous compounds. The outlined DFT protocol offers a reliable and scientifically sound approach for obtaining detailed structural and electronic information.

The key takeaways are:

  • This compound is expected to adopt a non-planar conformation with a significant dihedral angle between the phenyl and pyridine rings.

  • DFT calculations, particularly with the B3LYP functional and a Pople-style basis set like 6-311++G(d,p), are well-suited for accurately predicting the geometry and electronic properties of this molecule.

  • The electronic properties, including the HOMO-LUMO gap and MEP, provide crucial insights into the molecule's reactivity, guiding further synthetic modifications and applications in drug design.

Future work should focus on performing the detailed DFT calculations as outlined and, where possible, obtaining experimental spectroscopic data (NMR, IR) for this compound to validate the computational findings. Such a combined experimental and theoretical approach will provide the most complete picture of this important molecule's structure and function.

References

A Comparative Guide to the Biological Activity of (4-Phenylpyridin-2-YL)methanol and Its Analogs: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 4-Phenylpyridine Scaffold

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in a variety of non-covalent interactions, coupled with its favorable physicochemical properties, makes it a privileged structure in drug design. Within this broad class of compounds, the 4-phenylpyridine motif has emerged as a particularly interesting starting point for the development of novel therapeutics, with derivatives exhibiting a wide range of biological activities, including anticancer and enzyme inhibitory effects.

This guide provides a comprehensive comparison of the biological activity of (4-Phenylpyridin-2-YL)methanol and its structurally related analogs. While direct experimental data on the parent compound, this compound, is limited in the public domain, this analysis will leverage data from closely related analogs to elucidate structure-activity relationships (SAR) and predict its potential therapeutic applications. By examining the impact of structural modifications on biological outcomes, this guide aims to provide researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts centered around this promising chemical scaffold.

Anticipated Biological Profile of this compound: An Evidence-Based Extrapolation

Based on the established bioactivity of analogous structures, this compound is hypothesized to possess latent biological activities, most notably in the realms of oncology and enzyme inhibition. The presence of the 4-phenylpyridine core, a known pharmacophore in several kinase inhibitors and cytotoxic agents, suggests that this compound could serve as a valuable lead for further optimization. The methanol group at the 2-position of the pyridine ring offers a key point for derivatization, allowing for the exploration of chemical space to enhance potency and selectivity.

Comparative Analysis of Analog Activity: Unraveling Structure-Activity Relationships

The biological activity of pyridine derivatives is exquisitely sensitive to the nature and position of substituents on both the pyridine and phenyl rings. The following sections detail the reported activities of key analogs, providing a framework for understanding the SAR of the this compound series.

Anticancer Activity: A Focus on Cytotoxicity

Numerous studies have demonstrated the potent antiproliferative effects of 4-phenylpyridine derivatives against a variety of cancer cell lines. This activity is often attributed to the inhibition of key cellular processes such as microtubule dynamics or the signaling of protein kinases.

One notable analog, the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a methylated derivative of a close structural relative, has demonstrated selective anticancer activity against non-small cell lung adenocarcinoma A549 cells[1][2]. This finding underscores the potential of the core 4-phenylpyridine scaffold to be developed into targeted anticancer agents.

Further supporting this hypothesis, a series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, which feature a more complex substitution at the methanol position, have shown significant cytotoxic activity against several cancer cell lines. The table below summarizes the reported IC50 values for some of these compounds.

Compound IDR1 GroupA549 (Lung Cancer) IC50 (µM)MCF7 (Breast Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)PC3 (Prostate Cancer) IC50 (µM)
8c 4-fluoro<5>10>10>10
9b 3-trifluoromethyl<5<3<3<3
9d 4-trifluoromethyl<5<3<3<5

Table 1: In vitro antiproliferative activities of selected N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives. Data sourced from[3].

The data in Table 1 clearly indicates that substitutions on the terminal phenyl ring significantly impact cytotoxic potency. The presence of electron-withdrawing groups, such as trifluoromethyl, appears to be beneficial for activity across multiple cancer cell lines[3]. This suggests that modifying the phenyl ring of this compound with similar groups could be a promising strategy to enhance its anticancer potential.

Enzyme Inhibition: Targeting Key Pathological Drivers

The 4-phenylpyridine scaffold is also a known constituent of various enzyme inhibitors. For instance, derivatives of 4-phenylpyridine have been investigated as inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic diseases and cancer[4]. While 4-phenylpyridine itself was found to be a poor substrate for NNMT, this study highlights the potential for this scaffold to interact with enzyme active sites.

Furthermore, the broader class of pyridine-containing compounds has been extensively explored as inhibitors of various kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in cancer. The development of selective kinase inhibitors is a major focus of modern drug discovery.

Experimental Methodologies for Biological Evaluation

To enable researchers to validate the predicted activities of this compound and its novel analogs, this section provides detailed, step-by-step protocols for key in vitro assays.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. It is a reliable and high-throughput method for initial screening of potential cytotoxic agents.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound (e.g., this compound or its analogs) in a suitable solvent like DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate 24h cell_seeding->incubation_24h add_compound Add Test Compound Dilutions incubation_24h->add_compound incubation_48_72h Incubate 48-72h add_compound->incubation_48_72h add_mtt Add MTT Solution incubation_48_72h->add_mtt incubation_4h Incubate 4h add_mtt->incubation_4h solubilize Solubilize Formazan incubation_4h->solubilize read_plate Read Absorbance at 570nm solubilize->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

In Vitro Kinase Inhibition Assay

To investigate the potential of this compound and its analogs to inhibit specific protein kinases, a generic in vitro kinase assay can be employed. This type of assay typically measures the transfer of a phosphate group from ATP to a substrate by the kinase.

Protocol:

  • Reagent Preparation: Prepare the kinase buffer, a solution of the purified kinase of interest, the specific substrate (peptide or protein), and ATP.

  • Compound Preparation: Dissolve the test compounds in DMSO to create stock solutions. Prepare serial dilutions of the compounds in the kinase buffer.

  • Kinase Reaction: In a 96-well or 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Fluorescence-Based Assay: Using a phosphorylation-specific antibody labeled with a fluorescent dye.

    • Luminescence-Based Assay: Using a system where the amount of remaining ATP is measured via a luciferase-luciferin reaction.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Kinase_Assay_Workflow cluster_preparation Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Kinase, Substrate, Buffer mix Mix Kinase, Substrate, Compound reagents->mix compound Prepare Compound Dilutions compound->mix add_atp Initiate with ATP mix->add_atp incubate Incubate at Optimal Temperature add_atp->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_phosphorylation Detect Phosphorylated Substrate stop_reaction->detect_phosphorylation calculate_inhibition Calculate % Inhibition detect_phosphorylation->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

While direct biological data for this compound remains to be elucidated, the evidence from its close structural analogs strongly suggests its potential as a valuable scaffold for the development of novel therapeutic agents, particularly in the area of oncology. The comparative analysis presented in this guide highlights key structure-activity relationships, providing a rational basis for the design of future derivatives with enhanced potency and selectivity.

The provided experimental protocols for cytotoxicity and kinase inhibition assays offer a clear roadmap for researchers to initiate the biological evaluation of this compound and its synthesized analogs. Future studies should focus on a systematic exploration of substitutions on both the phenyl and pyridine rings to build a comprehensive SAR profile. Furthermore, elucidation of the specific molecular targets and mechanisms of action of the most potent compounds will be crucial for their advancement as clinical candidates. The 4-phenylpyridine scaffold holds significant promise, and its continued investigation is warranted to unlock its full therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship of (4-Phenylpyridin-2-YL)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of (4-Phenylpyridin-2-YL)methanol derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutic agents. By examining the impact of structural modifications on biological activity, this document aims to provide actionable insights for medicinal chemistry programs.

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and neurological applications.[1][2][3] Understanding the intricate relationship between the chemical structure of these derivatives and their biological function is paramount for the rational design of potent and selective drug candidates.

Core Scaffold and Key Interaction Points

The fundamental structure of this compound consists of a central methanol unit flanked by a pyridine ring and a phenyl ring. This arrangement provides a unique three-dimensional geometry and a combination of hydrophobic and hydrogen-bonding features that are crucial for target engagement.

Key structural features that are frequently modified in SAR studies include:

  • The Phenyl Ring (A-ring): Substitutions on this ring can modulate lipophilicity, electronic properties, and steric interactions within the target's binding pocket.

  • The Pyridine Ring (B-ring): The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and substitutions on this ring can influence the overall electronic distribution and solubility of the molecule.

  • The Methanol Linker: The hydroxyl group is a key hydrogen bond donor and acceptor. Its chirality can also play a critical role in defining the compound's orientation in the active site.

Comparative Analysis of Biological Activities

Derivatives of the this compound scaffold have been investigated for a multitude of therapeutic applications. This section compares the SAR for different biological targets.

Anticancer Activity

Several studies have explored pyridine derivatives as potential anticancer agents, often targeting specific kinases or cellular proliferation pathways.[3][4] While direct SAR on the this compound core for anticancer activity is not extensively documented in a single series, principles can be drawn from related structures.

A study on 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles revealed that steric factors and hydrogen-bonding capabilities are critical for inhibiting colon tumor cell growth.[4] For instance, compound Ii (6-(1,3-benzodioxol-5-yl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile) was the most active in inhibiting colon tumor cell growth with an IC50 of 3µM.[4] This suggests that bulky, hydrogen-bond-accepting groups on the phenyl rings can enhance antiproliferative activity.

In a broader context of pyridine derivatives, the presence and position of electron-donating groups like -OMe and -OH, as well as hydrogen-bonding groups like -C=O and -NH2, have been shown to enhance antiproliferative activity against various cancer cell lines.[3] Conversely, the introduction of halogen atoms or other bulky groups can sometimes decrease activity.[3]

Table 1: Comparison of Anticancer Activity of Selected Pyridine Derivatives

CompoundStructureTarget Cell LineIC50 (µM)Key Structural FeaturesReference
Ii 6-(1,3-benzodioxol-5-yl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrileHT-29 (Colon)3Benzodioxole and ethoxyphenyl groups[4]
Id 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrileHT-29 (Colon)>10 (for anticancer)Bromophenyl group[4]
26a N-(4-(2-fluorophenoxy)pyridin-2-yl)cyclopropanecarboxamide derivativeA549, H460, HT-291.59, 0.72, 0.564-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide linker and electron-withdrawing groups[5]
Kinase Inhibition

The pyridine scaffold is a common feature in many kinase inhibitors.[6][7] For example, derivatives of 4-phenoxypyridine have been developed as potent c-Met kinase inhibitors.[5]

In one study, compound 26a , which contains a 4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide linker, demonstrated a c-Met IC50 value of 0.016 µM.[5] The SAR studies indicated that electron-withdrawing groups on the terminal phenyl ring were beneficial for improving antitumor activities.[5] This highlights the importance of the electronic properties of the phenyl ring in modulating kinase inhibitory activity.

An in-silico docking experiment on a series of dihydropyridine derivatives suggested the potential involvement of PIM-1 kinase as a molecular target to explain their tumor cell growth inhibitory activity.[4]

SAR_Kinase_Inhibitors Core This compound Core Phenyl Phenyl Ring (A-ring) Core->Phenyl Pyridine Pyridine Ring (B-ring) Core->Pyridine Methanol Methanol Linker Core->Methanol Phenyl_sub Electron-withdrawing groups (e.g., -F, -Cl) Phenyl->Phenyl_sub Substitution Pyridine_sub Substitutions at C4 and C6 Pyridine->Pyridine_sub Substitution Methanol_mod Esterification or Etherification Methanol->Methanol_mod Modification Activity Kinase Inhibitory Activity Phenyl_sub->Activity Increases Potency Pyridine_sub->Activity Modulates Selectivity Methanol_mod->Activity Affects Solubility and PK

Figure 1: Key structural modification points on the this compound scaffold influencing kinase inhibitory activity.

Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonism

A detailed investigation into (Pyridin-2-yl)methanol derivatives led to the discovery of potent and selective TRPV3 antagonists.[8][9] TRPV3 is a potential therapeutic target for conditions involving inflammation, pain sensation, and skin disorders.[1][8]

Systematic optimization of a lead compound resulted in the identification of 74a , which demonstrated a favorable preclinical profile in models of neuropathic and central pain.[8] The SAR for this series highlighted the importance of specific substitutions on both the pyridine and a cyclobutanol moiety attached to the methanol carbon.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of this compound derivatives, based on methodologies described in the literature.

General Synthesis of this compound Derivatives

This protocol outlines a general method for the synthesis of the core scaffold.

Synthesis_Workflow Start Starting Materials: 2-bromo-4-phenylpyridine and Aldehyde Grignard Grignard Reaction (Mg, THF) Start->Grignard Quench Aqueous Workup (NH4Cl solution) Grignard->Quench Purification Column Chromatography (Silica gel) Quench->Purification Product This compound Derivative Purification->Product

Figure 2: A generalized synthetic workflow for preparing this compound derivatives.

Step-by-Step Protocol:

  • Grignard Reagent Formation: To a solution of 2-bromo-4-phenylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq). The mixture is stirred at room temperature until the magnesium is consumed.

  • Reaction with Aldehyde: The freshly prepared Grignard reagent is cooled to 0 °C, and a solution of the desired aldehyde (e.g., benzaldehyde for the parent compound) (1.1 eq) in anhydrous THF is added dropwise.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer is extracted with an organic solvent such as ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound derivative.

  • Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (e.g., HT-29, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions of the compounds are prepared in culture medium, and 100 µL of each dilution is added to the respective wells. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are also included.

  • Incubation: The plates are incubated for 48-72 hours at 37 °C.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The SAR studies reviewed in this guide underscore the importance of systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Systematic SAR Studies: Conducting comprehensive SAR studies on a focused library of this compound derivatives against specific biological targets to generate quantitative data.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

  • In Vivo Efficacy and Safety: Evaluating the in vivo efficacy and safety profiles of the most promising lead compounds in relevant animal models.

By leveraging the insights gained from SAR studies and employing rational drug design principles, the full therapeutic potential of this compound derivatives can be realized.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (4-Phenylpyridin-2-YL)methanol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and compliance of our laboratory practices. The proper management and disposal of chemical reagents like (4-Phenylpyridin-2-YL)methanol are not merely procedural afterthoughts; they are fundamental to ensuring a secure research environment, protecting environmental health, and upholding our professional responsibilities. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety protocols and regulatory standards.

Hazard Profile of this compound: Understanding the Risk

Before any handling or disposal, a thorough understanding of the compound's specific hazards is paramount. The Safety Data Sheet (SDS) for this compound identifies it as a hazardous substance with the following classifications[1]:

  • Skin Irritation (H315): Causes skin irritation, which can manifest as redness, itching, or inflammation upon contact[1].

  • Serious Eye Irritation (H319): Causes serious eye damage, including pain and redness. Prolonged contact could lead to more severe injury[1].

  • Respiratory Irritation (H335): May cause irritation to the respiratory system if inhaled as dust or fume[1].

Given these hazards, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE) to mitigate exposure risks.

Hazard ClassificationGHS CodeDescription of Risk
Skin IrritationH315Causes redness, itching, and inflammation on skin contact.
Serious Eye IrritationH319Can result in redness, pain, or severe eye damage.
Respiratory IrritationH335Inhalation may cause irritation of the lungs and respiratory system.
Table 1: Summary of Hazards for this compound.

Regulatory Framework: The Principle of "Cradle-to-Grave" Management

The disposal of this compound is governed by federal and state regulations. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA)[2][3][4]. RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which tracks the substance from its generation to its final disposal[3][5].

As the generator of the waste, your laboratory is responsible for ensuring it is correctly identified, managed, and treated[3][6]. The Occupational Safety and Health Administration (OSHA) also sets standards for worker safety during hazardous waste handling, including requirements for training, emergency planning, and personal protective equipment[7][8][9][10].

Step-by-Step Disposal Protocol for this compound

This protocol is designed to ensure compliance with regulatory standards and to minimize risk to personnel and the environment.

  • Engineering Controls: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[11][12]. An emergency eyewash station and safety shower must be readily accessible[12].

  • Eye and Face Protection: Wear chemical safety goggles and a face shield[1][13].

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for integrity before use and wash hands thoroughly after handling[1][13].

  • Protective Clothing: A fully-buttoned laboratory coat is mandatory to prevent skin contact[1].

The principle of proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.

  • Designate a Waste Stream: this compound is a non-halogenated organic solid. It should be collected in a waste stream designated for "Non-Halogenated Solid Organic Waste."

    • Causality: Mixing with other waste streams, such as halogenated waste, complicates the disposal process and can significantly increase costs[14]. Never mix with incompatible materials like strong oxidizing agents or acids[12][15].

  • Container Selection: Use a clearly labeled, sealable, and chemically compatible waste container, such as a high-density polyethylene (HDPE) pail or a glass bottle with a secure cap[12][14][16]. The container must be in good condition, free of leaks or cracks[14].

Proper labeling is a core requirement of the RCRA regulations.

  • Initial Labeling: As soon as the first quantity of waste is added, the container must be labeled with the words "Hazardous Waste" [16][17].

  • Content Identification: Clearly list the full chemical name, "this compound," and its approximate quantity or concentration[14][17]. Avoid using abbreviations or chemical formulas.

  • Secure Storage: The waste container must be kept tightly sealed at all times, except when adding waste[1][17].

  • Location: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of laboratory personnel and situated away from ignition sources[11][12].

  • Secondary Containment: It is best practice to place the waste container in a secondary containment tray or tub to contain any potential leaks or spills[14][16].

  • Contaminated PPE and Labware: Disposable items contaminated with this compound (e.g., gloves, weigh boats, pipette tips) must be placed in the same designated solid hazardous waste container.

  • Empty Containers: An "empty" container that held the pure chemical is not truly empty from a regulatory standpoint. It must be triple-rinsed with a suitable solvent (e.g., methanol, acetone)[14]. The rinsate from these rinses is considered hazardous waste and must be collected in a designated "Non-Halogenated Liquid Organic Waste" container[14][16]. After triple-rinsing and air-drying, and once the label is defaced, the container may be disposed of as non-hazardous glass or plastic waste[14].

  • Do Not Dispose On-Site: Never dispose of this compound down the drain or in the regular trash[11][18]. This is illegal and environmentally harmful.

  • Contact EHS: Follow your institution's specific procedures for waste pickup by contacting the Environmental Health and Safety (EHS) office[14][19]. They will arrange for a licensed hazardous waste transporter to collect the waste for disposal at an approved Treatment, Storage, and Disposal Facility (TSDF).

Workflow and Decision-Making Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Collection & Segregation cluster_storage Storage & Final Disposal A Start: Need to Dispose of This compound B Wear Full PPE: - Goggles & Face Shield - Lab Coat - Resistant Gloves A->B C Work in a Chemical Fume Hood B->C D Select Compatible Container (e.g., HDPE) C->D E Label Container: 1. 'Hazardous Waste' 2. Chemical Name 3. Accumulation Start Date D->E F Place Waste in Container E->F G Is it the original, now empty, container? F->G H Triple-rinse with solvent. Collect rinsate as liquid hazardous waste. G->H Yes I Place solid waste or contaminated items in container. G->I No J Keep Container Tightly Sealed H->J I->J K Store in designated SAA with Secondary Containment J->K L Is container full or ready for pickup? K->L L->K No M Contact EHS for Pickup L->M Yes N End: Waste Transferred to Approved Disposal Facility M->N

References

A Senior Application Scientist's Guide to the Safe Handling and Disposal of (4-Phenylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics and scientific advancement, the integrity of our laboratory practices is as crucial as the discoveries we make. This guide provides a comprehensive, experience-driven framework for the safe handling of (4-Phenylpyridin-2-YL)methanol. As your partner in research, we are committed to providing value beyond the product by equipping you with the procedural knowledge to ensure safety and experimental success. This is not a generic checklist; it is a self-validating system of protocols grounded in chemical principles and field-proven best practices.

Hazard Profile: A Proactive Assessment

While specific toxicological data for this compound is limited, its chemical structure—a substituted pyridine—necessitates a cautious and informed approach. The Safety Data Sheet (SDS) serves as our primary authoritative source, classifying the compound with the following hazard statements.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications are our directive for establishing engineering controls and selecting appropriate Personal Protective Equipment (PPE). Skin and eye contact may lead to inflammation, redness, and pain, while inhalation can irritate the respiratory system.[1] Therefore, our entire handling workflow is designed to mitigate these specific risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not arbitrary; it is a scientifically-backed decision to create an impermeable barrier against the specific hazards identified. The following table outlines the mandatory PPE for handling this compound.

PPE ComponentSpecification & StandardRationale for Use
Hand Protection Nitrile Gloves (min. 0.11 mm thickness)Nitrile is a resilient material offering broad chemical resistance, making it suitable for handling pyridine derivatives.[2][3] This prevents direct skin contact, mitigating the risk of irritation as per hazard statement H315.
Eye Protection Chemical Splash GogglesStandard safety glasses offer insufficient protection. Goggles that form a seal around the eyes are required to prevent contact from splashes, directly addressing the serious eye irritation hazard (H319).[1][2]
Body Protection Fully-Buttoned Laboratory CoatA lab coat protects your skin and personal clothing from accidental spills and contamination.[2][3]
Respiratory Control Certified Chemical Fume HoodThis is the primary engineering control. All handling of solid or dissolved this compound must be performed within a fume hood to prevent the inhalation of dust or vapors, addressing hazard H335.[2][3]
Critical Workflow: Donning and Doffing PPE

Cross-contamination often occurs during the removal of PPE. This sequence is designed to minimize that risk.

PPE_Workflow cluster_donning Donning Sequence (Clean to Contaminated) cluster_doffing Doffing Sequence (Contaminated to Clean) D1 1. Lab Coat D2 2. Goggles D1->D2 D3 3. Gloves D2->D3 F1 1. Gloves (Most Contaminated) F2 2. Lab Coat (Handle from Inside) F1->F2 F3 3. Goggles (Handle by Straps) F2->F3

Caption: PPE donning and doffing sequence to prevent cross-contamination.

Operational Plan: A Step-by-Step Handling Protocol

This protocol ensures that safety is integrated into every step of the experimental workflow.

A. Preparation and Precaution

  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification. Ensure an emergency eyewash station and safety shower are unobstructed and accessible.[4]

  • Assemble Equipment: Pre-stage all necessary glassware, spatulas, and solvents within the fume hood to minimize movement in and out of the controlled workspace.

  • Don PPE: Follow the donning sequence outlined in the diagram above.

B. Handling the Compound

  • Weighing: Tare a suitable weigh boat. Carefully transfer the solid this compound, minimizing the creation of airborne dust.

  • Dissolution: Place the weigh boat directly into the reaction vessel. Add the chosen solvent, rinsing the boat to ensure a complete quantitative transfer.

  • Post-Transfer: Immediately cap the reaction vessel.

C. Post-Handling Procedure

  • Decontamination: Thoroughly clean any non-disposable equipment that has come into contact with the chemical.

  • Workspace Cleaning: Wipe down the surface of the fume hood with an appropriate solvent.

  • Doff PPE: Follow the doffing sequence meticulously to avoid contaminating yourself or the laboratory space. Wash hands thoroughly with soap and water after removing all PPE.[1]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal of pyridine-based compounds is a serious breach of safety and environmental regulations.[2] All materials contaminated with this compound are considered hazardous waste.[5]

Waste Stream Segregation

Proper segregation at the point of generation is critical.

Waste StreamContainer TypeLabeling Requirements
Solid Waste Lined, sealable hazardous waste container."Hazardous Waste", "Solid Waste", "this compound"
Liquid Waste Sealable, chemical-resistant solvent can."Hazardous Waste", "Liquid Waste", list all chemical components including solvents, "this compound"
Contaminated Sharps Puncture-proof sharps container."Hazardous Sharps Waste", "this compound"

Crucial Note: Never pour any waste containing this compound down the drain.[2][6]

Waste Disposal Workflow

Waste_Disposal Start Waste Generated (e.g., gloves, pipette tips, excess solution) Segregate Segregate Waste into Correct Stream Start->Segregate Immediate Action Label Ensure Container is Properly Labeled Segregate->Label Store Store Sealed Container in Designated Satellite Accumulation Area Label->Store Keep Closed Pickup Contact EHS for Waste Pickup Store->Pickup When Full

Caption: Procedural flow for the compliant disposal of hazardous chemical waste.

By adhering to this comprehensive guide, you are not only protecting yourself and your colleagues but also ensuring the integrity and reproducibility of your research. Safety is an active process, and these protocols are designed to be an integral part of your scientific success.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.